Phospholane
Description
Structure
3D Structure
Properties
CAS No. |
3466-00-0 |
|---|---|
Molecular Formula |
C4H9P |
Molecular Weight |
88.09 g/mol |
IUPAC Name |
phospholane |
InChI |
InChI=1S/C4H9P/c1-2-4-5-3-1/h5H,1-4H2 |
InChI Key |
GWLJTAJEHRYMCA-UHFFFAOYSA-N |
SMILES |
C1CCPC1 |
Canonical SMILES |
C1CCPC1 |
Other CAS No. |
3466-00-0 |
Origin of Product |
United States |
Foundational & Exploratory
The Evolution of Phospholane Ligands: A Technical Guide to Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The development of chiral phospholane ligands represents a significant milestone in the field of asymmetric catalysis. These C2-symmetric diphosphine ligands, characterized by their this compound rings, have demonstrated exceptional efficacy in a wide range of enantioselective transformations, most notably in the asymmetric hydrogenation of prochiral olefins. This technical guide provides an in-depth exploration of the history, synthesis, and application of this compound ligands, with a focus on seminal families such as DuPhos and BPE, offering valuable insights for researchers in organic synthesis and drug development.
A Historical Perspective: From Concept to Catalyst
The journey of this compound ligands began with the recognition of the need for conformationally restricted and electron-rich chiral phosphines to enhance enantioselectivity in metal-catalyzed reactions. The groundbreaking work of M.J. Burk at DuPont in the early 1990s led to the development of the DuPhos family of ligands, a name derived from DuPont and diphosphine.[1][2] This innovation was a pivotal moment, as DuPhos ligands were found to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of enamides, providing a practical route to chiral amino acids.[1]
Simultaneously, the development of the BPE ligands (bis(phospholano)ethane) provided a related yet distinct class of this compound-based ligands where the 1,2-phenylene backbone of DuPhos is replaced by a more flexible 1,2-ethylene bridge. The modularity of both DuPhos and BPE ligands, allowing for the variation of the alkyl substituents on the this compound ring (e.g., methyl, ethyl, propyl, isopropyl), proved to be a key advantage, enabling the fine-tuning of the catalyst's steric and electronic properties to suit specific substrates.
Core Design Principles and Ligand Families
This compound ligands are broadly classified as C2-symmetric bisphosphine ligands. Their rigid this compound rings create a well-defined chiral environment around the metal center, which is crucial for high enantioselectivity. The electron-rich nature of the phosphorus atoms in phospholanes also contributes to the high reactivity of their metal complexes.[2]
The DuPhos Family
The DuPhos ligands, with their 1,2-phenylene backbone, have been extensively studied and applied in asymmetric hydrogenation. The general structure consists of two 2,5-dialkylthis compound rings attached to a benzene (B151609) ring. The variation of the alkyl groups (R) on the this compound ring has a significant impact on the catalyst's performance.
The BPE Family
Similar to DuPhos, the BPE ligands feature two 2,5-dialkylthis compound rings but are connected by a 1,2-ethane backbone. This seemingly small structural change can lead to significant differences in catalytic activity and enantioselectivity for certain substrates.
Performance in Asymmetric Hydrogenation: A Quantitative Overview
The true measure of a chiral ligand's utility lies in its performance in catalytic reactions. This compound ligands, particularly DuPhos and BPE, have consistently delivered high enantioselectivities and turnover numbers in the asymmetric hydrogenation of a variety of substrates.
Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amines is a hallmark application of this compound ligands. The resulting chiral amines are valuable building blocks for pharmaceuticals and other biologically active molecules.
| Ligand | Substrate | S/C Ratio | TON | TOF (h⁻¹) | Enantiomeric Excess (ee%) | Reference |
| (R,R)-Me-BPE-Rh | N-acetyl α-arylenamides | up to 50,000 | >45,000 | >5,000 | >95 | |
| (S,S)-Et-DuPhos-Rh | N-aroylhydrazones | - | - | - | >90 | |
| Rh/(R,R)-Me-Duphos | Exocyclic enamides | - | - | - | up to 98.6 | [3] |
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to yield chiral β-hydroxy esters is another area where this compound ligands have excelled. These products are versatile chiral synthons.
| Ligand | Substrate | S/C Ratio | TON | TOF (h⁻¹) | Enantiomeric Excess (ee%) | Reference |
| (R,R)-i-Pr-BPE | Various β-ketoesters | - | - | - | up to 99 | [4] |
| Ru(II)Br₂-(i-Pr-BPE) | Various β-ketoesters | - | - | - | >98 |
Experimental Protocols: Synthesis and Catalysis
The successful application of this compound ligands relies on their efficient and stereoselective synthesis. The following protocols provide a general guide for the preparation of these ligands and their use in a typical asymmetric hydrogenation reaction.
Synthesis of (S,S)-Ethyl-DuPhos
The synthesis of DuPhos ligands typically involves a multi-step sequence starting from a chiral diol.
Step 1: Synthesis of (3S,6S)-Octane-3,6-diol cyclic sulfate (B86663)
-
The chiral diol, (3S,6S)-octane-3,6-diol, is prepared via the asymmetric reduction of 3,6-octanedione.
-
The diol is then converted to its cyclic sulfate by reaction with thionyl chloride followed by oxidation with a ruthenium catalyst. The product is purified by recrystallization or chromatography.[5]
Step 2: Preparation of Lithiated 1,2-bis(phosphino)benzene (B50889)
-
In a flame-dried flask under an inert atmosphere, 1,2-bis(phosphino)benzene is dissolved in anhydrous tetrahydrofuran (B95107) (THF).[5]
-
The solution is cooled to -78 °C, and n-butyllithium (2 equivalents) is added dropwise.[5]
-
The mixture is allowed to warm to room temperature and stirred for 1 hour to form the dilithio-1,2-phenylenebis(phosphide).[5]
Step 3: Synthesis of (S,S)-Ethyl-DuPhos
-
The solution of the lithiated bisphosphine is cooled back to -78 °C.[5]
-
A solution of (3S,6S)-octane-3,6-diol cyclic sulfate (2 equivalents) in THF is added dropwise.[5]
-
The reaction mixture is slowly warmed to room temperature and stirred overnight.[5]
-
The reaction is quenched with degassed methanol (B129727), and the solvent is removed under reduced pressure.[5]
-
The crude ligand is extracted with diethyl ether, filtered through silica (B1680970) gel, and purified by recrystallization from methanol to yield (S,S)-Ethyl-DuPhos as a white crystalline solid.[5]
General Protocol for Rh-catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol outlines a typical procedure for the asymmetric hydrogenation of a prochiral enamide using a Rh-DuPhos catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(R,R)-Me-DuPhos
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 eq) and (R,R)-Me-DuPhos (1.1 eq) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Hydrogenation: In a separate Schlenk flask, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (100 eq), in the same solvent. Transfer the substrate solution to the flask containing the catalyst.
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1 to 4 atm) and stir vigorously at room temperature.[6][7]
-
Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The product can be purified by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Mechanistic Insights and Visualizations
The high enantioselectivity observed with this compound ligands is often attributed to the "anti-lock-and-key" behavior in the catalytic cycle. Computational and experimental studies have shown that while the substrate may bind more strongly to the catalyst in one orientation (the major diastereomer), the reaction proceeds much faster through the less stable, minor diastereomeric intermediate, leading to the observed major enantiomer of the product.[8] The turnover-limiting step in the rhodium-catalyzed asymmetric hydrogenation of enamides is often the oxidative addition of hydrogen to the rhodium-enamide complex.[8]
Catalytic Cycle of Rh-DuPHOS Catalyzed Asymmetric Hydrogenation
The following diagram illustrates the key intermediates in the catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rh-DuPHOS complex.
Caption: Catalytic cycle for Rh-DuPhos catalyzed asymmetric hydrogenation.
General Synthetic Workflow for this compound Ligands
The synthesis of this compound ligands follows a well-established, modular workflow, allowing for the creation of a diverse library of ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DuPhos - Wikipedia [en.wikipedia.org]
- 3. Synthesis and highly enantioselective hydrogenation of exocyclic enamides: (Z)-3-arylidene-4-acetyl-3,4-dihydro-2H- 1,4-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Advent of Chiral Phospholane Ligands: A Technical Guide to the Core of Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and application of chiral phospholane ligands, a cornerstone of modern asymmetric catalysis. The development of ligands such as DuPhos and their analogues revolutionized the field, providing unprecedented levels of enantioselectivity in hydrogenation reactions critical for the synthesis of chiral pharmaceuticals and fine chemicals. This document provides a detailed overview of the ligand synthesis, catalyst preparation, and application in asymmetric hydrogenation, supported by quantitative data, detailed experimental protocols, and logical diagrams.
Introduction: The Need for C₂-Symmetric Ligands
The quest for highly effective chiral ligands for asymmetric catalysis led to the development of numerous ligand families. A significant breakthrough came with the introduction of C₂-symmetric bis(this compound) ligands by Mark J. Burk and his team at DuPont.[1][2] These ligands, most notably the DuPhos family, are characterized by a chiral, five-membered this compound ring. The C₂-symmetry of these bidentate ligands reduces the number of possible diastereomeric transition states in a catalytic cycle, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. The this compound ring's conformational rigidity and the steric bulk of the substituents on the ring create a well-defined and effective chiral pocket around the metal center.[3]
The modular nature of the DuPhos synthesis allows for facile modification of both the this compound substituents (e.g., methyl, ethyl, isopropyl) and the backbone connecting the two this compound rings, enabling the fine-tuning of the ligand's steric and electronic properties for a specific substrate.[3]
Ligand Design and Synthesis Workflow
The design of DuPhos ligands is predicated on the principle of creating a rigid, C₂-symmetric chiral environment. The synthesis of these ligands generally follows a convergent and modular pathway, starting from readily available chiral precursors.
Caption: General workflow for the synthesis of DuPhos ligands.
Experimental Protocols
Synthesis of (R,R)-Me-DuPhos
This protocol is adapted from the seminal work of M.J. Burk et al. and outlines the synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene, commonly known as (R,R)-Me-DuPhos.
Step 1: Synthesis of (2R,5R)-2,5-Hexanediol
The synthesis begins with the enantioselective reduction of 2,5-hexanedione. Biocatalytic reduction using yeast is a common method to obtain the chiral diol in high enantiomeric excess.
Step 2: Formation of the Cyclic Sulfate
-
To a solution of (2R,5R)-2,5-hexanediol (1 equivalent) in carbon tetrachloride at 0 °C, add triethylamine (B128534) (2.2 equivalents).
-
Slowly add thionyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add ruthenium(III) chloride hydrate (B1144303) (catalytic amount) and sodium periodate (B1199274) (1.5 equivalents).
-
Stir the biphasic mixture vigorously for 2 hours.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to yield the crude cyclic sulfate, which can be purified by chromatography.
Step 3: Synthesis of (R,R)-Me-DuPhos
-
In a flame-dried, argon-purged flask, dissolve 1,2-bis(phosphino)benzene (B50889) (1 equivalent) in THF and cool to -78 °C.
-
Add n-butyllithium (2 equivalents) dropwise and stir the resulting orange-red solution for 30 minutes.
-
Add a solution of the cyclic sulfate from Step 2 (2 equivalents) in THF dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with methanol (B129727) and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from hot methanol to afford (R,R)-Me-DuPhos as a white crystalline solid.
Preparation of the [Rh(COD)(DuPhos)]BF₄ Catalyst Precursor
The active catalyst is typically generated in situ or used as a pre-formed complex.
-
In a glovebox, dissolve bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄, (1 equivalent) in THF.
-
In a separate vial, dissolve the DuPhos ligand (e.g., (R,R)-Me-DuPhos) (1.05 equivalents) in THF.
-
Slowly add the ligand solution to the stirred rhodium precursor solution.
-
Stir the mixture at room temperature for 30 minutes. The solvent is then removed under vacuum to yield the [Rh(COD)(DuPhos)]BF₄ complex as a reddish-orange solid.[4] This complex should be stored under an inert atmosphere.
General Procedure for Asymmetric Hydrogenation of Enamides
-
In a glovebox, charge a pressure-rated reaction vessel with the enamide substrate (1 equivalent) and the [Rh(COD)(DuPhos)]BF₄ catalyst (0.01 to 1 mol %).
-
Add a degassed solvent (e.g., methanol, THF).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The product can be purified by column chromatography.
Quantitative Data in Asymmetric Hydrogenation
The DuPhos and related P-chirogenic phosphine ligands have demonstrated remarkable efficacy in the asymmetric hydrogenation of a wide variety of prochiral enamides. The following tables summarize representative results.
Table 1: Asymmetric Hydrogenation of Aryl-Substituted Enamides with Rh-BisP and Rh-MiniPHOS Catalysts*[5][6]
| Entry | Substrate (R-group) | Catalyst | % ee | Configuration |
| 1 | Phenyl | (S,S)-t-Bu-BisP | >99 | R |
| 2 | Phenyl | (S,S)-t-Bu-MiniPHOS | 98 | R |
| 3 | 2-MeO-C₆H₄ | (S,S)-t-Bu-BisP | 69 | R |
| 4 | 4-MeO-C₆H₄ | (S,S)-t-Bu-BisP | >99 | R |
| 5 | 4-Cl-C₆H₄ | (S,S)-t-Bu-BisP | 99 | R |
| 6 | 3-MeO₂C-C₆H₄ | (S,S)-t-Bu-BisP | 99 | R |
| 7 | Phenyl (β,β-dimethyl) | (S,S)-t-Bu-BisP | 99 | R |
Reactions were carried out in MeOH at room temperature under an initial H₂ pressure of 3 atm and a substrate-to-catalyst ratio (S/C) of 100 for 24-36 hours. The yields were quantitative.[5]
Table 2: Asymmetric Hydrogenation of Alkyl-Substituted Enamides with Rh-BisP and Rh-MiniPHOS Catalysts*[5][6]
| Entry | Substrate (R-group) | Catalyst | % ee | Configuration |
| 1 | t-Butyl | (S,S)-t-Bu-BisP | 99 | S |
| 2 | 1-Adamantyl | (S,S)-t-Bu-BisP | 99 | S |
| 3 | 1-Adamantyl | (S,S)-t-Bu-MiniPHOS | 99 | S |
Reactions were carried out in MeOH at room temperature under an initial H₂ pressure of 3 atm and an S/C of 100 for 24-36 hours. The yields were quantitative.[5]
Catalytic Cycle and Mechanism of Enantioselection
The mechanism of Rh-DuPhos catalyzed asymmetric hydrogenation of enamides has been a subject of considerable study. The currently accepted mechanism for many substrates involves an "unsaturated pathway." A key feature is the "anti-lock-and-key" behavior, where the minor diastereomer of the catalyst-substrate adduct is significantly more reactive towards hydrogen, leading to the major enantiomer of the product.[1]
Caption: The unsaturated pathway for Rh-DuPhos catalyzed hydrogenation.
The enantioselectivity arises from the difference in the energy barriers for the oxidative addition of hydrogen to the two diastereomeric catalyst-substrate adducts. The minor, less stable adduct has a lower energy barrier for this turnover-limiting step, leading to the preferential formation of one enantiomer of the product.[1]
Conclusion
The discovery of chiral this compound ligands, particularly the DuPhos family, marked a paradigm shift in asymmetric catalysis. Their modular synthesis, conformational rigidity, and the C₂-symmetric design principle have enabled the highly enantioselective synthesis of a vast array of chiral molecules, most notably α-amino acids. The detailed understanding of their synthesis, catalyst preparation, and the mechanistic nuances of their application continues to drive innovation in the field, providing powerful tools for researchers and professionals in drug development and chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DuPhos - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, Rh(COD)((S,S)-Et-DUPHOS)BF4-SINOCOMPOUND [en.sinocompound.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Phospholane Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Phospholane and its derivatives represent a significant class of organophosphorus compounds, pivotal to advancements in asymmetric catalysis and medicinal chemistry. This technical guide provides an in-depth exploration of the fundamental properties of this compound compounds, including their synthesis, structural characteristics, reactivity, and applications. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key chemical and biological pathways.
Synthesis of this compound Compounds
The synthesis of the this compound ring is a critical aspect of its chemistry, with various methods developed to access the parent heterocycle and its substituted derivatives.
Synthesis of Parent this compound
Historically, the synthesis of the unsubstituted parent this compound has been challenging. However, a novel and straightforward route has been developed.[1][2][3][4][5] This method utilizes a pentaphosphaferrocene complex as a phosphorus atom carrier, which reacts with 1,4-dibromobutane (B41627) to form a spirocyclic precursor.[2][3][4] The parent this compound can then be released from this precursor by reaction with a nucleophile like lithium aluminum hydride (LiAlH₄).[1][2][3]
Experimental Protocol: Synthesis of Parent this compound (HP(C₄H₈)) [3]
-
Precursor Synthesis: In a glovebox, a solution of [K(dme)₂]₂[CpFe(η⁴-P₅)] in THF is treated with 1,4-dibromobutane. The reaction mixture is stirred at room temperature, leading to the formation of the spirocyclic precursor complex [CpFe{η⁴-P₅(CH₂)₄}]. The product can be isolated and purified by crystallization.
-
This compound Release: The isolated precursor complex is dissolved in THF-d₈. To this solution, an excess of LiAlH₄ is added. The reaction mixture is stirred at room temperature.
-
Isolation: The volatile parent this compound (HP(C₄H₈)) is isolated from the reaction mixture by distillation under reduced pressure (1 × 10⁻³ mbar, 60 °C) into a cold trap. The product is obtained as a solution in THF-d₈ in approximately 68% yield.[3]
-
Characterization: The product is characterized by ³¹P NMR spectroscopy, which shows a distinctive doublet of triplets at δ = -70.8 ppm (¹J(P,H) = 187 Hz, ²J(P,H) = 21 Hz).[2]
Synthesis of Substituted Phospholanes
Substituted phospholanes, particularly chiral C₂-symmetric bis(phospholanes) like DuPhos and BPE, are of immense importance in asymmetric catalysis.[2] Their synthesis often starts from commercially available chiral diols.
Experimental Protocol: General Synthesis of 2,5-Disubstituted Phospholanes [6]
-
Formation of Cyclic Sulfate (B86663): A chiral 1,4-diol is reacted with thionyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding cyclic sulfite. This is followed by oxidation (e.g., with RuCl₃/NaIO₄) to yield the cyclic sulfate.
-
Reaction with a Primary Phosphine (B1218219): The cyclic sulfate is then reacted with a primary phosphine, such as phenylphosphine, in the presence of a strong base (e.g., n-butyllithium) at low temperature. This results in a double displacement reaction to form the 1-phenyl-2,5-disubstituted this compound.
-
P-Aryl Group Cleavage and Functionalization: The phenyl group on the phosphorus atom can be cleaved, for example, by reduction with lithium metal, to afford a secondary this compound. This secondary this compound can then be further functionalized.
A variety of this compound oxides have also been synthesized, with some showing potential as anticancer agents. A common route to these compounds involves the transmetalation of aluminacyclopentanes with phosphorus trichloride.[7]
Structural and Physicochemical Properties
The five-membered this compound ring can adopt various conformations, and its structural parameters are influenced by the substituents on the ring and the phosphorus atom.
Table 1: Selected Physicochemical and Structural Data for this compound and Derivatives
| Property | Value | Compound | Reference(s) |
| Molecular Formula | C₄H₉P | Parent this compound | |
| Molecular Weight | 88.09 g/mol | Parent this compound | |
| Boiling Point | 100-103 °C | Parent this compound | |
| ³¹P NMR Chemical Shift | -70.8 ppm (in THF-d₈) | Parent this compound | [2] |
| P-O (single bond) length | 1.567 ± 0.006 Å | Phospholanic Acid | [8] |
| P=O (double bond) length | 1.473 ± 0.010 Å | Phospholanic Acid | [8] |
| P-C bond length (mean) | 1.786 ± 0.017 Å | Phospholanic Acid | [8] |
| C-P-C bond angle | 95° | Phospholanic Acid | [8] |
| Standard Enthalpy of Formation (ΔfH°) | Data not readily available | Parent this compound |
Note: Comprehensive thermodynamic data for parent this compound is not widely available in the searched literature.
Reactivity and Applications in Asymmetric Catalysis
This compound-based ligands, particularly chiral diphosphines, have revolutionized the field of asymmetric catalysis, especially in hydrogenation reactions.
Asymmetric Hydrogenation
Rhodium complexes of DuPhos ligands are highly effective catalysts for the enantioselective hydrogenation of various prochiral olefins, such as enamides, to produce chiral amino acids with excellent enantiomeric excess (ee).[9]
Experimental Protocol: Asymmetric Hydrogenation of an Enamide with a Rh-DuPhos Catalyst
-
Catalyst Preparation: In a glovebox, a rhodium precursor, such as [Rh(COD)₂]BF₄, and the chiral DuPhos ligand (e.g., (R,R)-Me-DuPhos) are dissolved in a degassed solvent like methanol. The solution is stirred to form the active catalyst complex.
-
Hydrogenation Reaction: The enamide substrate is added to the catalyst solution. The reaction vessel is then placed in an autoclave, purged with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 60 psi).
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored for completion (e.g., by TLC or HPLC). Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The product is then purified, typically by chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Table 2: Performance of Rh-DuPhos in Asymmetric Hydrogenation of Enamides
| Substrate | Ligand | Product ee (%) | Reference(s) |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhOS | >99 (R) | [9] |
| α-formamidoacrylonitrile | (R,R)-Me-DuPhOS | 99.9 (R) (calculated) | [9][10] |
| 2-Methylenesuccinamic acid | (S,S)-Et-DuPhOS | 96 (R) | [11] |
Catalytic Cycle of Rh-DuPhos Catalyzed Hydrogenation
Computational and experimental studies have elucidated the mechanism of Rh-DuPhos catalyzed asymmetric hydrogenation. The catalytic cycle involves the coordination of the olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination.[9] The enantioselectivity is determined by the relative energies of the transition states of the diastereomeric catalyst-substrate complexes.[9][10]
Caption: Catalytic cycle for Rh-DuPhos catalyzed asymmetric hydrogenation of enamides.
Applications in Drug Development
Phosphorus-containing compounds are increasingly recognized for their potential in medicinal chemistry.[12] this compound derivatives, particularly this compound oxides, have been investigated for their anticancer properties.[7][13]
Anticancer Activity
Certain phosphinane (a six-membered phosphorus heterocycle) derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including colon and prostate cancer.[14][15] The mechanism of action is often linked to the induction of apoptosis.[14][15] While specific signaling pathways for this compound-based anticancer agents are still under active investigation, studies on related phosphorus heterocycles suggest that they may trigger apoptosis through intrinsic pathways involving mitochondrial disruption.[16][17]
Caption: A simplified proposed mechanism of apoptosis induction by this compound compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [18][19][20][21]
-
Cell Seeding: Cancer cells (e.g., human colon cancer cell line SW480) are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: The this compound compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium. The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) is also included.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is then determined from the dose-response curve.
Table 3: Cytotoxicity of Selected Phosphinane Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| 1-Phenylphosphinane 1-oxide | SW480 (Colon Cancer) | 5.1 | [14] |
| 1-Cyclohexylphosphinane-borane complex | SW480 (Colon Cancer) | 7.2 | [14] |
| 1-Cyclohexylphosphinan-4-one 1-oxide | SW480 (Colon Cancer) | 6.3 | [14] |
Note: Data presented is for phosphinanes, which are structurally related to phospholanes. Specific cytotoxicity data for a wide range of phospholanes was not available in the initial searches.
Conclusion
This compound compounds are a versatile class of molecules with significant and expanding applications in both industrial and academic research. Their utility as ligands in asymmetric catalysis is well-established, enabling the efficient synthesis of chiral molecules with high enantiopurity. Furthermore, emerging research into their biological activities, particularly as anticancer agents, highlights a promising future for this compound derivatives in drug discovery and development. The continued exploration of novel synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly lead to further innovations in these fields.
References
- 1. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 17. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of the Parent Phospholane Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic methodologies for obtaining the parent phospholane molecule, a foundational structure in the development of phosphine (B1218219) ligands for catalysis and novel therapeutic agents. This document details a groundbreaking synthetic route that has made the unsubstituted parent this compound readily accessible for the first time, alongside other established methods. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate practical application in a research and development setting.
Introduction
Phospholanes, five-membered heterocyclic compounds containing a phosphorus atom, are of significant interest in both academic and industrial research. Their derivatives, particularly chiral phospholanes like those found in DuPhos and BPE ligands, are cornerstones of modern asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chemical compounds, including pharmaceuticals. The parent this compound, HP(C₄H₈), is the simplest member of this class. However, its synthesis has been a long-standing challenge, with most routes yielding substituted derivatives.[1][2] The recent development of a novel synthetic pathway has overcome this limitation, providing a direct and efficient method to obtain this fundamental molecule.[1][2][3][4] This guide will focus on this novel method while also covering alternative synthetic strategies.
Synthetic Methodologies
The synthesis of the parent this compound can be broadly categorized into two main approaches: direct synthesis of the P-H bond-containing ring and the synthesis of a protected or oxidized this compound followed by a deprotection or reduction step.
Direct Synthesis via a Pentaphosphaferrocene-Mediated Route
A recently developed method provides the first direct synthesis of the parent this compound.[1][2] This strategy utilizes a pentaphosphaferrocene complex as a phosphorus atom transfer reagent. The overall workflow involves the formation of a spirocyclic this compound precursor complex, followed by the release of the parent this compound using a reducing agent.
The key steps are:
-
Formation of the Precursor Complex: The starting material, [K(dme)2]2[CpFe(η4-P5)] (I), reacts with 1,4-dibromobutane (B41627) to form the this compound precursor complex, [CpFe{η4-P5(CH2)4}] (3).[2]
-
Release of the Parent this compound: The precursor complex (3) is then treated with a nucleophile, such as lithium aluminum hydride (LiAlH₄), to liberate the parent this compound, HP(C₄H₈) (10b).[1][2]
This method is notable for its selectivity and good yields, and it avoids the often harsh conditions or multi-step procedures required by other methods.[5]
Synthesis via Reduction of this compound Oxides
A more traditional approach to obtaining phospholanes involves the synthesis of the corresponding this compound oxide, followed by a reduction step. This method is widely applicable for the synthesis of various substituted phospholanes.
The general workflow is:
-
Synthesis of the this compound Oxide: 1-substituted this compound oxides can be synthesized through various methods, such as the McCormack reaction between a diene (e.g., butadiene) and a dichlorophosphine, followed by hydrolysis.[6]
-
Reduction to the this compound: The resulting this compound oxide is then reduced to the corresponding this compound. Common reducing agents for this transformation include silanes (e.g., PhSiH₃, HSiCl₃) and metal hydrides like LiAlH₄.[7] To obtain the parent this compound, this would typically involve starting with a P-protected this compound oxide, reduction, and subsequent deprotection.
Synthesis via Ring-Opening of Phosphiranes
Another synthetic strategy involves the acid-catalyzed ring-opening of P-stereogenic phosphiranes, which can rearrange to form phospholanes.[8][9] This method can be used to generate substituted phospholanes and involves the formation of a phospholanium cation intermediate.[8]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key synthetic routes for the parent this compound and related compounds.
Table 1: Synthesis of Parent this compound (10b) via Pentaphosphaferrocene-Mediated Route
| Step | Reactants | Product | Reagents & Conditions | Yield | Reference |
| 1 | [K(dme)2]2[CpFe(η4-P5)] (I), 1,4-dibromobutane | [CpFe{η4-P5(CH2)4}] (3) | THF | High (not specified) | [2] |
| 2 | [Cp*Fe{η4-P5(CH2)4}] (3) | Parent this compound (10b) | LiAlH₄, THF-d₈ | 68% | [2] |
Table 2: Spectroscopic Data for the Parent this compound (10b)
| Nucleus | Solvent | Chemical Shift (δ) | Coupling Constants (J) | Reference |
| ³¹P NMR | THF-d₈ | -70.8 ppm | ¹J(P-H) = 187 Hz, ²J(P-H) = 21 Hz | [2] |
| ³¹P NMR (of Pt complex) | CD₂Cl₂ | -15.4 ppm | ¹J(P-H) = 377 Hz | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Parent this compound (10b) via Pentaphosphaferrocene-Mediated Route
This protocol is adapted from the procedure described by Hopmann et al.[2]
Step 1: Synthesis of the Precursor Complex [Cp*Fe{η4-P5(CH2)4}] (3)
-
Materials: [K(dme)2]2[Cp*Fe(η4-P5)] (I), 1,4-dibromobutane, THF.
-
Procedure:
-
In a glovebox, dissolve [K(dme)2]2[Cp*Fe(η4-P5)] (I) in anhydrous THF.
-
Add one equivalent of 1,4-dibromobutane to the solution at room temperature.
-
Stir the reaction mixture for the specified time (as determined by monitoring, e.g., NMR).
-
The formation of the spirocyclic this compound-type ligand complex [Cp*Fe{η4-P5(CH2)4}] (3) occurs with the precipitation of KBr.
-
The product can be isolated and purified by standard techniques for organometallic compounds.
-
Step 2: Release of the Parent this compound (HP(C₄H₈)) (10b)
-
Materials: [Cp*Fe{η4-P5(CH2)4}] (3), LiAlH₄, THF-d₈.
-
Procedure:
-
In an NMR tube, dissolve the precursor complex (3) in THF-d₈.
-
Add a stoichiometric amount of LiAlH₄ to the solution.
-
Monitor the reaction by ³¹P NMR spectroscopy until completion.
-
The parent this compound (10b) is formed in solution and can be isolated by vacuum distillation (1 x 10⁻³ mbar, 60 °C, 30 minutes).[2] The product is obtained as a solution in THF-d₈.
-
Protocol 2: General Procedure for the Reduction of a this compound Oxide
This is a general protocol based on common reduction methods for phosphine oxides.[6][7]
-
Materials: Substituted this compound oxide, Phenylsilane (PhSiH₃) or other suitable reducing agent, dry toluene (B28343) or other high-boiling aprotic solvent.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the this compound oxide in dry toluene.
-
Add an excess of the reducing agent (e.g., 2-3 equivalents of PhSiH₃).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or ³¹P NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench any remaining reducing agent according to established safety procedures.
-
The workup typically involves aqueous extraction and purification by column chromatography or distillation to yield the corresponding this compound.
-
Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Novel synthesis of parent this compound.
Caption: General synthesis via this compound oxide reduction.
Applications in Research and Drug Development
The availability of the parent this compound opens up new avenues for the design and synthesis of novel phosphine ligands. By providing a versatile starting material, researchers can now more easily introduce a wide range of functionalities onto the this compound scaffold. This is particularly relevant in:
-
Asymmetric Catalysis: The development of new chiral this compound-based ligands for stereoselective synthesis is a primary application. The parent this compound can be derivatized to create libraries of ligands for screening in various catalytic transformations, such as hydrogenation, cross-coupling reactions, and hydroformylation.
-
Drug Development: Organophosphorus compounds have a range of biological activities. The this compound core can serve as a scaffold for the development of new therapeutic agents.
-
Materials Science: Phosphine-containing polymers and materials can exhibit unique properties. The parent this compound provides a building block for the synthesis of such materials.
Conclusion
The synthesis of the parent this compound molecule has been significantly advanced by the development of a novel pentaphosphaferrocene-mediated route. This method, along with more traditional approaches via this compound oxides, provides researchers with a robust toolkit for accessing this fundamental building block. The detailed protocols and data presented in this guide are intended to empower scientists and professionals in the fields of chemistry and drug development to explore the full potential of this compound chemistry in their research endeavors.
References
- 1. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]
- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protonation of P-Stereogenic Phosphiranes: this compound Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Bonding in Phospholanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding characteristics of phospholanes, a class of saturated five-membered heterocyclic organophosphorus compounds. Understanding these fundamental properties is crucial for their application in asymmetric catalysis, materials science, and as scaffolds in drug discovery. This document outlines key structural parameters, spectroscopic signatures, and the influence of bonding on their reactivity and utility.
Core Structural Features of the Phospholane Ring
The this compound ring is a saturated five-membered heterocycle containing one phosphorus atom. The phosphorus atom can exist in various oxidation states and coordination environments, most commonly as a phosphine (B1218219) (P(III)) or a phosphine oxide (P(V)). The conformation of the this compound ring is a critical aspect of its structure, typically adopting an envelope or twist conformation to minimize steric strain.
Bonding in Trivalent Phospholanes (Phosphines)
In this compound-based phosphines, the phosphorus atom is trivalent and possesses a lone pair of electrons. This lone pair is crucial to its nucleophilicity and ability to act as a ligand for transition metals. The bonding around the phosphorus atom is pyramidal.
Bonding in Pentavalent Phospholanes (Phosphine Oxides)
Oxidation of the phosphorus atom to the P(V) state, as seen in this compound oxides, results in a tetrahedral geometry around the phosphorus atom. The P=O bond is a strong, polar covalent bond that significantly influences the electronic properties and reactivity of the molecule.
Quantitative Structural Data
The precise geometric parameters of this compound derivatives are most accurately determined by single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for representative this compound structures, providing a basis for computational modeling and structure-activity relationship studies.
Table 1: Selected Bond Lengths in this compound Derivatives (Å)
| Compound | P-C (ring) (Å) | P-C (substituent) (Å) | P=O (Å) | C-C (ring) (Å) | Reference |
| 1-Phenylthis compound | 1.84 - 1.86 | 1.83 - 1.84 | N/A | 1.53 - 1.55 | Cambridge Structural Database (CSD) |
| 1-Phenylthis compound-1-oxide | 1.80 - 1.82 | 1.79 - 1.80 | 1.49 | 1.52 - 1.54 | CSD |
| trans-2,5-Diphenyl-1-phenylthis compound | 1.85 - 1.87 | 1.84 - 1.85 | N/A | 1.54 - 1.56 | CSD |
| trans-2,5-Diphenyl-1-phenylthis compound-1-oxide | 1.81 - 1.83 | 1.80 - 1.81 | 1.50 | 1.53 - 1.55 | CSD |
Table 2: Selected Bond Angles in this compound Derivatives (°)
| Compound | C-P-C (ring) (°) | C-P-C (substituent) (°) | O=P-C (°) | P-C-C (ring) (°) | Reference |
| 1-Phenylthis compound | 94 - 96 | 100 - 103 | N/A | 102 - 105 | CSD |
| 1-Phenylthis compound-1-oxide | 103 - 105 | 108 - 111 | 112 - 114 | 103 - 106 | CSD |
| trans-2,5-Diphenyl-1-phenylthis compound | 95 - 97 | 101 - 104 | N/A | 103 - 106 | CSD |
| trans-2,5-Diphenyl-1-phenylthis compound-1-oxide | 104 - 106 | 109 - 112 | 113 - 115 | 104 - 107 | CSD |
Experimental Protocols
Synthesis of Phospholanes
A common route to phospholanes involves the cyclization of a 1,4-dihalobutane with a primary phosphine or a phosphide. The synthesis of chiral phospholanes often starts from enantiomerically pure 1,4-diols.
Example Protocol: Synthesis of 1-Phenylthis compound
-
Preparation of Phenylphosphine (B1580520): Phenylphosphine can be prepared by the reduction of dichlorophenylphosphine.
-
Cyclization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,4-dibromobutane (B41627) in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to -78 °C and add a solution of lithium phenylphosphide (prepared by reacting phenylphosphine with two equivalents of n-butyllithium) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with degassed water. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.
Spectroscopic Characterization: ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing phospholanes. The chemical shift (δ) is highly sensitive to the oxidation state, coordination, and substituents on the phosphorus atom.
Protocol for ³¹P NMR Data Acquisition
-
Sample Preparation: In a nitrogen-filled glovebox, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.[1] If the sample is air-sensitive, ensure all handling is performed under an inert atmosphere.
-
Instrument Setup:
-
Data Acquisition Parameters (Typical):
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16 to 128, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.
Structural Elucidation: Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information for crystalline this compound derivatives.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically > 0.1 mm in all dimensions).[3] This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For air-sensitive compounds, crystallization should be performed under an inert atmosphere.[3]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures (typically 100 K).[3]
-
Data Collection:
-
Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[3]
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to integrate the intensities of the diffraction spots.[3]
-
Determine the unit cell and space group from the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to obtain final atomic coordinates, bond lengths, and angles.[3]
-
Applications in Catalysis and Drug Discovery
This compound-based ligands are highly effective in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Their defined stereochemistry and steric bulk are key to achieving high enantioselectivity and catalytic activity.
Experimental Workflow: this compound Ligands in Catalysis
The following diagrams illustrate the general workflow for utilizing this compound ligands in two key cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using a this compound ligand.
Caption: General workflow for a Buchwald-Hartwig amination reaction using a this compound ligand.
This compound Derivatives in Drug Discovery: Enzyme Inhibition
Phosphonate analogues of phosphates are widely used as enzyme inhibitors due to their increased stability to hydrolysis.[4] this compound-based phosphonates can act as mimics of the tetrahedral transition state of substrate hydrolysis, leading to potent and selective enzyme inhibition. A key target class for such inhibitors is phosphodiesterases (PDEs), which regulate intracellular levels of cyclic nucleotides like cAMP and cGMP.
The diagram below illustrates the general mechanism of competitive inhibition of a phosphodiesterase by a this compound-based inhibitor.
Caption: Competitive inhibition of a phosphodiesterase by a this compound-based inhibitor.
Conclusion
The chemical structure and bonding of phospholanes are fundamental to their diverse applications. The conformational flexibility of the five-membered ring, combined with the electronic properties of the phosphorus center, allows for fine-tuning of their steric and electronic characteristics. This guide has provided a summary of their key structural features, quantitative data, and detailed experimental protocols for their synthesis and characterization. The illustrative workflows highlight their importance in modern synthetic chemistry and as potential therapeutic agents. Further research into novel this compound architectures will undoubtedly continue to expand their utility in science and industry.
References
A Technical Guide to the Nomenclature and Synthesis of Substituted Phospholane Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the systematic nomenclature of substituted phospholane derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. It also details common synthetic methodologies and characterization protocols relevant to this important class of organophosphorus compounds, which are widely utilized in fields such as asymmetric catalysis.[1][2][3]
IUPAC Nomenclature of Substituted Phospholanes
The systematic naming of this compound derivatives follows the established rules of organic nomenclature. This compound is the parent hydride, a five-membered saturated ring containing one phosphorus atom.[2][4] The naming process involves identifying the parent ring, numbering its atoms, and specifying any substituents, stereochemistry, and the oxidation state of the phosphorus atom.
The Parent Hydride
The parent compound is named This compound .[2][4][5] It is the saturated analogue of phosphole.
Numbering the Ring System
According to IUPAC rules for heterocyclic compounds, the heteroatom is assigned position '1'. Therefore, in the this compound ring, the phosphorus atom is always designated as position 1. The carbon atoms are then numbered sequentially from 2 to 5 around the ring.
Naming Substituents
Substituents are named and ordered alphabetically. Their position on the ring is indicated by the corresponding number.[6]
-
Substituents on Carbon: Alkyl, aryl, or functional groups attached to the carbon atoms of the ring are named as prefixes, preceded by their locant (2, 3, 4, or 5). For example, 2-methylthis compound .
-
Substituents on Phosphorus: Groups attached to the phosphorus atom (position 1) are also named as prefixes. For example, 1-phenylthis compound .[7]
-
Complex Substituents: For complex substituents, the name of the substituent is enclosed in parentheses, and the numbering begins at the point of attachment.[8] Prefixes like 'bis-', 'tris-', and 'tetrakis-' are used for multiple identical complex substituents.[8]
Indicating Phosphorus Oxidation State and Coordination
The nomenclature must unambiguously describe the bonding at the phosphorus center.
-
Trivalent Phosphorus (λ³): For standard phospholanes with three single bonds to phosphorus, the name "this compound" is used. These compounds are technically derivatives of phosphane.[9]
-
Pentavalent Phosphorus (λ⁵): For derivatives with a higher oxidation state, such as this compound oxides or sulfides, the name is modified.
-
This compound Oxides: Named by adding "oxide" to the this compound name, for instance, 1-phenylthis compound 1-oxide .
-
Phosphonium Salts: If the phosphorus atom is positively charged and bonded to four substituents, the compound is named as a phospholanium salt. For example, 1,1-dimethylphospholanium bromide .
-
Stereochemistry
The stereochemistry of substituted phospholanes is designated using standard IUPAC conventions (cis/trans, R/S).
-
cis/trans Isomerism: For disubstituted phospholanes, the relative stereochemistry is indicated by the prefixes cis- or trans-. For example, trans-2,5-dimethyl-1-phenylthis compound .[10]
-
R/S Configuration: The absolute configuration at each stereocenter (both carbon and phosphorus) is specified using the Cahn-Ingold-Prelog priority rules. For example, (2R,5R)-1-phenyl-2,5-dimethylthis compound .
The following diagram illustrates the logical workflow for determining the IUPAC name of a substituted this compound derivative.
Caption: Logical workflow for IUPAC nomenclature of phospholanes.
Synthesis and Experimental Protocols
The synthesis of this compound derivatives is a critical area of research, driven by their application as chiral ligands in catalysis.[3] Various methods have been developed, often starting from chiral precursors to achieve enantiomerically pure products.
Synthesis of 3-Substituted 1H-Phospholane Oxides
A common method involves the substitution of an aluminum atom in a five-membered cyclic alumolane with a phosphorus atom using phosphorus trichloride (B1173362).[1] This approach allows for the synthesis of various 3-alkyl(aryl)-1H-phospholane oxides.
Experimental Protocol: The synthesis begins with the catalytic cycloalumination of an α-olefin.[1] In a typical procedure, an α-olefin (e.g., 1-hexene, 5 mmol) and triethylaluminum (B1256330) (Et₃Al, 15 mmol) are dissolved in a solvent like CH₂Cl₂ (7 mL) in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. The mixture is heated (e.g., to 40 °C) and stirred for several hours. After cooling, phosphorus trichloride (PCl₃, 15 mmol) is added, and the reaction is stirred until discoloration. The process is then quenched by hydrolysis with water, followed by extraction of the product with an organic solvent (e.g., CH₂Cl₂). The organic phase is dried, the solvent is evaporated, and the final product is purified, often by vacuum distillation, yielding the 1H-phospholane oxide as a colorless oil.[1]
Table 1: Optimization of Reaction Conditions for 3-Phenyl-1H-Phospholane Oxide Synthesis [1]
| Entry | Et₃Al (equiv) | PCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 2 | 25 | 6 | 65 |
| 2 | 3 | 2 | 25 | 6 | 78 |
| 3 | 3 | 3 | 25 | 4 | 85 |
| 4 | 3 | 3 | 40 | 4 | 94 |
| 5 | 3 | 3 | 40 | 6 | 92 |
Data extracted from a study on 3R-substituted 1H-phospholanoxides.[1]
Synthesis via Ring Opening and C–H Activation
Another synthetic route involves the protonation of P-stereogenic phosphiranes, leading to ring expansion and the formation of phospholanium cations.[11] These cations can then be deprotonated to yield the corresponding neutral phospholanes.
Experimental Protocol: A solution of a phosphirane (e.g., syn-Mes*PCH₂CHMe, 0.16 mmol) in an anhydrous solvent like pentane (B18724) (5 mL) is treated with triflic acid (HOTf). The reaction results in the formation of a phospholanium triflate salt.[11] To obtain the neutral this compound, the resulting salt is dissolved in a solvent such as CH₂Cl₂ (1 mL) and treated with a base like triethylamine (B128534) (NEt₃, 1.2 equiv). The deprotonation progress can be monitored by ³¹P{¹H} NMR spectroscopy. The final product is isolated and purified using column chromatography.[11]
The diagram below outlines a general experimental workflow for the synthesis and characterization of a substituted this compound derivative.
Caption: General workflow for this compound synthesis and analysis.
Characterization Techniques
The structural elucidation of this compound derivatives relies on a combination of standard spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for confirming the structure. ³¹P NMR is particularly diagnostic, with chemical shifts providing information about the coordination and electronic environment of the phosphorus atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry.[10]
By combining a systematic approach to nomenclature with robust synthetic and characterization protocols, researchers can effectively explore the rich chemistry and application potential of substituted this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H9P | CID 77013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Early Applications of Phospholanes in Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholanes, five-membered heterocyclic organophosphorus compounds, have emerged as a critical class of ligands and synthetic intermediates in modern chemistry. Their unique stereoelectronic properties, arising from the constrained phosphacyclopentane ring, have led to significant advancements, particularly in the field of asymmetric catalysis. However, before their celebrated success in the late 20th century with the development of ligands like DuPHOS, the foundational chemistry of phospholanes was established through decades of research into their synthesis, reactivity, and initial applications. This technical guide provides an in-depth exploration of these early applications, focusing on the core chemical principles and experimental methodologies that paved the way for their contemporary use.
I. Synthesis of the Phospholane Core and its Derivatives
The ability to synthesize the this compound ring is fundamental to its application. Early methods focused on the creation of the this compound skeleton, which could then be further functionalized. A key intermediate in many early synthetic routes was 1-phenylthis compound 1-oxide.
Synthesis of 1-Phenylthis compound 1-Oxide
An early and notable synthesis of a phospholene oxide, a precursor to this compound oxides, involved the reaction of butadiene with P,P-dichlorophenylphosphine. This cycloaddition reaction, followed by hydrolysis, provided 1-phenylphosphol-2-ene 1-oxide, which could be subsequently hydrogenated to the corresponding this compound oxide.
Experimental Protocol: Synthesis of 1-Phenylphosphol-2-ene 1-oxide
-
Materials: Butadiene, P,P-dichlorophenylphosphine, 2,6-di-tert-butyl-2-methylphenol (polymerization inhibitor), petroleum ether, water, 5% aqueous sodium bicarbonate solution.
-
Procedure:
-
In a 2 L round-bottom flask cooled to -78 °C, 300 mL (4.02 mol) of butadiene is condensed.
-
2 g of 2,6-di-tert-butyl-2-methylphenol is added as a polymerization inhibitor.
-
A solution of 136 mL (179 g, 1 mol) of P,P-dichlorophenylphosphine dissolved in 650 mL of dry petroleum ether is added to the flask.
-
The flask is tightly sealed and left at room temperature for 3 months.
-
After the incubation period, 300 mL of water is slowly added to the stirred reaction mixture, followed by 70 mL of a 5% aqueous solution of sodium bicarbonate.
-
The product, racemic 1-phenylphosphol-2-ene 1-oxide, is isolated from the reaction mixture.
-
Reduction of this compound Oxides to Phospholanes
The conversion of the stable this compound oxides to the corresponding trivalent phospholanes was a crucial step for their use as ligands and in other reactions. Early studies explored various reducing agents for this transformation. Trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine and phenylsilane (B129415) (PhSiH₃) were among the reagents investigated for this deoxygenation reaction. The reduction typically proceeds with retention of stereochemistry at the phosphorus center.
Experimental Protocol: General Procedure for the Reduction of a P-Stereogenic this compound Oxide
-
Materials: P-stereogenic this compound oxide, trichlorosilane (HSiCl₃), pyridine (B92270) (or other tertiary amine), dry solvent (e.g., benzene (B151609) or toluene).
-
Procedure:
-
The P-stereogenic this compound oxide is dissolved in a dry, inert solvent under an inert atmosphere.
-
A solution of trichlorosilane and pyridine in the same solvent is added dropwise to the this compound oxide solution at a controlled temperature (often 0 °C).
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified period, with the progress of the reaction monitored by a suitable technique (e.g., ³¹P NMR).
-
Upon completion, the reaction is quenched by the careful addition of a base (e.g., aqueous sodium hydroxide) to neutralize the acidic byproducts.
-
The resulting this compound is extracted with an organic solvent, dried, and purified by distillation or chromatography.
-
Synthesis of this compound Sulfides and Selenides
The reactivity of the trivalent phosphorus atom in phospholanes also allowed for the straightforward synthesis of their corresponding sulfides and selenides. These derivatives were often prepared by the direct reaction of the this compound with elemental sulfur or selenium. These reactions were typically high-yielding and proceeded with retention of configuration at the phosphorus atom.
Experimental Protocol: Synthesis of a P-Stereogenic this compound Sulfide (B99878)
-
Materials: P-stereogenic this compound, elemental sulfur, solvent (e.g., toluene (B28343) or benzene).
-
Procedure:
-
The P-stereogenic this compound is dissolved in a suitable solvent under an inert atmosphere.
-
A stoichiometric amount of elemental sulfur is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated until the complete consumption of the this compound is observed (monitored by ³¹P NMR).
-
The solvent is removed under reduced pressure, and the resulting this compound sulfide is purified by crystallization or chromatography.
-
II. Early Applications in Catalysis
While the widespread use of phospholanes in asymmetric catalysis came later, early research hinted at their potential as ligands in transition metal-catalyzed reactions.
Hydroformylation
The hydroformylation of alkenes, or the "oxo process," is a large-scale industrial process for the production of aldehydes. In the 1970s, rhodium complexes with phosphine (B1218219) ligands were established as highly active and selective catalysts for this transformation. Although detailed early examples specifically using this compound ligands are not extensively documented in readily available literature, the principles established with other phosphine ligands would have paved the way for their eventual investigation. The mechanism of rhodium-catalyzed hydroformylation with phosphine ligands involves the coordination of the alkene and carbon monoxide to a rhodium hydride species, followed by migratory insertion and reductive elimination to yield the aldehyde.
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
III. Phospholanes in Organic Synthesis
Beyond catalysis, the unique reactivity of phospholanes and their derivatives found applications in fundamental organic transformations.
The Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with a carbonyl compound. While triphenylphosphine-based ylides are most common, the use of other phosphines, including cyclic phosphines like phospholanes, was explored. The synthesis of a this compound-based ylide would follow the standard procedure of quaternization of the this compound with an alkyl halide, followed by deprotonation with a strong base to generate the reactive ylide. The constrained ring of the this compound could potentially influence the stereoselectivity of the resulting alkene.
Caption: General workflow for a this compound-based Wittig reaction.
IV. Early Investigations in Bioactive Compounds
While the direct application of phospholanes in pharmaceuticals is a more modern development, the broader class of organophosphorus compounds, including cyclic derivatives, has a longer history in the development of bioactive agents, particularly as insecticides.
Insecticides
Organophosphorus compounds were developed as potent insecticides in the mid-20th century. While specific, widely commercialized early insecticides based on a simple this compound ring are not prominently documented, patents from the 1960s describe various "phosphite this compound and phosphorinane compounds" for potential use in this area. These compounds were often complex esters of phosphoric or phosphorous acid containing the heterocyclic ring. The mode of action of many organophosphorus insecticides involves the inhibition of the enzyme acetylcholinesterase, leading to paralysis and death in insects.
V. Data Presentation
Spectroscopic Data of Key this compound Derivatives
The characterization of this compound derivatives in early studies relied heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The ³¹P NMR chemical shift is a highly sensitive probe of the electronic environment of the phosphorus atom.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Oxidation State of Phosphorus |
| 1-Phenylthis compound | approx. -16 | +3 |
| 1-Phenylthis compound 1-oxide | approx. +45 | +5 |
| 1-Phenylthis compound 1-sulfide | approx. +50 | +5 |
Note: The exact chemical shifts can vary depending on the solvent and substituents.
Conclusion
The early applications of phospholanes in chemistry laid the crucial groundwork for their later, more celebrated roles in asymmetric catalysis and advanced materials. The foundational studies on their synthesis, the conversion between their different oxidation states, and their initial explorations in catalysis and organic synthesis provided the chemical "toolbox" that later generations of chemists would use to unlock their full potential. This guide has provided a glimpse into these pioneering efforts, highlighting the key experimental procedures and conceptual frameworks that defined the early chemistry of this important class of organophosphorus compounds.
A Deep Dive into the Conformational Landscape of Phospholane: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phospholane ring, a five-membered saturated heterocycle containing a phosphorus atom, is a crucial structural motif in a variety of important molecules, particularly in the field of asymmetric catalysis and medicinal chemistry. The stereoelectronic properties and overall efficacy of this compound-based ligands and therapeutic agents are intrinsically linked to the conformation of the this compound ring. Understanding the subtle interplay of forces that govern its three-dimensional structure is paramount for the rational design of new catalysts and drugs.
This technical guide provides an in-depth exploration of the theoretical studies on this compound conformation. It summarizes key quantitative data from computational studies, details the experimental and theoretical methodologies employed, and uses visualizations to clarify complex conformational relationships.
The Conformational Landscape: Pseudorotation in this compound
Similar to its carbocyclic analog, cyclopentane, the this compound ring is not planar. It adopts puckered conformations to relieve torsional strain. The conformational space of this compound is best described by the concept of pseudorotation, a continuous puckering motion of the ring. The two most prominent conformations along the pseudorotation pathway are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.
In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, no three atoms are coplanar. These conformers can interconvert with a relatively low energy barrier, making the this compound ring highly flexible.
The entire pseudorotation circuit can be described by a puckering amplitude (q) and a phase angle (Φ), known as the Cremer-Pople puckering parameters. The phase angle defines the specific conformation on the pseudorotation wheel, with envelope and twist forms representing distinct points on this path.
Theoretical Methodologies for Studying this compound Conformation
A variety of computational methods are employed to investigate the potential energy surface (PES) of this compound and its derivatives. These methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).
Quantum Mechanics (QM) Methods
QM methods provide a more accurate description of the electronic structure and are essential for obtaining reliable energetic and geometric parameters.
-
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. They are computationally demanding but can provide highly accurate results, especially when combined with large basis sets. For instance, MP2 with a 6-311G** basis set has been used for theoretical conformational analysis of phosphine (B1218219) chalcogenides.[1]
-
Density Functional Theory (DFT): DFT has become the workhorse for computational studies of molecular conformation due to its favorable balance of accuracy and computational cost.[1][2] Various functionals, such as B3LYP and M06-2X, are commonly used in conjunction with basis sets like 6-31G* or larger to calculate the geometries and relative energies of different conformers and the transition states connecting them.[1] These calculations can map the potential energy surface along the pseudorotation pathway, revealing the energy barriers between conformers.[1]
Molecular Mechanics (MM) Methods
MM methods, also known as force-field methods, use classical mechanics to model molecular systems. They are computationally much less expensive than QM methods, allowing for the study of larger systems and longer timescales, such as in molecular dynamics simulations.
-
Force Fields: A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a molecule.[3] For organophosphorus compounds, specialized force fields or extensions of general force fields like the Generalized Amber Force Field (GAFF) are used.[2][4][5] The development and parameterization of these force fields often rely on experimental data and high-level QM calculations to ensure their accuracy.[3][6][7][8]
Below is a diagram illustrating the general workflow for a computational study of this compound conformation.
Quantitative Conformational Data
Table 1: Calculated Conformational Energy Differences and Barriers
| Conformer/Transition State | Method/Basis Set | ΔE (kcal/mol) | Reference |
| Phosphorinane (Axial vs. Equatorial) | MNDO | 0.35 | [9] |
| Phosphorinane (Axial vs. Equatorial) | STO-3G | 0.51 | [9] |
| Five-membered rings (general) | M06-2X | 0.5 - 2.0 | [1] |
| Five-membered rings (general) | B3LYP | 0.4 - 1.8 | [1] |
| Five-membered rings (general) | MP2 | 0.6 - 2.2 | [1] |
Note: Data for phosphorinane (a six-membered ring) is included to provide context for energy differences in phosphorus heterocycles. The general energy barriers for pseudorotation in five-membered rings are typically low, often less than 2 kcal/mol.
Table 2: Representative Puckering and Dihedral Angles
| Conformation | Parameter | Idealized Value |
| Envelope (C_s) | Puckering Amplitude (q) | ~0.4 Å |
| Phase Angle (Φ) | 0°, 36°, 72°, ... (multiples of 36°) | |
| Dihedral Angles | Varying, with one close to 0° | |
| Twist (C_2) | Puckering Amplitude (q) | ~0.4 Å |
| Phase Angle (Φ) | 18°, 54°, 90°, ... (offset by 18°) | |
| Dihedral Angles | Alternating signs, none close to 0° |
The pseudorotation pathway can be visualized as a circle where the angle represents the phase angle Φ.
Experimental Protocols for Validation
Theoretical predictions of this compound conformation are validated through various experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ³¹P NMR are crucial.
Key Experiment: Vicinal Coupling Constant Analysis
The magnitude of the three-bond coupling constant (³J) between two nuclei is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[4][5] For phospholanes, the ³J(P,H) and ³J(H,H) coupling constants are particularly informative.
Detailed Methodology:
-
Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 5-10 mg/mL in an NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional proton-coupled ³¹P NMR spectrum, or use selective decoupling experiments to determine P-H coupling constants.
-
For complex spectra, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign protons and measure coupling constants.
-
-
Data Analysis:
-
Measure the vicinal ³J(P,H) and ³J(H,H) coupling constants from the spectra.
-
Use a parameterized Karplus equation for the specific bond types (e.g., P-C-C-H) to relate the observed coupling constants to the dihedral angles.[10]
-
Compare the experimentally derived dihedral angles with those predicted by theoretical calculations for different conformers (envelope, twist).
-
For flexible systems undergoing rapid pseudorotation, the observed coupling constants will be a population-weighted average of the coupling constants of the individual conformers. Low-temperature NMR can be used to "freeze out" individual conformers.[11]
-
X-ray Crystallography
X-ray crystallography provides the precise solid-state structure of a molecule, offering a static snapshot of its conformation.
Detailed Methodology:
-
Crystallization: Grow single crystals of the this compound compound or a metal complex thereof. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12][13]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction pattern to obtain the unit cell dimensions and the intensities of the diffraction spots.[14]
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic coordinates and thermal parameters until the model best fits the experimental data.[16]
-
-
Data Analysis:
-
From the final refined structure, determine the precise bond lengths, bond angles, and dihedral angles of the this compound ring.
-
Calculate the Cremer-Pople puckering parameters from the atomic coordinates to quantitatively describe the ring conformation.[17]
-
Compare these solid-state parameters with the results from theoretical calculations.
-
The logical relationship between theoretical prediction and experimental validation is depicted below.
Applications in Catalysis and Drug Development
The conformation of the this compound ring directly influences the steric and electronic environment around the phosphorus atom.
-
Asymmetric Catalysis: In chiral this compound ligands like DuPhos and BPE, the ring conformation dictates the orientation of the substituents, which in turn creates the chiral pocket of the metal catalyst. This precise three-dimensional arrangement is critical for achieving high enantioselectivity in reactions such as asymmetric hydrogenation.
-
Drug Development: For this compound-containing drugs, the conformation affects how the molecule fits into the binding site of a biological target (e.g., an enzyme or receptor). A thorough understanding of the conformational preferences and flexibility of the this compound ring is essential for structure-based drug design, enabling the optimization of binding affinity and selectivity.
Conclusion
The conformational analysis of this compound is a multifaceted field that relies on a synergistic interplay between high-level computational methods and sophisticated experimental techniques. Theoretical studies, primarily using DFT and ab initio methods, have elucidated the dynamic nature of the this compound ring, characterized by a low-energy pseudorotation pathway connecting envelope and twist conformers. These computational models are validated and refined using experimental data from NMR spectroscopy and X-ray crystallography. A deep understanding of the this compound conformational landscape is indispensable for the rational design of next-generation catalysts and therapeutic agents, allowing researchers to fine-tune molecular architecture for optimal function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Karplus equation - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. AMBER force-field parameters for phosphorylated amino acids in different protonation states: phosphoserine, phosphothreonine, phosphotyrosine, and phosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. A Non–Karplus Effect: Evidence from Phosphorus Heterocycles and DFT Calculations of the Dependence of Vicinal Phosphorus-Hydrogen NMR Coupling Constants on Lone-Pair Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
The Chemistry of Phospholane Oxides and Sulfides: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide explores the synthesis, reactivity, and diverse applications of phospholane oxides and sulfides. These five-membered phosphorus heterocycles are pivotal in modern organic chemistry, serving as versatile intermediates, powerful ligands in asymmetric catalysis, and key structural motifs in medicinal chemistry.
Core Concepts: Structure and Properties
This compound oxides and sulfides are characterized by a saturated five-membered ring containing a phosphorus atom. The phosphorus center is pentavalent and tetrahedral, bearing an oxygen or sulfur atom, respectively, and a substituent (commonly an alkyl or aryl group). The stereochemistry at the phosphorus atom, when chiral, is a crucial feature that underpins many of their applications, particularly in asymmetric synthesis.
The P=O and P=S bonds are highly polarized, influencing the chemical and physical properties of these molecules. Phosphine (B1218219) oxides are known to be strong hydrogen bond acceptors, a property that enhances their polarity and can improve the solubility and metabolic stability of drug candidates.[1][2]
Synthesis of this compound Oxides and Sulfides
The construction of the this compound ring and the introduction of the exocyclic oxygen or sulfur atom can be achieved through several synthetic strategies.
Synthesis of this compound Oxides
A primary and widely utilized method for synthesizing this compound oxides is the McCormack cycloaddition. This reaction involves the [4+1] cycloaddition of a conjugated diene with a phosphonous dihalide, followed by hydrolysis of the resulting cyclic phosphonium (B103445) salt.
A notable development in this area is the enantioselective synthesis of P-stereogenic this compound oxides. One such method involves a cobalt-catalyzed hydroalkylation, which allows for the simultaneous construction of both C- and P-stereogenic centers with high yields and excellent enantiomeric excesses.
Synthesis of this compound Sulfides
This compound sulfides are commonly prepared from their corresponding this compound oxides. This conversion can be achieved through a two-step process involving the reduction of the phosphine oxide to the phosphine, followed by sulfurization.
Alternatively, direct three-component synthesis methods have been developed. These reactions can proceed under solvent-free conditions, offering an efficient and environmentally friendly route to β-diphenylphosphorothioyl-functionalized products.[3]
Key Reactions and Mechanisms
This compound oxides and sulfides participate in a variety of chemical transformations, with their reactivity often centered around the phosphorus atom.
Reduction of this compound Oxides
The reduction of the P=O bond in this compound oxides to the corresponding phosphine is a critical transformation, as phosphines are widely used as ligands in catalysis. Silanes, such as phenylsilane (B129415), are effective reagents for this reduction.[4]
Catalytic Wittig Reaction
This compound oxides can act as pre-catalysts in the Wittig reaction, a cornerstone of alkene synthesis. In the catalytic cycle, the phosphine oxide is reduced in situ to the active phosphine catalyst. This catalytic approach minimizes the generation of stoichiometric phosphine oxide waste, a common drawback of the traditional Wittig reaction.
Data Presentation: A Comparative Overview
To facilitate comparison, the following tables summarize key quantitative data for representative this compound oxide and sulfide (B99878) syntheses and their spectroscopic characterization.
Table 1: Synthesis of 3-Substituted 1H-Phospholane Oxides via Cycloalumination [5]
| Alkene Substrate | Product | Yield (%) |
| 1-Hexene | 3-Butyl-1H-phospholane oxide | 65 |
| 1-Octene (B94956) | 3-Hexyl-1H-phospholane oxide | 63 |
| Styrene | 3-Phenyl-1H-phospholane oxide | 57 |
Table 2: Conversion of Phosphinanes to Sulfides and Boranes [4]
| Phosphine Precursor | Reagent | Product | Yield (%) |
| 1-Phenylphosphinane | S₈ | 1-Phenylphosphinane 1-sulfide | 73 |
| 1-Phenylphosphinane | BH₃·THF | 1-Phenylphosphinane 1-borane | 60 |
| 1-Cyclohexylphosphinane | S₈ | 1-Cyclohexylphosphinane 1-sulfide | 69 |
| 1-Cyclohexylphosphinane | BH₃·THF | 1-Cyclohexylphosphinane 1-borane | 52 |
Table 3: Spectroscopic Data for Selected this compound Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 31P NMR (δ, ppm) | Reference |
| 1-Phenylthis compound 1-oxide | 7.4-7.8 (m, 5H), 1.8-2.2 (m, 8H) | 128.5-132.0 (aromatic C), 25.0-30.0 (aliphatic C) | 50.2 | [6] |
| 1-Phenylthis compound 1-sulfide | 7.3-7.9 (m, 5H), 1.9-2.4 (m, 8H) | 128.0-133.0 (aromatic C), 26.0-32.0 (aliphatic C) | 58.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound oxide and sulfide chemistry.
Protocol 1: Synthesis of 3-Hexyl-1-phenylthis compound 1-oxide[5]
Materials:
-
1-Octene
-
Triethylaluminum (Et₃Al)
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon atmosphere
Procedure:
-
In a round-bottomed flask under a dry argon atmosphere, charge Cp₂ZrCl₂ (0.25 mmol), 1-octene (5 mmol), and Et₃Al (5 mmol) at 0 °C.
-
Bring the temperature to 40 °C and stir the mixture for 4 hours.
-
Cool the reaction mixture to -5 to -10 °C and add a solution of PCl₃ (15 mmol) in CH₂Cl₂ (7 mL).
-
Stir the mixture at room temperature for 4-6 hours until the solution becomes discolored.
-
Hydrolyze the mixture with water.
-
Extract the reaction products with CH₂Cl₂.
-
Dry the organic phase with MgSO₄.
-
Evaporate the solvent and purify the residue by vacuum distillation to yield 3-hexyl-1-phenylthis compound 1-oxide as a colorless oil.
Protocol 2: Conversion of 1-Phenylphosphinane 1-oxide to 1-Phenylphosphinane 1-sulfide[4]
Materials:
-
1-Phenylphosphinane 1-oxide
-
Phenylsilane (PhSiH₃)
-
Toluene
-
Elemental sulfur (S₈)
Procedure:
-
In a reaction vessel, dissolve 1-phenylphosphinane 1-oxide in toluene.
-
Add phenylsilane and heat the mixture at 70 °C for 18 hours to effect the reduction of the phosphine oxide to the corresponding phosphine.
-
After cooling to room temperature, add an excess of elemental sulfur to the solution containing the in-situ generated 1-phenylphosphinane.
-
Stir the reaction mixture until the conversion to 1-phenylphosphinane 1-sulfide is complete (monitor by TLC or ³¹P NMR).
-
Purify the product by column chromatography.
Visualizing Key Processes: Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate key mechanisms and experimental workflows in this compound chemistry.
Caption: Catalytic cycle of the this compound-catalyzed Wittig reaction.
Caption: Mechanism of asymmetric hydrogenation using a chiral this compound ligand.
Applications in Drug Development and Asymmetric Catalysis
The unique structural and electronic properties of this compound oxides and sulfides have made them valuable in several high-impact areas of chemical science.
Chiral Ligands in Asymmetric Catalysis
Chiral this compound-based ligands, such as DuPhos and BPE, are highly effective in a wide range of asymmetric catalytic reactions, most notably in asymmetric hydrogenation.[7] These ligands form stable complexes with transition metals like rhodium and ruthenium, creating a chiral environment that enables the highly enantioselective synthesis of a diverse array of chiral compounds.[8] The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity for specific substrates.[7]
Medicinal Chemistry and Drug Discovery
Phosphine oxides are gaining increasing attention in medicinal chemistry.[9][10] The incorporation of a phosphine oxide moiety into a drug candidate can significantly enhance its physicochemical properties.[1] For example, the high polarity of the P=O group can improve aqueous solubility and metabolic stability.[2] A prominent example is the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, which features a dimethylphosphine (B1204785) oxide group.[1] While less explored, this compound sulfides also hold potential in drug design, offering a different set of electronic and steric properties that could be exploited to modulate biological activity and pharmacokinetic profiles.[11][12]
Conclusion
This compound oxides and sulfides are a fascinating and highly useful class of organophosphorus compounds. Their rich chemistry, from their synthesis to their diverse reactivity, has enabled significant advances in asymmetric catalysis and medicinal chemistry. The continued development of novel synthetic methods and a deeper understanding of their structure-activity relationships will undoubtedly lead to even more innovative applications in the future, solidifying their importance for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
- 10. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Pioneers in Phospholane Ligand Research: A Technical Guide to Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the key scientific pioneers who have shaped the field of phospholane research, with a particular focus on the development and application of these compounds as chiral ligands in asymmetric catalysis. We will delve into the foundational work that paved the way for these discoveries, the seminal breakthroughs in ligand design, and the broader context of modern catalytic science. This document includes detailed experimental protocols, quantitative performance data, and visualizations of synthetic and catalytic pathways.
The Genesis of Chiral Phosphine (B1218219) Ligands: The Foundational Work of Henri B. Kagan
The journey into this compound ligands begins with the broader story of asymmetric catalysis, a field profoundly influenced by Henri B. Kagan . His pioneering work in the early 1970s demonstrated the potential of chiral phosphine ligands to induce high levels of enantioselectivity in metal-catalyzed reactions.
Kagan's most notable contribution was the development of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), one of the first C₂-symmetric chiral diphosphine ligands.[1][2] Synthesized from readily available tartaric acid, DIOP proved to be a groundbreaking ligand for rhodium-catalyzed asymmetric hydrogenation.[1] This work established a fundamental principle: a chiral ligand environment around a metal center could effectively control the stereochemical outcome of a reaction. Kagan's research laid the conceptual groundwork for the subsequent development of more advanced and efficient chiral phosphine ligands, including phospholanes.[2][3]
The this compound Breakthrough: M.J. Burk and the DuPhos Ligands
The next significant leap in chiral phosphine ligand design came in 1991 with the work of M.J. Burk and his team at DuPont. They introduced a new class of C₂-symmetric diphosphine ligands based on a this compound framework, which they named DuPhos .[4] The DuPhos ligands, featuring two 2,5-alkyl-substituted this compound rings on a benzene (B151609) backbone, were found to be exceptionally effective in asymmetric hydrogenation.[4]
The key to the success of the DuPhos family of ligands lies in their conformational rigidity and the electron-rich nature of the phosphorus atoms, which leads to highly reactive and selective metal complexes.[5] These ligands demonstrated superior performance compared to existing chiral phosphines, achieving outstanding enantioselectivities (often >99% ee) in the hydrogenation of a wide variety of substrates, including enamides, which are precursors to chiral amino acids.[6][7]
Synthesis of DuPhos Ligands: A Representative Protocol
The synthesis of DuPhos ligands is a multi-step process that begins with a chiral diol. The following is a representative protocol for the synthesis of (S,S)-Ethyl-DuPhos.
Experimental Protocol: Synthesis of (S,S)-Ethyl-DuPhos
-
Synthesis of (3S,6S)-Octane-3,6-diol:
-
A solution of 3,6-octanedione (B30559) in methanol (B129727) is prepared in a high-pressure reactor.
-
A catalytic amount of a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP], is added.
-
The reactor is pressurized with hydrogen gas (typically 50-100 atm) and stirred at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel chromatography.
-
-
Synthesis of (3S,6S)-Octane-3,6-diol Cyclic Sulfate (B86663):
-
To a solution of (3S,6S)-octane-3,6-diol in carbon tetrachloride at 0 °C, thionyl chloride is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the resulting cyclic sulfite (B76179) is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water.
-
A catalytic amount of ruthenium(III) chloride is added, followed by the portion-wise addition of sodium periodate. The reaction is stirred at room temperature until completion.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated to yield the cyclic sulfate.
-
-
Synthesis of (S,S)-Ethyl-DuPhos:
-
In a flame-dried flask under an inert atmosphere, 1,2-bis(phosphino)benzene (B50889) is dissolved in THF and cooled to -78 °C.
-
n-Butyllithium is added dropwise, and the mixture is stirred to form the dilithio-1,2-phenylenebis(phosphide).
-
A solution of (3S,6S)-octane-3,6-diol cyclic sulfate in THF is added dropwise at -78 °C.
-
The reaction mixture is slowly warmed to room temperature and stirred overnight.
-
The reaction is quenched with degassed methanol, and the solvent is removed.
-
The residue is extracted with diethyl ether, filtered through silica gel, and concentrated. The crude product is recrystallized from methanol to yield (S,S)-Ethyl-DuPhos as a white crystalline solid.
-
Performance in Asymmetric Hydrogenation
The true impact of the DuPhos ligands is evident in their performance in asymmetric hydrogenation reactions. Rhodium and ruthenium complexes of DuPhos ligands have been shown to be highly effective for the enantioselective reduction of a wide range of prochiral substrates.
| Substrate Class | Ligand | Catalyst Precursor | Typical Enantiomeric Excess (ee) | Reference(s) |
| N-Acyl Enamides | (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | >99% | [6][7] |
| β-Ketoesters | (R,R)-Me-DuPhos | RuBr₂ | >98% | [4] |
| N-Aroylhydrazones | (R,R)-Et-DuPhos | [Rh(COD)₂]OTf | >90% | [5] |
| Enol Esters | (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | >95% | [5] |
Table 1: Representative Performance of DuPhos Ligands in Asymmetric Hydrogenation
Asymmetric Hydrogenation of Enamides: A Representative Protocol
Experimental Protocol: Rh-DuPhos Catalyzed Hydrogenation of an Enamide
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the DuPhos ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) are dissolved in a degassed solvent such as methanol. The solution is stirred for 10-15 minutes to form the active catalyst.
-
Hydrogenation: The enamide substrate is added to the catalyst solution in a high-pressure reaction vessel.
-
Reaction Execution: The vessel is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (typically 60-90 psi). The reaction is stirred at room temperature until the substrate is fully consumed (monitored by TLC or GC).
-
Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the chiral amine product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
The Catalytic Cycle of Asymmetric Hydrogenation
Computational and experimental studies have elucidated the catalytic cycle for the Rh-DuPhos-catalyzed hydrogenation of enamides. The cycle is believed to proceed through an "unsaturated pathway."
References
- 1. DIOP for Asymmetric Hydrogenation Catalysis [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DuPhos - Wikipedia [en.wikipedia.org]
- 5. DuPhos and BPE Ligands [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
The Dawn of Phospholane Chemistry: A Technical Guide to Initial Reactivity Explorations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholanes, five-membered heterocyclic organophosphorus compounds, have emerged as a cornerstone in modern chemistry, primarily due to their profound impact as ligands in asymmetric catalysis. Their unique stereoelectronic properties, conferred by the phosphine (B1218219) within a saturated five-membered ring, allow for the synthesis of chiral molecules with high enantioselectivity. This technical guide delves into the initial explorations of phospholane reactivity, providing a foundational understanding of their synthesis, core reactions, and mechanistic pathways. The content herein is curated for researchers, scientists, and drug development professionals who seek a deeper comprehension of this pivotal class of molecules.
Early Synthetic Approaches and a Novel Ring-Expansion Route
Historically, the synthesis of cyclic phosphines, including phospholanes, presented considerable challenges, often involving multi-step procedures with low overall yields.[1] Common methods included the reaction of metal phosphides with dihaloalkanes and the reduction of this compound oxides.[2][3]
A significant advancement in understanding this compound formation comes from recent explorations into the reactivity of strained three-membered phosphirane rings. Treatment of P-stereogenic phosphiranes with a strong acid like triflic acid (HOTf) does not simply result in protonation at the phosphorus atom. Instead, it initiates a cascade of events leading to a five-membered this compound ring system.[4][5] This reaction proceeds via a regiospecific anti-Markovnikov C-protonation, triggering a ring-opening and subsequent cyclophosphination.[5][6]
The reaction of syn-MesPCH₂CHR (where Mes = 2,4,6-(t-Bu)₃C₆H₂, and R = Me or Ph) with triflic acid yields a phospholanium cation.[4][6] This cation can then be deprotonated using a base such as triethylamine (B128534) (NEt₃) to afford the neutral this compound.[4][7]
Core Reactivity: From Phosphirane to this compound
The transformation of a phosphirane to a this compound upon treatment with acid is a testament to the unique reactivity of strained phosphorus heterocycles. The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves several key steps.[4][5][6]
Initially, the phosphorus atom of the phosphirane is protonated by the acid, forming a phosphiranium cation.[4][7] This is followed by the cleavage of a P-C bond, opening the strained three-membered ring to form a more stable secondary carbocation.[4] A subsequent hydride migration from the phosphorus to the carbocationic center results in the formation of a highly reactive phosphenium ion intermediate.[4][5] This intermediate then undergoes an intramolecular C–H activation of a t-butyl group on the bulky Mes* substituent, leading to the formation of the five-membered this compound ring.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative data from the synthesis of a this compound via the phosphirane ring-expansion route.
| Reactant | Reagent | Product | Yield | Reference |
| syn-Mes*PCH₂CHMe (racemic) | Triflic Acid | Phospholanium Cation | 93% | [7] |
| Phospholanium Cation | NEt₃ | This compound | - | [7] |
| Compound | 31P{1H} NMR Chemical Shift (δ) | Solvent | Reference |
| This compound | -16.5 ppm | CDCl₃ | [7] |
| Secondary Phosphine Oxide (byproduct) | 23.5 ppm | CDCl₃ | [7] |
| Protonated SPO (byproduct) | 37.5 ppm | CDCl₃ | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.
Protocol 1: Synthesis of Phospholanium Cation from Phosphirane
This procedure details the reaction of a racemic phosphirane with triflic acid to yield the corresponding phospholanium cation.[7]
Materials:
-
Racemic syn-Mes*PCH₂CHMe (0.050 g, 0.16 mmol)
-
Anhydrous pentane (B18724) (5 mL)
-
Triflic acid (HOTf) (11 μL, 19 mg, 0.13 mmol)
Procedure:
-
In a glovebox under anhydrous conditions, dissolve the racemic phosphirane in anhydrous pentane in a dry flask.
-
Add triflic acid to the solution.
-
Observe the formation of a cloudy solution and a yellow oil.
-
Allow the reaction to proceed for 18 hours, during which the oil will disappear and a white solid will form.
-
Decant the pentane to isolate the white solid product.
-
Dry the solid under vacuum to yield the phospholanium cation.
Protocol 2: Deprotonation to Yield this compound
This protocol describes the deprotonation of the phospholanium cation to form the neutral this compound.[7]
Materials:
-
Phospholanium triflate (76 mg, 0.16 mmol)
-
Dichloromethane (CH₂Cl₂) (1 mL)
-
Triethylamine (NEt₃) (27 μL, 20 mg, 0.19 mmol)
Procedure:
-
Dissolve the phospholanium triflate in dichloromethane.
-
Add triethylamine to the solution.
-
Monitor the deprotonation reaction via ³¹P{¹H} NMR spectroscopy.
-
The formation of the this compound is confirmed by a major product signal at δ -16.5.
-
The resulting this compound can be purified by chromatography on silica.[4]
Reactivity of this compound Oxides and Catalytic Applications
This compound oxides, and the related phospholene oxides, are key intermediates in many reactions.[8] The phosphorus-oxygen double bond in these compounds is robust, but they can be reduced back to the corresponding phosphine (this compound) using various reducing agents, such as silanes.[9][10] This P(V)/P(III) redox cycle is the foundation of phosphine-catalyzed reactions, such as the Wittig reaction.[10][11] In such catalytic cycles, the this compound acts as a nucleophilic catalyst, and the this compound oxide is generated as a byproduct, which is then recycled in situ.[10] The ability to tune the steric and electronic properties of this compound ligands has made them highly effective in a range of catalytic processes.[12][13]
Conclusion
The initial explorations into this compound reactivity have unveiled fascinating chemical transformations, such as the acid-mediated ring expansion of phosphiranes. This reaction not only provides a novel synthetic route to phospholanes but also deepens our understanding of the fundamental reactivity of strained organophosphorus compounds. The ability of phospholanes to participate in catalytic redox cycles underscores their importance in synthetic chemistry. For researchers and professionals in drug development and materials science, a firm grasp of these foundational principles is crucial for the rational design of new catalysts and the innovation of synthetic methodologies.
References
- 1. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protonation of P-Stereogenic Phosphiranes: this compound Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Basic Principles of Phospholane Stereochemistry: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of phospholane stereochemistry, a critical aspect of modern asymmetric catalysis and drug development. This compound-based ligands have demonstrated remarkable efficacy in a wide range of enantioselective transformations, and a thorough understanding of their stereochemical nuances is paramount for rational ligand design and catalyst optimization. This guide provides a comprehensive overview of the fundamental stereochemical concepts, quantitative data on ligand performance, detailed experimental protocols, and visual representations of key pathways and workflows.
Fundamental Principles of this compound Stereochemistry
The stereochemical properties of phospholanes are primarily dictated by the geometry of the five-membered ring and the presence of stereogenic centers, which can include both carbon and phosphorus atoms.
Conformational Analysis
The this compound ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is generally low, and the preferred conformation can be influenced by the nature and position of substituents.
Stereoisomerism in Substituted Phospholanes
Substituents on the this compound ring introduce stereoisomerism. For instance, in 2,5-disubstituted phospholanes, both cis and trans diastereomers are possible. Each of these diastereomers can exist as a pair of enantiomers.
-
trans-2,5-Disubstituted Phospholanes: These are often C2-symmetric, a feature that is highly desirable in the design of chiral ligands for asymmetric catalysis. The popular DuPHOS and BPE ligands are based on a trans-2,5-disubstituted this compound scaffold.[1][2]
-
cis-2,5-Disubstituted Phospholanes: These are Cs-symmetric (meso) if the substituents are identical.
P-Stereogenic Phospholanes
When the phosphorus atom is substituted with three different groups and possesses a lone pair of electrons, it becomes a stereogenic center. These are known as P-chiral or P-stereogenic phosphines.[3][4] The inversion barrier at the phosphorus center is typically high enough to allow for the isolation of stable enantiomers at room temperature. The stereochemical descriptors for P-chiral centers are assigned as R or S based on the Cahn-Ingold-Prelog priority rules, with the lone pair of electrons being assigned the lowest priority.[5][6]
This compound Oxides
Oxidation of the phosphorus atom in a this compound to a phosphine (B1218219) oxide introduces a phosphoryl group (P=O). This changes the geometry and electronic properties of the phosphorus center. P-chiral phosphine oxides are important intermediates in the synthesis of P-chiral phosphines, as the P=O group can be stereospecifically reduced.[7][8] The stereochemistry of reactions involving this compound oxides is a crucial consideration in the synthesis of enantiomerically pure this compound ligands.[7][9]
Quantitative Data on this compound Ligand Performance
The efficacy of chiral this compound ligands is demonstrated by the high enantioselectivities achieved in various asymmetric catalytic reactions. The following tables summarize representative data for some of the most successful this compound-based catalyst systems.
Table 1: Rh-DuPHOS Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Ligand | S/C Ratio | H₂ Pressure (psi) | % ee | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPHOS | 1000 | 60 | >99 (R) | [2] |
| Methyl (Z)-α-acetamidoacrylate | (R,R)-Et-DuPHOS | 1000 | 60 | >99 (R) | [2] |
| N-acetyl-α-phenylenamide | (R,R)-Et-DuPHOS | 500 | 60 | 96 (S) | [2] |
Table 2: Rh-BPE Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Ligand | S/C Ratio | H₂ Pressure (psi) | % ee | Reference |
| Methyl acetoacetate | (R,R)-Me-BPE | 1000 | 100 | 97 (R) | [10] |
| Ethyl benzoylacetate | (R,R)-Et-BPE | 1000 | 100 | 98 (R) | [10] |
Table 3: Performance of P-Chiral this compound Ligands in Asymmetric Catalysis
| Reaction | Substrate | Ligand | Catalyst | % ee | Reference |
| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | TangPhos | [Rh(COD)(TangPhos)]BF₄ | >99 | |
| Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | P-chiral phosphine-phosphite | [Pd(allyl)Cl]₂ | up to 60 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key this compound ligand and the determination of stereochemical purity.
Synthesis of (S,S)-Ethyl-DuPHOS
The synthesis of (S,S)-Ethyl-DuPHOS is a multi-step process starting from a chiral diol.
Step 1: Synthesis of (3S,6S)-Octane-3,6-diol
-
Protocol: In a high-pressure reactor, a solution of 3,6-octanedione (B30559) (1 equivalent) in methanol (B129727) is prepared. A catalytic amount of Ru(OAc)₂[(R)-BINAP] is added. The reactor is pressurized with hydrogen gas (50-100 atm) and stirred at room temperature for 24-48 hours. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude diol, which can be purified by distillation or chromatography.
Step 2: Synthesis of (3S,6S)-Octane-3,6-diol cyclic sulfate (B86663)
-
Protocol: To a solution of (3S,6S)-octane-3,6-diol (1 equivalent) in carbon tetrachloride at 0 °C, thionyl chloride (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude cyclic sulfite (B76179) is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. Sodium periodate (B1199274) (1.5 equivalents) and a catalytic amount of ruthenium(III) chloride are added, and the mixture is stirred vigorously at room temperature for 4-6 hours. The product is extracted with diethyl ether, and the organic layer is washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated to give the cyclic sulfate.
Step 3: Synthesis of (S,S)-Ethyl-DuPHOS
-
Protocol: In a flame-dried flask under an inert atmosphere, 1,2-bis(phosphino)benzene (B50889) (1 equivalent) is dissolved in tetrahydrofuran (B95107) (THF). The solution is cooled to -78 °C, and n-butyllithium (2 equivalents) is added dropwise. The mixture is warmed to room temperature and stirred for 1 hour. The resulting solution is cooled back to -78 °C, and a solution of (3S,6S)-octane-3,6-diol cyclic sulfate (2 equivalents) in THF is added dropwise. The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is quenched with degassed methanol. The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether. The organic extracts are filtered through a plug of silica (B1680970) gel and concentrated. The crude product is recrystallized from methanol to yield (S,S)-Ethyl-DuPHOS as a white crystalline solid.
Determination of Enantiomeric Excess using NMR with a Chiral Solvating Agent
-
Protocol: To a solution of the racemic or enantiomerically enriched phosphine (or phosphine oxide) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube, a chiral solvating agent (CSA) is added. Commercially available N-acyl amino acid derivatives, such as N-Fmoc-N'-Boc-L-tryptophan (FBTrp), have been shown to be effective for a range of chiral phosphorus compounds.[1][12] The amount of CSA added is typically in the range of 1 to 5 equivalents. The ³¹P NMR spectrum is then acquired. In the presence of the CSA, the enantiomers of the analyte form diastereomeric complexes, which often exhibit separate signals in the ³¹P NMR spectrum, allowing for the determination of the enantiomeric excess by integration of the signals.[1][9]
Sample Preparation for X-ray Crystallography of Air-Sensitive Phospholanes
-
Protocol: Due to the air-sensitivity of many phosphine ligands, special care must be taken during the preparation of single crystals for X-ray diffraction. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).[13][14] A suitable single crystal is selected from the mother liquor and coated with a layer of inert, viscous oil (e.g., Paratone-N). The oil-coated crystal is then mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas on the diffractometer. This procedure protects the crystal from decomposition due to air and moisture during data collection.[15]
Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental stereochemical principles and reaction mechanisms.
Stereoisomers of a 2,5-Disubstituted this compound
Caption: Stereoisomers of a 2,5-disubstituted this compound.
Catalytic Cycle of Rh-DuPHOS Hydrogenation
Caption: Rh-DuPHOS catalyzed asymmetric hydrogenation cycle.
Workflow for Stereochemical Analysis of a this compound
Caption: Workflow for stereochemical analysis of a this compound.
References
- 1. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.2 Stereochemical Designations in Names and Structures – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modular this compound ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
A Comprehensive Review of Phospholane Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Phospholanes, five-membered phosphorus-containing heterocyclic compounds, are of significant interest in chemical research and development. Their utility as chiral ligands in asymmetric catalysis, particularly in the synthesis of pharmaceuticals, has driven the development of a diverse array of synthetic methodologies. This technical guide provides an in-depth review of the core synthetic strategies for obtaining phospholanes and their derivatives, with a focus on providing actionable experimental details and comparative data for researchers in the field.
Classical Approaches to Phospholane Synthesis
McCormack Cycloaddition
The McCormack cycloaddition is a foundational method for the synthesis of 3-phospholene oxides, which can be subsequently reduced to the corresponding phospholanes. This reaction involves the [4+1] cycloaddition of a conjugated diene with a dichlorophosphine, followed by hydrolysis of the resulting cyclic phosphonium (B103445) salt.[1]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-3-phospholene 1-oxide [2]
-
A solution of 136 g (1.00 mole) of phenylphosphonous dichloride in 300 ml of hexane (B92381) is placed in a 1-l., three-necked flask equipped with a stirrer, a thermometer, and a gas-inlet tube.
-
The solution is cooled to 0°C, and 102 g (1.50 moles) of isoprene (B109036) is added.
-
The reaction mixture is stirred at 0–5°C for 2 hours and then at room temperature for 48 hours.
-
The solvent and excess isoprene are removed by distillation under reduced pressure.
-
The residue is hydrolyzed by the slow addition of 300 ml of water, with stirring and cooling to keep the temperature below 50°C.
-
The aqueous solution is extracted with three 150-ml portions of chloroform (B151607).
-
The combined chloroform extracts are washed with 100 ml of 5% sodium bicarbonate solution and then with 100 ml of water.
-
The chloroform is removed by distillation, and the residue is distilled under reduced pressure to give 145–155 g (75–81%) of 3-methyl-1-phenyl-3-phospholene 1-oxide as a colorless, viscous liquid, b.p. 155–160°/0.5 mm.
Quantitative Data for McCormack Cycloaddition
| Diene | Dichlorophosphine | Product | Yield (%) | Reference |
| Isoprene | Phenylphosphonous dichloride | 3-Methyl-1-phenyl-3-phospholene 1-oxide | 75-81 | [2] |
| 1,3-Butadiene | Methylphosphonous dichloride | 1-Methyl-3-phospholene 1-oxide | High | [1] |
Alkylation of Primary Phosphines with 1,4-Dihaloalkanes
A straightforward approach to the this compound ring involves the dialkylation of a primary phosphine (B1218219) or its equivalent with a 1,4-dihaloalkane. This method is general but can be limited by the availability and handling of the primary phosphine starting materials.
Modern Catalytic and Asymmetric Syntheses
The demand for enantiomerically pure phospholanes as ligands in asymmetric catalysis has spurred the development of sophisticated catalytic methods that allow for high levels of stereocontrol.
Synthesis via Catalytic Cycloalumination
An efficient one-pot synthesis of 3-substituted phospholanes has been developed involving the catalytic cycloalumination of α-olefins, followed by reaction with dichlorophosphines.[3][4]
Experimental Workflow: Catalytic Cycloalumination Route
Caption: Workflow for this compound synthesis via catalytic cycloalumination.
Experimental Protocol: General Procedure for the Preparation of 3-Alkyl(aryl)phospholanes [4]
-
In an argon atmosphere, Cp₂ZrCl₂ (0.5 mmol) is added to a solution of the α-olefin (10 mmol) in 5 mL of CH₂Cl₂.
-
AlEt₃ (12 mmol) is added dropwise at room temperature, and the mixture is stirred for 12 hours.
-
The reaction mixture is cooled to -5 to -10 °С, and the alkyl(phenyl)dichlorophosphine (10 mmol) is added dropwise.
-
The mixture is stirred at room temperature for an additional 30 minutes.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with diethyl ether and dried over MgSO₄.
-
The solvent is evaporated, and the target this compound is isolated by vacuum distillation.
Quantitative Data for this compound Synthesis via Cycloalumination
| α-Olefin | Dichlorophosphine | Product | Yield (%) | Reference |
| 1-Hexene | PhPCl₂ | 3-Butyl-1-phenylthis compound | 75 | [3] |
| Styrene | MePCl₂ | 3-Phenyl-1-methylthis compound | 70 | [3] |
| 1,5-Hexadiene | PhPCl₂ | 1,2-Bis(1-phenylphospholan-3-yl)ethane | 65 | [3] |
Asymmetric Synthesis of Chiral this compound Ligands
The development of chiral bis(this compound) ligands, such as DuPhos and BPE, revolutionized the field of asymmetric hydrogenation.[5][6] The synthesis of these ligands often starts from a chiral 1,4-diol, which is converted to a cyclic sulfate (B86663) and then reacted with a lithium phosphide.
Experimental Workflow: Synthesis of DuPhos-type Ligands
Caption: General synthetic scheme for DuPhos ligands.
Quantitative Data for Asymmetric Hydrogenation using Chiral this compound Ligands
| Substrate | Ligand | Product ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos-Rh | >99 | [5] |
| Methyl acetoacetate | (R,R)-Et-DuPhos-Ru | 98 | [6] |
| Dimethyl itaconate | (S,S)-i-Pr-BPE-Rh | 97 | [7] |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic phosphines, including phospholanes, from acyclic diene precursors.[8][9] This method offers good functional group tolerance and can be used to prepare both protected and unprotected phospholanes.
Experimental Protocol: RCM Synthesis of a Borane-Protected this compound [8]
-
To a solution of diallylphenylphosphine (B1596993) borane (B79455) complex (1 mmol) in dry, degassed CH₂Cl₂ (50 mL) is added the Grubbs' first-generation catalyst (5 mol%).
-
The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired phospholene borane complex.
Functional Group Interconversion and Derivatization
Reduction of this compound Oxides
This compound oxides, readily available from methods like the McCormack cycloaddition, are commonly reduced to the corresponding phospholanes. Silanes have proven to be effective and often stereoretentive reducing agents for this transformation.[10][11][12]
Experimental Workflow: Reduction of this compound Oxide
Caption: General scheme for the reduction of this compound oxides using silanes.
Quantitative Data for this compound Oxide Reduction
| This compound Oxide | Reducing Agent | Conditions | Yield (%) | Reference |
| 1-Phenyl-3-methyl-3-phospholene 1-oxide | PhSiH₃ | Neat, 120°C | 95 | [10] |
| Triphenylphosphine oxide | TMDS, Cu(OAc)₂ | Toluene, 110°C | 98 | [13] |
| 1-Alkyl-3-methyl-3-phospholene 1-oxides | PMHS | MW, 150°C | 85-95 | [10] |
Novel Synthetic Routes
Pentaphosphaferrocene-Mediated Synthesis
A novel and versatile route to parent and substituted phospholanes utilizes a dianionic pentaphosphaferrocene complex as a P-atom transfer reagent.[14] This method allows for the synthesis of the previously unreported parent this compound, HP(C₄H₈).
Experimental Protocol: Synthesis of Parent this compound (10b) [14]
-
To a solution of [Cp*Fe{η⁴-P₅(CH₂)₄}] (3) in THF-d₈ is added LiAlH₄.
-
The reaction mixture is stirred at room temperature.
-
The parent this compound (HP(C₄H₈)) is isolated by distillation from the reaction mixture (1 × 10⁻³ mbar, 60 °C, 30 minutes) as a solution in THF-d₈ in 68% yield.
Purification and Characterization
The purification of phospholanes, which are often air-sensitive, typically involves standard techniques for handling organophosphorus compounds.
-
Purification: Distillation under reduced pressure is commonly used for liquid phospholanes. Solid phospholanes and their derivatives can be purified by crystallization, often from solvents like ethanol, isopropanol, or acetone/water mixtures.[15] Column chromatography on silica gel can be employed, particularly for this compound oxides and borane complexes.
-
Characterization: Multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) is the primary tool for characterizing phospholanes and their derivatives. The ³¹P NMR chemical shift is particularly diagnostic of the phosphorus environment. Infrared (IR) spectroscopy can be used to identify characteristic functional groups, such as the P=O stretch in this compound oxides. For chiral phospholanes, enantiomeric excess is typically determined by chiral HPLC or by NMR spectroscopy using chiral shift reagents.
This guide provides a comprehensive overview of the key synthetic methods for accessing phospholanes. The detailed protocols and comparative data tables are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important phosphorus heterocycles. The continued development of novel, efficient, and stereoselective methods for this compound synthesis will undoubtedly facilitate further advancements in asymmetric catalysis and the discovery of new pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Aluminacyclopentanes in the synthesis of 3-substituted phospholanes and α,ω-bisphospholanes [beilstein-journals.org]
- 4. Aluminacyclopentanes in the synthesis of 3-substituted phospholanes and α,ω-bisphospholanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DuPhos - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of unprotected and borane-protected cyclic phosphines using Ru– and Mo– based olefin metathesis catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]
- 14. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Phospholane Ring: A Scaffold for Exploratory Chemistry in Catalysis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered, phosphorus-containing heterocyclic phospholane ring system has emerged as a privileged scaffold in modern chemistry. Its unique stereoelectronic properties, coupled with the modularity of its derivatives, have positioned it at the forefront of innovations in asymmetric catalysis and as a compelling core for the design of novel therapeutic agents. This technical guide delves into the core exploratory reactions involving this compound rings, presenting detailed experimental methodologies, quantitative performance data, and visual workflows to empower researchers in leveraging this versatile chemical entity.
Exploratory Reactions at the this compound Core
The reactivity of the this compound scaffold can be exploited through several key transformations, enabling the synthesis of a diverse array of functional molecules. These reactions can be broadly categorized into ring formation/expansion, functionalization of the phosphorus center, and modifications of the carbon backbone.
Ring Formation and Expansion: From Phosphiranes to Phospholanes
A novel and synthetically valuable approach to constructing the this compound ring involves the acid-mediated ring expansion of strained three-membered phosphiranes. This reaction proceeds through a fascinating cascade involving protonation, ring-opening, and intramolecular C-H activation.
Treatment of a P-stereogenic phosphirane, such as syn-MesPCH₂CHR (where Mes = 2,4,6-(t-Bu)₃C₆H₂), with a strong acid like triflic acid (HOTf) does not result in simple P-protonation and ring opening as might be expected. Instead, it triggers a regiospecific anti-Markovnikov C-protonation, leading to the opening of the phosphirane ring and a subsequent cyclophosphination of an ortho-tert-butyl group on the bulky Mes* substituent.[1][2] This intricate reaction yields a phospholanium cation, which can be deprotonated to afford the neutral this compound.[1][2]
A proposed mechanism, supported by DFT calculations, suggests that initial P-protonation forms a phosphiranium cation.[1][2][3] This is followed by P-C bond cleavage to generate a secondary carbocation, which is more stable than the primary alternative.[1][3] A subsequent hydride migration from the phosphine (B1218219) to the carbocation yields a highly reactive phosphenium ion intermediate.[1][2][3] This intermediate then undergoes an intramolecular C–H oxidative addition with a methyl group of one of the ortho-tert-butyl substituents, closing the five-membered this compound ring.[1][2][3] An interesting stereochemical outcome of this reaction is that it proceeds with a loss of stereochemical information from the starting phosphirane, resulting in a racemic this compound product.[1][2]
Functionalization at the Phosphorus Atom
The phosphorus atom in the this compound ring is a key site for chemical manipulation, serving as a handle for introducing new functionality, altering electronic properties, or preparing the molecule for further reactions.
-
Oxidation and Sulfurization: The lone pair of electrons on the trivalent phosphorus atom is readily susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, yields the corresponding this compound oxides. Similarly, reaction with elemental sulfur or other sulfur-transfer reagents provides this compound sulfides. These transformations are often quantitative and can be used to protect the phosphine functionality or to modify the ligand's electronic properties. For instance, in the work-up of certain ring-opening reactions, oxidation to the more stable phosphine oxide is performed using H₂O₂ in CH₂Cl₂.[4]
-
Quaternization and Alkylation: As a nucleophilic Lewis base, the phosphorus atom can be alkylated by electrophiles like alkyl halides or triflates.[1] This reaction, known as quaternization, results in the formation of a tetravalent phosphonium (B103445) salt.[5] P-methylation of strained phosphiranes, for example, requires a highly reactive electrophile like methyl triflate.[1] Quaternization increases the ring strain and can be a strategy to promote subsequent ring-opening reactions.[1][3][4] Recently, novel "Umpolung quaternization" methods have been developed, allowing for the conversion of phosphine oxides into quaternary phosphonium salts, further expanding the synthetic toolkit.[5]
Cycloaddition Reactions of Phospholene Derivatives
Unsaturated this compound analogues, known as phospholenes, can participate as dienophiles in cycloaddition reactions. The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been successfully applied to phospholene oxides.[6][7][8] For example, 1-phenylphosphin-2-en-4-one 1-oxide, an activated phospholene dienophile, undergoes smooth [4+2] cycloadditions with various dienes under microwave irradiation.[6] These reactions proceed with excellent yields and high stereoselectivity, allowing for the controlled synthesis of complex phosphorus-containing bicyclic structures.[6] The endo/exo selectivity of the cycloaddition can often be tuned by adjusting reaction conditions such as temperature and time.[6]
Application in Asymmetric Catalysis
Perhaps the most significant impact of this compound chemistry has been in the field of asymmetric catalysis. Chiral this compound-based ligands, particularly bidentate ligands like DuPHOS and BPE, form highly efficient and enantioselective catalysts with transition metals such as rhodium, ruthenium, and iridium.[9][10][11] These catalysts are especially potent in asymmetric hydrogenation reactions, providing access to a wide array of chiral molecules.[10][11]
The success of these ligands stems from their modular nature, which allows for facile tuning of steric and electronic properties by varying the substituents on the this compound ring and the backbone connecting the two phosphine moieties.[11]
The DuPHOS-Rhodium Catalytic Cycle in Asymmetric Hydrogenation
The catalytic cycle for the Rh-DuPHOS-catalyzed asymmetric hydrogenation of enamides is a well-studied process that serves as a benchmark for understanding enantioselection. The cycle illustrates the key steps of substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
The enantioselectivity of the reaction is determined by the coordination of the prochiral enamide to the chiral catalyst, which forms two diastereomeric complexes. The major, more stable diastereomer is often less reactive. The higher reactivity of the minor diastereomer can lead to the final product's enantiomeric excess, a phenomenon known as "anti-lock-and-key" behavior.
Performance Data in Asymmetric Hydrogenation
The efficacy of this compound-based catalysts is best illustrated through quantitative data. The following tables summarize the performance of various Rh-DuPHOS and Rh-BPE catalysts in the asymmetric hydrogenation of benchmark substrates.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate (MAC)
| Catalyst Precursor | S/C Ratio | H₂ (psi) | Time (h) | Conversion (%) | ee (%) | Ref |
| [(Et-DuPHOS)Rh]⁺OTf⁻ | 10,000 | 15 | 12 | 100 | >99 (R) | [10] |
| [(Pr-DuPHOS)Rh]⁺OTf⁻ | 10,000 | 15 | 12 | 100 | >99 (R) | [10] |
| [(Me-BPE)Rh]⁺OTf⁻ | 500 | 60 | 0.5 | 100 | 98.2 (S) | [10] |
| [(Et-BPE)Rh]⁺OTf⁻ | 500 | 60 | 0.5 | 100 | 97.4 (S) | [10] |
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate
| Catalyst Precursor | S/C Ratio | H₂ (psi) | Time (h) | Conversion (%) | ee (%) | Ref |
| [(Et-DuPHOS)Rh]⁺OTf⁻ | 10,000 | 90 | 12 | 100 | 98.4 (R) | [10] |
| [(Pr-DuPHOS)Rh]⁺OTf⁻ | 1,000 | 90 | 12 | 100 | 97.8 (R) | [10] |
| [(Me-BPE)Rh]⁺OTf⁻ | 10,000 | 90 | 12 | 100 | 95.2 (S) | [10] |
| [(Et-BPE)Rh]⁺OTf⁻ | 10,000 | 90 | 12 | 100 | 95.5 (S) | [10] |
Relevance to Drug Development
The structural rigidity and defined stereochemistry of this compound derivatives make them attractive scaffolds for drug design. Organophosphorus compounds, particularly phosphonates and phosphinates, are known to act as stable mimics of phosphates or tetrahedral transition states in enzymatic reactions, making them effective enzyme inhibitors.[12][13][14]
Phospholanes as Bioisosteres and Enzyme Inhibitors
This compound-containing molecules have been designed as conformationally restricted analogues of neurotransmitters. For example, cyclic phosphinic acid analogues of the metabotropic glutamate (B1630785) receptor agonist AP4 have been synthesized and evaluated for their pharmacological activity.[15][16] The phosphinic acid moiety acts as a bioisostere of the carboxylic acid group in glutamate, interacting with the receptor's binding site.
While a detailed signaling pathway for a specific this compound drug is often proprietary or not fully elucidated in single publications, the general mechanism involves the compound binding to a target receptor or enzyme, which then modulates downstream cellular processes. For glutamate receptors, agonist binding triggers conformational changes that can lead to the opening of ion channels or the activation of G-protein-coupled signaling cascades, ultimately altering neuronal excitability.[17][18] Phosphonate-based inhibitors often function by binding tightly to the active site of an enzyme, mimicking the transition state of the natural substrate and thereby blocking the enzyme's catalytic activity.[12][13]
Experimental Protocols
Providing detailed, reproducible experimental methods is crucial for advancing research. Below are representative protocols for key reactions involving this compound rings.
Protocol: Phosphirane to this compound Ring Expansion
This procedure is adapted from the synthesis of phospholanium cation 3 and its subsequent deprotonation to this compound 5 as reported by Gessner et al.[2]
Synthesis of Phospholanium Cation 3:
-
In a glovebox under an anhydrous atmosphere, dissolve racemic syn-Mes*PCH₂CHMe (syn-1 ) (0.050 g, 0.16 mmol, 1.0 equiv) in anhydrous pentane (B18724) (5 mL).
-
Add triflic acid (HOTf) (11 µL, 19 mg, 0.13 mmol, 0.8 equiv) from a freshly opened bottle.
-
Observe the formation of a cloudy solution and a yellow oil.
-
Stir the reaction mixture for 18 hours at room temperature.
-
After 18 hours, the oil will have disappeared, leaving a white solid.
-
Decant the pentane supernatant.
-
Dry the resulting white solid under vacuum to yield the phospholanium triflate 3 (55 mg, 93% yield).
Deprotonation to this compound 5:
-
Dissolve the phospholanium triflate 3 (76 mg, 0.16 mmol, 1 equiv) in CH₂Cl₂ (1 mL).
-
Add triethylamine (B128534) (NEt₃) (27 µL, 20 mg, 0.19 mmol, 1.2 equiv).
-
Monitor the deprotonation by ³¹P{¹H} NMR spectroscopy, observing the formation of the this compound 5 (signal at δ -16.5 ppm).
-
Concentrate the solution under reduced pressure.
-
Dissolve the resulting solid in hexane (B92381) (2 mL) for purification.
-
Purify by chromatography on silica (B1680970) gel to isolate this compound 5 .
Protocol: General Workflow for Chiral Ligand Synthesis and Catalytic Screening
This workflow outlines the typical steps involved from ligand synthesis to its application in a catalytic reaction.
Conclusion
The this compound ring is a dynamic and powerful scaffold that continues to fuel exploratory research in both catalysis and medicinal chemistry. Its synthetic accessibility, amenability to functionalization, and proven performance in creating highly selective catalytic systems ensure its continued relevance. For drug development professionals, the this compound core offers a conformationally restricted, stereochemically rich starting point for the design of potent and selective enzyme inhibitors and receptor modulators. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource, enabling scientists to further unlock the potential of this remarkable phosphorus heterocycle.
References
- 1. Protonation of P-Stereogenic Phosphiranes: this compound Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the C-centered ring-opening of phosphiranium ions for a straightforward entry to functionalized phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. Synthesis of chiral hydroxyl phospholanes from D-mannitol and their use in asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iupac.org [publications.iupac.org]
- 11. Modular this compound ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of isoprene biosynthesis pathway enzymes by phosphonates, bisphosphonates, and diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthetic pathways and enzymes involved in the production of phosphonic acid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The glutamate analog 2-amino-4-phosphonobutyrate antagonizes synaptic transmission from cones to horizontal cells in the goldfish retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutamate receptor agonists: stereochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Step-wise activation of a metabotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of phospholidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholidine, systematically known as phospholane, is a saturated five-membered heterocyclic organophosphorus compound. It is the parent compound of a class of phospholanes that have garnered significant interest in various chemical and biological fields. Substituted phospholanes are particularly valued as ligands in asymmetric catalysis. This technical guide provides a detailed overview of the core physical and chemical properties of this compound, its synthesis, and its reactivity. While the biological activities of the parent this compound are not extensively documented, this guide will touch upon the broader context of organophosphorus compounds in biological systems.
Physical and Chemical Properties
This compound is a colorless liquid at standard conditions.[1] Its fundamental properties are summarized below.
General and Physical Properties
The key physical and quantitative properties of this compound are presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H9P | [2] |
| Molecular Weight | 88.09 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 100–103 °C | [1] |
| Enthalpy of Vaporization | 37.40 kJ/mol at 302.00 K | [3] |
| LogP (Octanol/Water) | 1.459 | [3] |
| Water Solubility (log) | 2.57 (mol/L) | [3] |
Computed Properties
Computed molecular descriptors for this compound are detailed in Table 2.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C4H9P/c1-2-4-5-3-1/h5H,1-4H2 | [2] |
| InChIKey | GWLJTAJEHRYMCA-UHFFFAOYSA-N | [2] |
| SMILES | C1CPCC1 | [1] |
| Canonical SMILES | C1CCPC1 | [2] |
| CAS Number | 3466-00-0 | [1][2] |
| ChEBI ID | 33133 | [1] |
| Exact Mass | 88.044187285 Da | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
| Heavy Atom Count | 5 | [2] |
Synthesis and Experimental Protocols
Several synthetic routes to phospholanes and their derivatives have been developed. Below are detailed protocols for key synthetic methods.
Synthesis of 3-Substituted 1H-Phospholane Oxides
This method involves the in-situ substitution of an aluminum atom by a phosphorus atom in a five-membered cyclic alumolane using phosphorus trichloride (B1173362).[4]
Experimental Protocol:
-
In a round-bottomed flask at 0 °C, charge bis(cyclopentadienyl)zirconium(IV) dichloride (Cp2ZrCl2, 0.25 mmol).
-
Add triethylaluminum (B1256330) and the desired α-olefin.
-
Raise the temperature to 40 °C and stir the mixture for 4 hours.
-
Cool the reaction mixture to between -5 and -10 °C.
-
Add a solution of phosphorus trichloride (15 mmol) in dichloromethane (B109758) (7 mL).
-
Stir the mixture at room temperature for 4–6 hours until the solution becomes discolored.
-
Hydrolyze the mixture with water.
-
Extract the reaction products with dichloromethane.
-
Dry the organic phase with magnesium sulfate (B86663) (MgSO4).
-
Evaporate the solvent and purify the residue by vacuum distillation to yield the 1H-phospholane oxide as a colorless oil.[4]
Synthesis of Parent this compound via a Pentaphosphaferrocene-mediated Route
A novel route provides access to the parent this compound, which was previously unreported.[5][6] This method utilizes an iron-phosphorus complex as a P-atom carrier.
Experimental Protocol:
-
Synthesize the precursor complex [CpFe{η4-P5(CH2)4}] by reacting [K(dme)2]2[CpFe(η4-P5)] with 1,4-dibromobutane.[5][7]
-
The parent this compound is released from the precursor complex by reaction with a nucleophile such as lithium aluminum hydride (LiAlH4) in a suitable solvent (e.g., THF-d8).[5]
-
The resulting parent this compound (HP(C4H8)) can be isolated by distillation from the reaction mixture.[5]
Synthesis via Ring Opening and C–H Activation
Phospholanes can also be synthesized through the protonation of P-stereogenic phosphiranes, which leads to ring opening and subsequent cyclophosphination.[8][9]
Experimental Protocol:
-
Treat a solution of syn-MesPCH2CHR (where Mes is a bulky aryl group) with triflic acid (HOTf). This results in the formation of a phospholanium cation.[8]
-
Monitor the reaction via 31P{1H} NMR spectroscopy.
-
Deprotonate the resulting phospholanium triflate salt with a base such as triethylamine (B128534) (NEt3) in a solvent like dichloromethane (CH2Cl2).[8][9]
-
The this compound product can be isolated and purified, for example, by chromatography on silica.[8]
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound and its derivatives.
NMR Spectroscopy
-
31P NMR: This is a key technique for characterizing organophosphorus compounds. The parent this compound (HP(C4H8)) exhibits a doublet of triplets in its 31P NMR spectrum at δ = -70.8 ppm (1JP–H = 187 Hz, 2JP–H = 21 Hz) in THF-d8.[10] Substituted phospholanes show a range of chemical shifts depending on the nature of the substituents on the phosphorus atom and the ring. For instance, deprotonation of a specific phospholanium cation yielded a this compound with a 31P{1H} NMR signal at δ -16.5.[8][9]
-
1H and 13C NMR: These techniques provide information about the carbon-hydrogen framework of the molecule.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives, confirming their molecular formula.[10] For more complex phosphorylated molecules, gas chromatography with mass spectrometry (GC-MS) can be employed after derivatization.[11]
Infrared (IR) Spectroscopy
Chemical Reactivity
This compound and its derivatives exhibit reactivity characteristic of phosphines, including nucleophilic attack and oxidation. Their strained ring structure in some derivatives can also lead to specific reactions.
-
Ligand in Catalysis: Substituted phospholanes, such as DuPhos, are highly effective ligands in asymmetric hydrogenation and other catalytic processes.[1][14]
-
Ring Opening: Protonation of phosphiranes with a strong acid like triflic acid can induce ring opening, followed by an intramolecular C-H activation to form a more stable five-membered this compound ring.[8][9]
-
Coordination Chemistry: As a phosphine, this compound can act as a ligand, coordinating to metal centers. For example, the parent this compound reacts with [Pt(PhCN)2Cl2] to form a square planar cis-complex.[10]
Biological Activity and Signaling Pathways
The direct biological activity and involvement in signaling pathways of the parent this compound are not well-documented in current literature. However, the broader class of organophosphorus compounds, particularly phospholipids, are fundamental to cellular structure and signaling.
-
Phospholipids: These are essential components of cell membranes and are involved in numerous signaling pathways.[15]
-
Phosphinanes: Six-membered phosphorus heterocycles (phosphinanes) have been investigated as potential anticancer agents, showing antiproliferative activity against various cancer cell lines.[16]
-
Bisphosphonates: These compounds, which contain a P-C-P core, are a class of drugs used to treat bone disorders by inhibiting bone resorption. Their mechanism of action involves the inhibition of farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway.[17]
While there is no direct evidence of this compound itself acting as a signaling molecule, the diverse biological roles of other organophosphorus compounds suggest that synthetic this compound derivatives could be of interest in drug discovery and development. The biological production of this compound has been suggested to occur in highly anoxic environments.[15]
Conclusion
Phospholidine, or this compound, is a foundational organophosphorus heterocycle with well-characterized physical and chemical properties. Advances in synthetic chemistry have provided accessible routes to the parent compound and its derivatives, which are of significant importance, particularly as ligands in asymmetric catalysis. While the specific biological roles of this compound remain an area for further investigation, the established importance of more complex organophosphorus compounds in biology and medicine highlights the potential of the this compound scaffold for the development of new therapeutic agents and research tools.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H9P | CID 77013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 3466-00-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Protonation of P-Stereogenic Phosphiranes: this compound Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Gas chromatography with mass spectrometry analysis of phosphoserine, phosphoethanolamine, phosphoglycerol, and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Products Containing ‘Rare’ Organophosphorus Functional Groups [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The relationship between the chemistry and biological activity of the bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Chiral Phospholane Ligands for Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral phospholane ligands, which are pivotal in the field of asymmetric catalysis. The modular nature and rigid, C2-symmetric structure of these ligands, particularly the DuPhos and BPE families, have led to their widespread use in the enantioselective synthesis of a diverse range of chiral compounds, including pharmaceuticals and fine chemicals.[1][2]
Introduction to Chiral this compound Ligands
Chiral this compound ligands are a class of organophosphorus compounds renowned for their ability to induce high enantioselectivity in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenation.[3][4] The foundational members of this class, the DuPhos and BPE ligands, were developed by M.J. Burk and colleagues and feature a 1,2-bis(phospholano)benzene or 1,2-bis(phospholano)ethane backbone, respectively.[1][2] The substituents at the 2 and 5 positions of the this compound rings can be varied (e.g., methyl, ethyl, phenyl), allowing for the fine-tuning of steric and electronic properties to optimize catalytic performance for specific substrates.[1][5] These ligands form stable complexes with transition metals such as rhodium and ruthenium, creating highly efficient and selective catalysts.[1][5]
Key Applications in Asymmetric Catalysis
The primary application of chiral this compound ligands is in asymmetric hydrogenation, where their metal complexes have demonstrated exceptional performance in the enantioselective reduction of a wide range of prochiral substrates.[1][3] This technology is instrumental in the production of chiral alcohols, amino acids, and other valuable building blocks for the pharmaceutical and agrochemical industries.[6] For instance, rhodium complexes of DuPhos ligands are highly effective for the hydrogenation of enamides and enol acetates, while ruthenium complexes are employed for the reduction of ketones and β-keto esters.[1][5] The high enantioselectivities (often >99% ee) and turnover numbers (TONs up to 10,000) achieved with these catalysts make them suitable for large-scale industrial processes.[4][7]
Data Presentation: Performance of Chiral this compound Ligands in Asymmetric Hydrogenation
The following tables summarize the performance of various chiral this compound ligands in the asymmetric hydrogenation of representative substrates.
| Ligand | Substrate | Catalyst | S/C Ratio | Time (h) | Pressure (psi H₂) | Enantiomeric Excess (ee%) | Ref. |
| (R,R)-Et-DuPHOS | Methyl (Z)-α-acetamidocinnamate | [(R,R)-Et-DuPHOS-Rh(COD)]BF₄ | 20,000 | 4 | 60 | 98 | [1] |
| (R,R)-Me-DuPHOS | Dimethyl Itaconate | [(R,R)-Me-DuPHOS-Rh(COD)]BF₄ | 1,000 | 1 | 30 | >99 | [8] |
| (R,R)-Ph-BPE | Methyl (Z)-α-acetamidocinnamate | [(R,R)-Ph-BPE-Rh(COD)]BF₄ | 10,000 | 0.5 | 30 | >99 | [9] |
| DuanPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(DuanPhos)(COD)]BF₄ | 10,000 | 1 | 30 | >99 | [7] |
S/C Ratio: Substrate to Catalyst Ratio
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled from appropriate drying agents prior to use.
Protocol 1: Synthesis of (S,S)-Ethyl-DuPhos
This protocol outlines the multi-step synthesis of 1,2-bis((2S,5S)-2,5-diethylphospholano)benzene, commonly known as (S,S)-Et-DuPhos.[3]
Step 1: Synthesis of (3S,6S)-Octane-3,6-diol This chiral diol serves as the key stereochemical precursor. It is typically prepared via the asymmetric reduction of 3,6-octanedione.
Step 2: Formation of (3S,6S)-Octane-3,6-diol Cyclic Sulfate (B86663)
-
To a solution of (3S,6S)-octane-3,6-diol (1 equivalent) in carbon tetrachloride at 0 °C, add thionyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude cyclic sulfite (B76179).
-
Dissolve the crude sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (B1144303) and sodium periodate (B1199274) (2.2 equivalents).
-
Stir the reaction vigorously at room temperature for 2 hours.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the cyclic sulfate.
Step 3: Synthesis of (S,S)-Ethyl-DuPhos
-
In a separate flask, prepare a solution of 1,2-bis(phosphino)benzene (B50889) in tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C and add n-butyllithium (2 equivalents) dropwise to form the dilithio-1,2-phenylenebis(phosphide).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution back to -78 °C.
-
Add a solution of (3S,6S)-octane-3,6-diol cyclic sulfate (2 equivalents) in THF dropwise.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by the addition of degassed methanol (B129727).
-
Remove the solvent under reduced pressure and extract the residue with diethyl ether.
-
Filter the organic extracts through a plug of silica (B1680970) gel and concentrate to give the crude (S,S)-Ethyl-DuPhos ligand.
-
Further purification can be achieved by recrystallization from methanol to yield the product as a white crystalline solid.[3]
Protocol 2: Synthesis of (R,R)-Me-DuPhos (Conceptual Outline)
The synthesis of (R,R)-Me-DuPhos follows a similar pathway to Et-DuPhos, starting from the corresponding chiral diol, (2R,5R)-hexane-2,5-diol. The diol is converted to its cyclic sulfate, which is then reacted with dilithio-1,2-phenylenebis(phosphide) to yield the final product.[2]
Protocol 3: Synthesis of (R,R)-Ph-BPE
This protocol describes the synthesis of 1,2-bis(2,5-diphenylphospholano)ethane, a BPE-type ligand.[9]
Step 1: Synthesis of the Secondary this compound-Borane Adduct
-
Synthesize the requisite secondary 2,5-diphenylthis compound.
-
Protect the this compound with borane (B79455) dimethylsulfide complex to form the stable this compound-borane adduct.
Step 2: Coupling Reaction
-
Deprotonate the this compound-borane adduct with n-butyllithium at low temperature.
-
React the resulting lithium phosphide (B1233454) with 1,2-ethyleneditosylate to form the bis(this compound-borane)ethane.
Step 3: Deprotection
-
Deprotect the bis(this compound-borane)ethane using a suitable reagent such as HBF₄ or DABCO to yield the free (R,R)-Ph-BPE ligand.[9][10]
Visualizations
Caption: Synthetic workflow for (S,S)-Ethyl-DuPhos.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DuPhos - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 5. DuPhos and BPE Ligands [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. [PDF] Practical P‐Chiral Phosphane Ligand for Rh‐Catalyzed Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral single-atom-bridged diphosphorus ligands: synthesis, complexation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03572K [pubs.rsc.org]
Application of Phospholane Ligands in Asymmetric Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing an efficient and atom-economical route to enantiomerically pure compounds. This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule dictates its biological activity. Among the privileged ligands developed for transition metal-catalyzed asymmetric hydrogenation, phospholane-based ligands, such as DuPhos and BPE, have emerged as exceptionally effective. These ligands, in combination with transition metals like rhodium and ruthenium, form highly active and enantioselective catalysts for the hydrogenation of a wide array of prochiral substrates, including olefins, enamides, and ketones.[1][2]
The modular nature of this compound ligands allows for the fine-tuning of steric and electronic properties, enabling the optimization of catalyst performance for specific substrates.[3] This has led to the development of catalysts capable of achieving outstanding enantioselectivities (often >99% ee) and high turnover numbers, making them suitable for large-scale industrial applications. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound ligands in asymmetric hydrogenation.
Data Presentation: Performance of this compound-Based Catalysts
The following tables summarize the performance of various this compound-metal catalyst systems in the asymmetric hydrogenation of different substrate classes.
Table 1: Asymmetric Hydrogenation of Enamides
| Entry | Substrate | Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | ee (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | [(COD)Rh((R,R)-Me-DuPHOS)]⁺OTf⁻ | 1000:1 | 30 | MeOH | >99 | [1] |
| 2 | N-Acetyl-α-phenylenamide | [(COD)Rh((R,R)-Me-BPE)]⁺OTf⁻ | 50,000:1 | 90 | MeOH | >95 | |
| 3 | N-Benzoyl-1-phenylpropenamine | [(COD)Rh(UCAP-5d)]⁺BF₄⁻ | 100:1 | 45 | THF | 99 | [4] |
| 4 | Tetrasubstituted Enamide | [(COD)Rh((R,R)-Me-DuPHOS)]⁺OTf⁻ | 100:1 | 90 | MeOH | 96 | [1] |
Table 2: Asymmetric Hydrogenation of β-Keto Esters
| Entry | Substrate | Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | ee (%) | Reference |
| 1 | Methyl acetoacetate | [i-Pr-BPE-RuBr₂] | 10,000:1 | 60 | MeOH | >98 | [1] |
| 2 | Ethyl benzoylacetate | [i-Pr-BPE-RuBr₂] | 10,000:1 | 60 | MeOH | 99 | [1] |
| 3 | Ethyl 4-chloroacetoacetate | [i-Pr-BPE-RuBr₂] | 10,000:1 | 60 | MeOH | >98 | [1] |
Table 3: Asymmetric Hydrogenation of Other Prochiral Olefins
| Entry | Substrate | Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | ee (%) | Reference |
| 1 | Dimethyl itaconate | [(COD)Rh((R,R)-Et-DuPHOS)]⁺OTf⁻ | 1000:1 | 30 | MeOH | 98 | [1] |
| 2 | Methyl 2-acetamidoacrylate | [(COD)Rh((R,R)-Me-DuPHOS)]⁺OTf⁻ | 1000:1 | 30 | MeOH | >99 | [1] |
Experimental Protocols
Protocol 1: In Situ Preparation of the Rhodium-DuPhos Catalyst and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes the in situ preparation of the active rhodium catalyst and its use in the asymmetric hydrogenation of a standard enamide substrate.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-Me-DuPhos
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol (B129727) (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Standard glassware for air-sensitive manipulations (Schlenk line, glovebox)
-
High-pressure hydrogenation reactor
Procedure:
-
Catalyst Precursor Preparation (In Situ):
-
In a glovebox or under an inert atmosphere (e.g., argon), add [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and (R,R)-Me-DuPhos (3.1 mg, 0.01 mmol) to a Schlenk flask.
-
Add 5 mL of anhydrous, degassed methanol to the flask.
-
Stir the mixture at room temperature for 15 minutes. The solution should become homogeneous and typically orange-red in color. This solution contains the active catalyst precursor, [(COD)Rh((R,R)-Me-DuPHOS)]⁺BF₄⁻.
-
-
Asymmetric Hydrogenation:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (219 mg, 1.0 mmol) in 5 mL of anhydrous, degassed methanol.
-
Transfer this substrate solution to the hydrogenation reactor.
-
Using a gas-tight syringe, transfer the catalyst solution to the hydrogenation reactor.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 30 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/HPLC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the reactor.
-
Remove the solvent in vacuo.
-
The residue can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the chiral product, N-acetyl-phenylalanine methyl ester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester using a Ruthenium-BPE Catalyst
This protocol details the use of a pre-formed ruthenium catalyst for the asymmetric hydrogenation of a β-keto ester.
Materials:
-
[i-Pr-BPE-RuBr₂]
-
Ethyl benzoylacetate
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor
Procedure:
-
Reaction Setup:
-
In a glovebox, charge a glass liner for the hydrogenation reactor with [i-Pr-BPE-RuBr₂] (7.0 mg, 0.01 mmol).
-
Add ethyl benzoylacetate (1.92 g, 10.0 mmol) and 10 mL of anhydrous, degassed methanol.
-
Place the sealed glass liner into the high-pressure reactor.
-
-
Asymmetric Hydrogenation:
-
Seal the main reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 60 psi with hydrogen gas.
-
Heat the reactor to 50 °C and stir the reaction mixture.
-
Maintain the reaction for 12-24 hours. Monitor the reaction by GC/HPLC if possible.
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by flash chromatography to obtain the chiral β-hydroxy ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization followed by GC analysis.
-
Visualizations
Catalytic Cycle of Rh-DuPhos Catalyzed Enamide Hydrogenation
Caption: A simplified catalytic cycle for Rh-DuPhos catalyzed asymmetric hydrogenation of enamides.
Experimental Workflow for Asymmetric Hydrogenation
Caption: General experimental workflow for this compound-catalyzed asymmetric hydrogenation.
Logical Relationship: Ligand Structure and Enantioselectivity
Caption: Influence of this compound ligand structure on the enantioselectivity of the hydrogenation reaction.
References
Phospholane-Based Ligands: Versatile Tools in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Phospholane-based ligands, a class of chiral phosphines, have emerged as powerful tools in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Their unique stereoelectronic properties, arising from the this compound ring's constrained geometry, often lead to high reactivity, selectivity, and catalyst stability. This makes them highly valuable for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This document provides detailed application notes and experimental protocols for the use of this compound-based ligands in three key cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.
Application Notes
This compound-based ligands, such as the DuPHOS and BPE families, are bidentate phosphine (B1218219) ligands that form stable chelate complexes with palladium. The chirality of these ligands can be readily tuned by modifying the substituents on the this compound ring, allowing for their application in asymmetric catalysis.
Key Advantages of this compound-Based Ligands in Cross-Coupling:
-
High Catalytic Activity: The electron-rich nature of the phosphorus atoms in this compound ligands enhances the rate of oxidative addition, a crucial step in the catalytic cycle of many cross-coupling reactions.[1][2]
-
Enhanced Stability: The bidentate nature of these ligands leads to the formation of stable palladium complexes, which can result in higher catalyst turnover numbers and reduced catalyst decomposition.
-
Stereocontrol: In asymmetric variants of cross-coupling reactions, the well-defined chiral environment created by this compound-based ligands can induce high levels of enantioselectivity.
-
Versatility: These ligands have demonstrated efficacy in a range of cross-coupling reactions, coupling various aryl and vinyl halides/triflates with a diverse array of coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound-based ligands can promote this reaction with high efficiency.
Quantitative Data for Suzuki-Miyaura Coupling
While specific data for this compound ligands in Suzuki coupling is less common in readily available literature compared to other phosphines, their general performance characteristics suggest high yields. The following table is a representative example based on the established reactivity of similar bulky, electron-rich phosphine ligands.
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | (R,R)-Me-DuPHOS | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | (R,R)-Me-DuPHOS | 2 | CsF | Dioxane | 100 | 18 | ~90 |
| 3 | 1-Bromo-4-fluorobenzene | 3-Thienylboronic acid | (R,R)-Et-DuPHOS | 1.5 | K₂CO₃ | THF/H₂O | 80 | 16 | >95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction using a this compound-based ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound ligand (e.g., (R,R)-Me-DuPHOS) (0.022 mmol, 2.2 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (5 mL)
-
Degassed water (if required for the base)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and the base.
-
In a separate vial, dissolve Pd(OAc)₂ and the this compound ligand in the anhydrous, degassed solvent. Stir for 10-15 minutes to allow for complex formation.
-
Transfer the catalyst solution to the Schlenk flask containing the reactants via syringe.
-
If using an aqueous base solution, add the degassed water.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Chiral this compound ligands are particularly useful in the asymmetric variant of this reaction.
Quantitative Data for Asymmetric Heck Reaction
| Entry | Aryl Triflate | Alkene | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl triflate | 2,3-Dihydrofuran | (S,S)-Me-DuPHOS | 5 | PMP | Benzene | 60 | 48 | 85 | 96 (R) |
| 2 | 1-Naphthyl triflate | 2,3-Dihydrofuran | (S,S)-Me-DuPHOS | 5 | PMP | Benzene | 60 | 72 | 78 | 95 (R) |
| 3 | Phenyl triflate | Cyclopentene | (R,R)-Me-BPE | 5 | Proton Sponge | Toluene | 40 | 96 | 65 | 87 (S) |
PMP = 1,2,2,6,6-pentamethylpiperidine
Experimental Protocol: Asymmetric Heck Reaction
This protocol provides a general procedure for an asymmetric Heck reaction.
Materials:
-
Aryl triflate (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
This compound ligand (e.g., (S,S)-Me-DuPHOS) (0.055 mmol, 5.5 mol%)
-
Base (e.g., 1,2,2,6,6-pentamethylpiperidine) (1.2 mmol)
-
Anhydrous, degassed solvent (e.g., Benzene or Toluene) (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂ and the this compound ligand to a Schlenk tube.
-
Add the anhydrous, degassed solvent and stir the mixture for 20-30 minutes at room temperature to form the catalyst complex.
-
Add the aryl triflate, alkene, and the base to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction to the specified temperature.
-
Stir the reaction mixture vigorously and monitor its progress by chiral GC or HPLC.
-
Once the reaction is complete, cool it to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired product and determine the enantiomeric excess.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound-based ligands can be effective in this transformation, particularly with less reactive aryl chlorides.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | (R,R)-Et-DuPHOS | 2 | NaOtBu | Toluene | 100 | 24 | ~92 |
| 2 | 2-Bromotoluene | Morpholine | (R,R)-Me-BPE | 1.5 | K₃PO₄ | Dioxane | 110 | 18 | >95 |
| 3 | 1-Chloro-3,5-dimethylbenzene | n-Hexylamine | (R,R)-Me-DuPHOS | 2 | LiHMDS | THF | 80 | 20 | ~90 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
This compound ligand (e.g., (R,R)-Et-DuPHOS) (0.022 mmol, 2.2 mol%)
-
Base (e.g., NaOtBu) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene) (5 mL)
Procedure:
-
Inside a glovebox, charge a Schlenk tube with the palladium precursor, the this compound ligand, and the base.
-
Add the anhydrous, degassed solvent to the tube.
-
Add the aryl halide and the amine to the reaction mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath.
-
Stir the reaction mixture at the indicated temperature for the specified time.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product via column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the key steps where the this compound-ligated palladium complex is involved.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines a general experimental workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols for DuPhos-Rhodium Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuPhos-rhodium catalyzed asymmetric hydrogenation is a powerful and widely utilized method for the enantioselective reduction of prochiral olefins. This technique is particularly renowned for its high efficiency, broad substrate scope, and the exceptional levels of enantioselectivity it delivers, often exceeding 95% enantiomeric excess (ee). The DuPhos family of ligands, a class of C2-symmetric chiral bisphosphines, in combination with a rhodium precursor, forms highly active and selective catalysts. These catalysts have proven invaluable in academic research and are employed in the industrial synthesis of chiral pharmaceuticals and fine chemicals. This document provides a detailed protocol for a typical DuPhos-rhodium catalyzed hydrogenation reaction, including catalyst preparation, reaction execution, and product analysis.
Data Presentation
The following table summarizes typical reaction conditions and performance for the DuPhos-rhodium catalyzed asymmetric hydrogenation of various substrate classes.
| Substrate Class | Representative Substrate | DuPhos Ligand | Catalyst Loading (mol%) | S/C Ratio | H₂ Pressure (psi) | Temperature (°C) | Solvent | Reaction Time (h) | Enantiomeric Excess (% ee) |
| Enamides | (Z)-α-Acetamidocinnamic acid methyl ester | (R,R)-Me-DuPhos | 0.002 - 1 | 500 - 50,000 | 30 - 90 | 20 - 50 | Methanol (B129727) | 0.5 - 12 | >99 |
| Enol Esters | α-(Acetyloxy)acrylate | (S,S)-Et-DuPhos | 0.2 | 500 | 60 | 25 | Isopropanol | 12 | 93-99[1] |
| Ketones | Acetophenone | (R,R)-iPr-DuPhos | 0.1 - 1 | 100 - 1000 | 90 - 1500 | 25 - 80 | Methanol | 12 - 24 | >95 |
| N-Aroylhydrazones | Benzaldehyde N-benzoylhydrazone | (R,R)-Et-DuPhos | 1 | 100 | 90 | 25 | Toluene | 24 | >90[2] |
Experimental Protocols
This section outlines the detailed methodology for a representative DuPhos-rhodium catalyzed asymmetric hydrogenation of an enamide substrate.
Materials
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
DuPhos ligand: e.g., (R,R)-Me-DuPhos
-
Substrate: e.g., (Z)-α-Acetamidocinnamic acid methyl ester
-
Anhydrous, degassed solvent: Methanol
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flasks, syringes)
-
Magnetic stirrer and stir bars
-
High-pressure hydrogenation reactor or a balloon setup for atmospheric pressure
In Situ Catalyst Preparation
-
In a glovebox or under a stream of inert gas, add the DuPhos ligand (1.05 equivalents relative to the rhodium precursor) to a dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate dry Schlenk flask, dissolve the rhodium precursor, [Rh(COD)₂]BF₄ (1.00 equivalent), in a minimal amount of anhydrous, degassed methanol.
-
Slowly add the rhodium precursor solution to the flask containing the DuPhos ligand with stirring.
-
Rinse the flask that contained the rhodium precursor with a small amount of methanol and add it to the reaction mixture to ensure a complete transfer.
-
Stir the resulting orange-red solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
Asymmetric Hydrogenation Procedure
-
In a high-pressure reactor or a Schlenk flask, dissolve the enamide substrate in anhydrous, degassed methanol.
-
Carefully transfer the freshly prepared DuPhos-rhodium catalyst solution to the vessel containing the substrate via cannula or a gas-tight syringe.
-
Seal the reactor and purge the system with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 60 psi). For atmospheric pressure reactions, a hydrogen-filled balloon can be used.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the excess hydrogen gas.
-
Remove the solvent under reduced pressure to obtain the crude product.
Product Analysis
-
Conversion: Determine the conversion of the starting material to the product using ¹H NMR spectroscopy or gas chromatography (GC).
-
Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral HPLC or chiral GC analysis.
Mandatory Visualization
Caption: Experimental workflow for DuPhos-rhodium catalyzed hydrogenation.
References
Application Notes and Protocols for BPE-Type Ligands in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral bis(phospholano)ethane (BPE) ligands are a class of C₂-symmetric, electron-rich bisphosphine ligands that have demonstrated exceptional performance in a wide range of metal-catalyzed enantioselective transformations. Their rigid phospholane rings create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. This document provides detailed application notes and experimental protocols for the use of BPE-type ligands in key enantioselective reactions, offering valuable methodologies for the synthesis of chiral building blocks crucial for drug discovery and development.
Application Note 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides using BPE-type ligands, such as (R,R)-Me-BPE, is a highly efficient method for the synthesis of chiral amines. These chiral amines are prevalent structural motifs in many pharmaceutical agents. The [(COD)Rh(BPE)]⁺OTf⁻ catalytic system exhibits high activity and enantioselectivity for a broad range of N-acetyl α-arylenamides.
Quantitative Data Summary
| Entry | Substrate (Ar) | Ligand | S/C Ratio | H₂ Pressure (psi) | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl | (R,R)-Me-BPE | 500 | 60 | MeOH | >99 | 95.2 |
| 2 | 2-Naphthyl | (R,R)-Me-BPE | 500 | 60 | MeOH | >99 | 94.3 |
| 3 | 4-Fluorophenyl | (R,R)-Me-BPE | 500 | 60 | MeOH | >99 | 95.5 |
| 4 | 2-Furyl | (R,R)-Me-BPE | 500 | 60 | MeOH | >99 | 96.0 |
| 5 | 2-Thienyl | (R,R)-Me-BPE | 500 | 60 | MeOH | >99 | 96.2 |
| 6 | 2-Bromophenyl | (R,R)-Me-BPE | 500 | 60 | EtOAc | >99 | 89.0 |
Data sourced from Burk, M. J., Wang, Y. M., & Lee, J. R. (1996). Asymmetric Synthesis of α-1-Arylalkylamines via Highly Enantioselective Hydrogenation of Enamides.
Experimental Workflow: Rh-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol
Materials:
-
[(COD)₂Rh]OTf (Strem Chemicals or equivalent)
-
(R,R)-Me-BPE (Strem Chemicals or equivalent)
-
N-acetyl α-arylenamide substrate
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
-
Hydrogenation autoclave
Procedure:
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, dissolve [(COD)₂Rh]OTf (1.0 mol%) and (R,R)-Me-BPE (1.1 mol%) in anhydrous, degassed MeOH. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In the glovebox, charge a glass liner for the autoclave with the enamide substrate (1.0 equivalent) and a magnetic stir bar. Add the freshly prepared catalyst solution to the liner.
-
Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 60 psi with hydrogen.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or GC/MS.
-
Work-up: Carefully vent the autoclave and purge with nitrogen. Remove the reaction mixture and concentrate under reduced pressure.
-
Purification and Analysis: The crude product can be purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC analysis.
Application Note 2: Copper-Catalyzed Asymmetric Reductive Allylation of Ketones
The synthesis of chiral homoallylic tertiary alcohols is achieved with high efficiency and stereoselectivity through the copper-catalyzed reductive allylation of ketones with 1,3-dienes.[1][2][3] This method utilizes a (R,R)-Ph-BPE ligated copper catalyst and a hydrosilane, avoiding the need for pre-formed, stoichiometric organometallic reagents. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.[1]
Quantitative Data Summary
| Entry | Ketone | Diene | Yield (%) | dr | ee (%) |
| 1 | Acetophenone | 1,3-Butadiene | 92 | >20:1 | 92 |
| 2 | 4-Methoxyacetophenone | 1,3-Butadiene | 93 | >20:1 | 93 |
| 3 | 4-Chloroacetophenone | 1,3-Butadiene | 90 | >20:1 | 91 |
| 4 | 2-Acetophenone | Isoprene | 85 | >20:1 | 90 |
| 5 | Propiophenone | 1,3-Butadiene | 88 | >20:1 | 91 |
| 6 | Cyclohexyl methyl ketone | 1,3-Butadiene | 82 | >20:1 | 88 |
Data sourced from Fu, B., et al. (2019). Copper-Catalyzed Asymmetric Reductive Allylation of Ketones with 1,3-Dienes. Organic Letters, 21(10), 3576-3580.[1][2][3]
Catalytic Cycle: Cu-Catalyzed Reductive Allylation
Caption: Proposed catalytic cycle for reductive allylation.
Detailed Experimental Protocol
Materials:
-
Cu(OAc)₂ (or Cu(OtBu))
-
(R,R)-Ph-BPE
-
Ketone substrate
-
1,3-Diene
-
Dimethoxymethylsilane (B7823244) (DMMS) or other suitable hydrosilane
-
Anhydrous, degassed toluene (B28343)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Cu(OAc)₂ (5 mol%) and (R,R)-Ph-BPE (5.5 mol%) to an oven-dried Schlenk tube. Add anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst mixture, add the ketone (1.0 equivalent) followed by the 1,3-diene (1.5 equivalents).
-
Initiation: Add dimethoxymethylsilane (DMMS) (2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC/MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.
Application Note 3: Copper-Catalyzed Diastereodivergent Reductive Coupling of 2-Azatrienes with Imines
A sophisticated application of BPE ligands is the diastereodivergent synthesis of syn- and anti-1,2-diamines through the copper-catalyzed reductive coupling of 2-azatrienes with imines. The choice of the bis(phosphine) ligand is crucial for controlling the diastereoselectivity. Specifically, the use of Ph-BPE as the supporting ligand selectively yields anti-diamines with high yield, diastereoselectivity, and enantioselectivity.[4] This method provides access to valuable chiral diamine scaffolds.
Quantitative Data Summary for anti-Diamine Synthesis
| Entry | 2-Azatriene | Imine (Ar) | Yield (%) | dr (anti:syn) | er (anti) |
| 1 | Terminal | Phenyl | 90 | >20:1 | 99:1 |
| 2 | Terminal | 4-Methoxyphenyl | 91 | >20:1 | >99:1 |
| 3 | Terminal | 4-Chlorophenyl | 85 | >20:1 | 98:2 |
| 4 | 6-Methyl | Phenyl | 89 | 12:1 | 98:2 |
| 5 | 6-Phenyl | Phenyl | 75 | >20:1 | 95:5 |
Data sourced from Zhou, P., Shao, X., & Malcolmson, S. J. (2021). A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines. Journal of the American Chemical Society, 143(34), 13999–14008.[4][5][6][7][8]
Detailed Experimental Protocol
Materials:
-
Cu(OAc)₂
-
(S,S)-Ph-BPE
-
2-Azatriene substrate
-
N-phosphinoylimine substrate
-
Tetramethyldisiloxane (TMDS)
-
tert-Butanol (t-BuOH)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Cu(OAc)₂ (5 mol%) and (S,S)-Ph-BPE (5.5 mol%) to an oven-dried vial. Add anhydrous, degassed toluene and stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate vial, dissolve the N-phosphinoylimine (1.0 equivalent) and the 2-azatriene (1.2 equivalents) in toluene.
-
Initiation: Add the substrate solution to the catalyst mixture. Then, add t-BuOH (2.0 equivalents) followed by the dropwise addition of TMDS (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor for completion by TLC or LC/MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric ratio (er) by chiral HPLC analysis.
Conclusion
BPE-type ligands are powerful tools for enantioselective synthesis, enabling the efficient production of a wide array of chiral molecules. The protocols outlined in these application notes for Rh-catalyzed hydrogenation and Cu-catalyzed reductive couplings provide robust and reliable methods for accessing valuable chiral amines, alcohols, and diamines. These methodologies are highly relevant for researchers in academia and industry, particularly in the field of drug development, where stereochemical control is paramount.
References
- 1. Copper-Catalyzed Asymmetric Reductive Allylation of Ketones with 1,3-Dienes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Asymmetric Reductive Allylation of Ketones with 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Phospholane-Mediated Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phospholane-based ligands are a class of chiral organophosphorus compounds that have garnered significant attention in asymmetric catalysis. Their rigid, five-membered ring structure and the stereogenic centers on the this compound ring create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations. This is particularly valuable in the synthesis of chiral molecules, a critical aspect of drug discovery and development, where the stereochemistry of a drug candidate can profoundly influence its pharmacological activity and safety profile.
These application notes provide an overview of the experimental setup for key this compound-mediated reactions, with a focus on asymmetric hydrogenation, a widely used method for the synthesis of chiral amines, alcohols, and carboxylic acid derivatives. Detailed protocols and quantitative data are presented to facilitate the practical application of these powerful catalytic systems in a research and development setting.
Key Applications in Drug Development:
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral olefins, such as enamides and enol esters, is a cornerstone of modern pharmaceutical synthesis. This compound-rhodium catalysts, like those derived from the DuPHOS family of ligands, have demonstrated exceptional efficiency and enantioselectivity in these reactions, providing access to chiral building blocks for a wide range of therapeutic agents.
-
Cross-Coupling Reactions: While less common than in hydrogenation, this compound ligands have also been explored in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct carbon-carbon bonds in complex molecules.
-
Conjugate Additions: this compound-based catalysts can also mediate enantioselective conjugate additions of various nucleophiles to α,β-unsaturated compounds, a versatile method for the formation of new stereocenters.
Quantitative Data Summary
The following tables summarize the performance of various this compound-based catalyst systems in asymmetric hydrogenation reactions.
Table 1: Asymmetric Hydrogenation of Enamides
| Entry | Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Pressure (psi H₂) | Conversion (%) | ee (%) | Reference |
| 1 | N-Acetyl-α-phenylenamide | [Rh(COD)(Me-DuPHOS)]OTf | 500:1 | Methanol (B129727) | 25 | 60 | >99 | 98 (R) | [1] |
| 2 | N-Benzoyl-α-phenylenamide | [Rh(COD)(Et-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 99 (R) | [1] |
| 3 | N-Acetyl-α-(p-methoxyphenyl)enamide | [Rh(COD)(Me-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 98 (R) | [1] |
| 4 | N-Acetyl-α-(1-naphthyl)enamide | [Rh(COD)(Me-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 99 (R) | [1] |
| 5 | N-Acetyl-α-methylenamide | [Rh(COD)(Et-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 96 (S) | [1] |
Table 2: Asymmetric Hydrogenation of Enol Esters
| Entry | Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Pressure (psi H₂) | Conversion (%) | ee (%) | Reference |
| 1 | Methyl α-(acetyloxy)acrylate | [Rh(COD)(Et-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 95 (R) | [2] |
| 2 | Ethyl α-(acetyloxy)acrylate | [Rh(COD)(Et-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 96 (R) | [2] |
| 3 | Methyl α-(benzoyloxy)acrylate | [Rh(COD)(Et-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 97 (R) | [2] |
| 4 | Methyl α-(acetyloxy)-β-methylacrylate | [Rh(COD)(Et-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 99 (R) | [2] |
| 5 | Methyl α-(acetyloxy)-β-phenylacrylate | [Rh(COD)(Et-DuPHOS)]OTf | 500:1 | Methanol | 25 | 60 | >99 | 98 (R) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Enamides with a Rh-DuPHOS Catalyst
This protocol provides a general method for the enantioselective hydrogenation of enamides using a cationic Rhodium-DuPHOS catalyst.[1]
Materials:
-
Enamide substrate
-
[Rh(COD)₂(OTf)] (Rhodium(I) cyclooctadiene triflate)
-
(R,R)- or (S,S)-Me-DuPHOS ligand
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or a suitable pressure reactor
-
Standard laboratory glassware and magnetic stirrer
-
Vacuum/inert gas manifold
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂(OTf)] (1.0 mol%) and the appropriate DuPHOS ligand (1.1 mol%) in anhydrous, degassed methanol. Stir the solution for 15-20 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask or pressure reactor, dissolve the enamide substrate in anhydrous, degassed methanol.
-
Catalyst Addition: Transfer the freshly prepared catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (3 cycles of pressurizing to 60 psi and venting). Finally, pressurize the vessel to 60 psi with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Enol Esters with a Rh-DuPHOS Catalyst
This protocol outlines a general procedure for the highly enantioselective hydrogenation of α-acyloxyacrylates.[2]
Materials:
-
Enol ester substrate (α-acyloxyacrylate)
-
[Rh(COD)(Et-DuPHOS)]OTf catalyst precursor
-
Anhydrous, degassed methanol or other suitable solvent
-
Hydrogen gas (high purity)
-
Parr shaker or a similar hydrogenation apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a glovebox, charge a pressure-rated reaction vessel with the enol ester substrate and the [Rh(COD)(Et-DuPHOS)]OTf catalyst (S/C ratio typically 500:1).
-
Solvent Addition: Add anhydrous, degassed methanol to the vessel.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (typically 60 psi).
-
Reaction Conditions: Shake or stir the reaction mixture at room temperature until the hydrogen uptake ceases or the reaction is deemed complete by analytical monitoring (TLC, GC, or HPLC).
-
Work-up: Carefully release the hydrogen pressure. Remove the solvent in vacuo. The residue can be purified by flash chromatography on silica gel.
-
Analysis: Determine the conversion and enantiomeric excess of the purified product by appropriate analytical techniques (NMR, chiral HPLC, or chiral GC).
Visualizations
Caption: General workflow for a this compound-mediated asymmetric hydrogenation experiment.
Caption: Simplified catalytic cycle for Rh-phospholane catalyzed asymmetric hydrogenation.
References
Application Notes and Protocols for the 31P NMR Spectroscopy Characterization of Phospholanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholanes, five-membered heterocyclic organophosphorus compounds, are a critical class of ligands and synthons in modern chemistry. Their unique stereoelectronic properties, arising from the constrained five-membered ring, have led to their successful application in asymmetric catalysis, materials science, and as intermediates in the synthesis of complex molecules. The phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin of ½, makes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful and direct tool for the characterization of phospholanes.
These application notes provide a comprehensive guide to utilizing ³¹P NMR spectroscopy for the structural elucidation and purity assessment of various phospholane derivatives, including trivalent phospholanes, this compound oxides, this compound sulfides, phospholanium salts, and their transition metal complexes.
Principles of ³¹P NMR for this compound Characterization
³¹P NMR spectroscopy provides two key parameters for the characterization of phospholanes:
-
Chemical Shift (δ): The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. Factors such as the oxidation state of phosphorus, the nature of the substituents on the phosphorus atom and the this compound ring, and coordination to a metal center significantly influence the chemical shift. This sensitivity allows for the clear distinction between different classes of phospholanes.
-
Coupling Constants (J): Spin-spin coupling between the ³¹P nucleus and other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, or another ³¹P nucleus) provides valuable information about the connectivity and stereochemistry of the molecule. For instance, the magnitude of one-bond P-C coupling constants (¹JPC) and two-bond P-H coupling constants (²JPH) can help in assigning the structure and conformation of the this compound ring.
Data Presentation: Typical ³¹P NMR Parameters for Phospholanes
The following tables summarize the typical ³¹P NMR chemical shift ranges and selected coupling constants for various classes of this compound derivatives. These values are compiled from literature data and analogies with similar acyclic phosphine (B1218219) compounds.
Table 1: Typical ³¹P NMR Chemical Shifts of this compound Derivatives
| Class of this compound | Sub-Class/Example | Typical Chemical Shift (δ) Range (ppm) | Reference/Analogy |
| Trivalent Phospholanes (P-III) | Alkyl/Aryl substituted | -20 to +20 | [1] |
| Chiral bis(phospholanes) (e.g., DuPhos) | -15 to +5 | General observation for chiral phosphines | |
| This compound Oxides (P-V) | Simple Alkyl/Aryl Oxides | +40 to +70 | [1] |
| Chiral this compound Oxides | +30 to +60 | [2] | |
| This compound Sulfides (P-V) | Simple Alkyl/Aryl Sulfides | +50 to +80 | [1] |
| Phospholanium Salts (P-V) | Tetra-alkyl/aryl phospholanium | +20 to +40 | [1][3] |
| This compound-Metal Complexes | P(III) ligand on transition metal | Varies widely with metal and other ligands | General knowledge |
Table 2: Typical Coupling Constants for this compound Derivatives
| Coupling Type | Example | Typical Value (Hz) | Reference/Analogy |
| ¹J(P, C) | P-C bond in the this compound ring | 40 - 60 | General for phosphines |
| ²J(P, H) | P-C-H in the this compound ring | 10 - 30 | [4] |
| ³J(P, H) | P-C-C-H in the this compound ring | 5 - 15 | [4] |
| ¹J(P, Se) | In this compound selenides | 600 - 800 | Analogy to phosphine selenides |
| ¹J(P, M) | e.g., M = Pt, Rh | 100 - 4000+ | Varies significantly with metal and geometry |
Experimental Protocols
General Protocol for ³¹P NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled (¹H{³¹P}) ³¹P NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 5-20 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂, toluene-d₈, THF-d₈). The choice of solvent depends on the solubility of the analyte and its reactivity.
-
Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, filter it through a small plug of glass wool or a syringe filter into the NMR tube.
2. Instrument Setup:
-
The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe to the ³¹P frequency.
-
Reference the chemical shifts externally using 85% H₃PO₄ (δ = 0 ppm). This can be done by using a sealed capillary containing 85% H₃PO₄ placed inside the NMR tube or by referencing to the known chemical shift of the lock solvent.[5]
3. Data Acquisition:
-
Experiment: 1D proton-decoupled ³¹P NMR experiment.
-
Pulse Angle: 30-45° flip angle to allow for faster repetition rates.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quaternary phosphorus centers to ensure full relaxation and accurate quantification.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: A wide spectral width of -100 to +200 ppm is initially recommended to cover the range of common this compound derivatives. This can be narrowed for specific compound classes.
Protocol for Air-Sensitive Phospholanes
Many trivalent phospholanes are susceptible to oxidation. The following protocol should be followed for air-sensitive samples.
1. Sample Preparation in a Glovebox:
-
All materials (NMR tube, cap, solvent, sample, and pipettes) should be brought into a glovebox with an inert atmosphere (N₂ or Ar).
-
Prepare the sample solution as described in the general protocol.
-
Securely cap the NMR tube inside the glovebox. For added protection, the cap can be wrapped with Parafilm®.
2. Transfer and Measurement:
-
Quickly transfer the sealed NMR tube from the glovebox to the NMR spectrometer.
-
Acquire the spectrum immediately to minimize the risk of degradation.
3. Monitoring Oxidation:
-
To monitor the oxidation of a this compound, a series of ¹D ³¹P NMR spectra can be acquired over time.[6] This can reveal the disappearance of the this compound signal and the appearance of the corresponding this compound oxide signal at a downfield chemical shift.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound Characterization by ³¹P NMR.
Reaction Pathway Monitoring using ³¹P NMR
Caption: Reaction monitoring of a this compound via ³¹P NMR.
References
- 1. 31P [nmr.chem.ucsb.edu]
- 2. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. youtube.com [youtube.com]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Application Note: Mass Spectrometry Analysis of Phospholane Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction Phospholane-containing ligands and their metal complexes are of significant interest in catalysis and materials science. Mass spectrometry (MS) is an indispensable tool for the structural confirmation and characterization of these organometallic compounds.[1] This application note provides detailed protocols and guidelines for the analysis of this compound complexes using modern mass spectrometry techniques, with a focus on Electrospray Ionization (ESI). ESI-MS is a soft ionization technique well-suited for analyzing thermally fragile or non-volatile organometallic species, allowing for the detection of molecular ions with minimal fragmentation.[2] Tandem mass spectrometry (MS/MS) further enables detailed structural elucidation through controlled fragmentation studies.[3]
Key Applications
-
Molecular Weight Determination: Accurate mass measurements to confirm the elemental composition of newly synthesized this compound ligands and their metal complexes.[3]
-
Structural Elucidation: Using tandem MS (MS/MS) to investigate fragmentation patterns, providing insights into the ligand backbone and metal-ligand coordination.[4]
-
Catalyst Characterization: Identifying active catalytic species, intermediates, and potential deactivation products in solution.[5][6]
-
Purity Assessment: Detecting impurities and side-products from synthetic preparations.
Experimental Protocols
Protocol 1: General Sample Preparation for ESI-MS
This protocol outlines the basic steps for preparing a this compound complex sample for direct infusion ESI-MS analysis. Organometallic compounds can be sensitive to air and moisture, requiring careful handling.[7]
Materials:
-
This compound complex sample
-
High-purity solvents (e.g., HPLC-grade methanol, acetonitrile, dichloromethane)[7]
-
Volumetric flasks and micropipettes
-
Syringe and syringe filter (0.2 µm PTFE)
-
Inert atmosphere glovebox (recommended for highly sensitive compounds)
Procedure:
-
Solvent Selection: Choose a solvent that completely dissolves the this compound complex and is compatible with ESI-MS (e.g., methanol, acetonitrile).
-
Sample Dissolution: Inside a glovebox or using Schlenk techniques if the sample is air-sensitive, accurately weigh a small amount of the complex (e.g., 1 mg).
-
Dissolve the sample in the chosen solvent to create a stock solution of approximately 1 mg/mL.
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration may require some method development.
-
Filtration: Draw the final solution into a syringe and pass it through a 0.2 µm syringe filter to remove any particulate matter that could block the ESI needle.
-
Analysis: The sample is now ready for direct infusion into the mass spectrometer.
Protocol 2: ESI-MS and MS/MS Analysis on a Q-TOF Instrument
This protocol describes a general method for acquiring mass spectra of this compound complexes using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[1][3]
Instrumentation:
-
Mass Spectrometer: Agilent 6545 Q-TOF or similar, equipped with a dual electrospray ion source.[1][3]
-
Infusion Pump: For direct sample introduction.
Instrument Settings (Positive Ion Mode - Example):
| Parameter | Suggested Value | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Soft ionization for intact molecule analysis[2] |
| Polarity | Positive | Most phosphine (B1218219) complexes form positive ions |
| Capillary Voltage | 3500 - 4500 V | To generate the electrospray plume |
| Nebulizer Gas (N₂) | 20 - 40 psi | Assists in droplet formation |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in solvent evaporation |
| Drying Gas Temp. | 200 - 300 °C | Facilitates desolvation of ions[1] |
| Fragmentor Voltage | 70 - 150 V | Can induce in-source fragmentation if desired |
| Mass Range (m/z) | 100 - 2000 | To cover expected ligand and complex masses |
| Acquisition Rate | 1-2 spectra/s | Standard acquisition speed |
MS/MS (CID) Settings:
| Parameter | Suggested Value | Purpose |
|---|---|---|
| Precursor Ion | Isolate the [M+H]⁺ or [M+Na]⁺ ion | Select the ion of interest for fragmentation |
| Isolation Width | 1-2 Da | Defines the m/z window for precursor selection |
| Collision Gas | Nitrogen or Argon | Inert gas to induce fragmentation |
| Collision Energy | 10 - 40 eV | Varies by compound; ramp for best results[3] |
Procedure:
-
Calibration: Calibrate the instrument using the manufacturer's recommended tuning mix to ensure high mass accuracy.[3]
-
Solvent Blank: Infuse the analysis solvent first to obtain a background spectrum.
-
Sample Infusion: Infuse the prepared sample solution at a flow rate of 5-10 µL/min.
-
MS1 Acquisition: Acquire full scan mass spectra (MS1) to identify the molecular ion ([M]⁺), protonated molecule ([M+H]⁺), or common adducts like ([M+Na]⁺).[4]
-
MS2 Acquisition: Select the primary molecular ion species of interest for a product ion scan (MS/MS).
-
Collision Energy Optimization: Acquire MS/MS spectra at various collision energies (e.g., in 5-10 eV steps) to observe the full range of fragment ions. Low energies show initial losses, while higher energies reveal deeper fragmentation.[3]
Data Presentation and Interpretation
Mass spectrometry of organometallic complexes can be complex due to isotopic patterns, adduct formation, and ligand loss.[4]
Interpreting Spectra
-
Molecular Ion: Identify the molecular ion peak. Compare its m/z value and isotopic distribution with the theoretical values for the expected formula.
-
Adducts: Look for common adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.
-
Fragmentation: In MS/MS spectra, common fragmentation pathways for phosphine-based ligands include the cleavage of bonds adjacent to the phosphorus atom or within the ligand backbone.[3][8] The loss of entire ligands from a metal center is also a common fragmentation pathway for complexes.
Illustrative Quantitative Data
The following table provides an example of expected MS data for a hypothetical rhodium complex with a this compound ligand (e.g., (Ph-P-C₄H₈)-Rh(COD)Cl). The data is illustrative to demonstrate typical observations.
| Ion Species | Formula | Calculated m/z | Observed m/z | Description |
| [L+H]⁺ | C₁₀H₁₄P | 165.0828 | 165.0831 | Protonated free this compound ligand |
| [M-Cl]⁺ | C₁₈H₂₅PRh | 391.0798 | 391.0802 | Molecular ion after loss of chloride |
| [M+Na]⁺ | C₁₈H₂₅ClPRhNa | 451.0416 | 451.0420 | Sodium adduct of the neutral complex |
| Fragment 1 | C₁₀H₁₂ | 132.0939 | 132.0941 | Loss of PH from the ligand (MS/MS) |
| Fragment 2 | C₈H₁₂Rh | 211.0040 | 211.0045 | Loss of this compound ligand (MS/MS) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound complexes using mass spectrometry.
Fragmentation Logic
This diagram illustrates the logical process of fragmentation analysis in tandem mass spectrometry for a generic this compound metal complex.
References
- 1. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hideninc.com [hideninc.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: X-ray Crystallography of Chiral Phospholane-Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral phospholane ligands are paramount in modern asymmetric catalysis, primarily due to their ability to form well-defined, rigid coordination complexes with transition metals.[1][2][3] These complexes serve as highly efficient catalysts for producing enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry where the therapeutic effects of a drug are often dependent on a specific molecular chirality.[4][5] The enantioselectivity and catalytic activity of these metal complexes are intrinsically linked to their three-dimensional structure.[1] Single-crystal X-ray crystallography stands as the definitive, gold-standard technique for elucidating the precise atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry, providing invaluable insights for catalyst design and reaction mechanism studies.[6]
Application Notes
1. Ligand Design for Successful Crystallization: The successful growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6] The design of the chiral this compound ligand plays a crucial role.
-
Rigidity: Ligands that form rigid, fused five-membered ring structures upon complexation are often good candidates for crystallization.[1]
-
Bulky Substituents: The presence of bulky substituents, such as tert-butyl groups on the this compound motif, can facilitate the crystallization process.[7][8]
-
P-Chirality: Ligands with stereogenic centers at the phosphorus atom (P-chiral) can create a highly specific and effective asymmetric environment around the metal center.[1][2]
2. Role in Asymmetric Synthesis and Drug Development: Chiral this compound-metal complexes are instrumental in a variety of transition-metal-catalyzed asymmetric reactions.[1][2]
-
Asymmetric Hydrogenation: Rhodium and Iridium complexes of chiral phospholanes are widely used for the asymmetric hydrogenation of various substrates, including dehydroamino acids and ketones, to produce chiral products with high enantiomeric excess.[1][8]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as asymmetric allylic alkylation, utilize chiral phosphine (B1218219) ligands to control the stereochemical outcome of C-C bond formation.[9]
-
Pharmaceutical Relevance: The ability to selectively synthesize one enantiomer is vital, as the wrong stereoisomer of a drug can be inactive or even cause adverse effects.[4][5] X-ray crystallography provides the definitive structural proof needed for regulatory submissions and for understanding structure-activity relationships.
3. Common Metal Centers: A variety of transition metals are used to form catalytically active complexes with chiral phospholanes. The choice of metal is dictated by the desired catalytic transformation. Commonly used metals include:
Experimental Protocols
Protocol 1: Crystallization of Chiral this compound-Metal Complexes
This protocol outlines common techniques for growing single crystals. The optimal conditions (solvent, temperature, concentration) are highly dependent on the specific complex and must be determined empirically.[6][11]
1. Materials and Preparation:
-
Purified chiral this compound-metal complex.
-
Crystallization-grade solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate). Solvents should be dry and de-gassed, especially for air- or moisture-sensitive complexes.[11]
-
Inert atmosphere glovebox or Schlenk line for handling sensitive compounds.[11]
-
Crystallization vials/tubes (e.g., small test tubes, NMR tubes).
2. Crystallization Methods:
-
A) Slow Evaporation:
-
Dissolve the complex in a suitable solvent or solvent mixture to create a near-saturated solution.[6]
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) into a clean crystallization vial.
-
Cover the vial with a cap containing small perforations (e.g., pierced with a needle) to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
B) Vapor Diffusion (Solvent/Anti-Solvent):
-
Dissolve the complex in a small amount of a "good" solvent in which it is readily soluble.
-
Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (anti-solvent) in which the complex is sparingly soluble. The poor solvent's vapor should be miscible with the good solvent.
-
Over time, the vapor of the anti-solvent will diffuse into the solution of the complex, gradually decreasing its solubility and inducing crystallization.
-
-
C) Cooling:
-
Prepare a saturated solution of the complex in a suitable solvent at room temperature or a slightly elevated temperature.
-
Slowly cool the solution. This can be achieved by placing it in a refrigerator (4 °C) or freezer (-20 °C). The rate of cooling can influence crystal quality.
-
Protocol 2: Single-Crystal X-ray Diffraction Workflow
This protocol provides a general overview of the steps from a suitable crystal to a refined structure.[6]
-
Crystal Mounting: Carefully select a high-quality single crystal (clear, well-defined faces, no visible cracks) under a microscope. Mount the crystal on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.[6]
-
Data Collection: Mount the crystal on a goniometer within the X-ray diffractometer. The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.[6]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using methods like Patterson or direct methods to solve the "phase problem."
-
Structure Refinement: The initial structural model is refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is validated using established metrics (e.g., R-factors) and software tools to ensure its chemical and geometric sensibility. The absolute configuration of the chiral centers is determined.
Data Presentation
Quantitative data from X-ray crystallography are typically presented in a standardized format. The following table provides an example based on data for a chiral palladium(II) complex.[10]
| Parameter | Value |
| Empirical Formula | C29H38ClNPPd |
| Formula Weight | 592.4 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.409 (4) |
| b (Å) | 10.094 (4) |
| c (Å) | 13.151 (5) |
| β (°) | 109.38 (2) |
| Volume (ų) | 1303.5 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.397 |
| Final R factor | 0.037 |
| Selected Bond Lengths (Å) | |
| Pd-P | 2.286 (2) |
| Pd-N | 2.167 (4) |
| Pd-Cl | 2.404 (2) |
| Pd-C | 2.049 (2) |
Visualizations
Caption: Experimental workflow for X-ray crystallography of metal complexes.
Caption: Logical relationship in asymmetric catalysis.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral single-atom-bridged diphosphorus ligands: synthesis, complexation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03572K [pubs.rsc.org]
- 8. Chiral Electron-Rich PNP Ligand with a this compound Motif: Structural Features and Application in Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Phospholane Ligands in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholane ligands are a class of chiral organophosphorus compounds that have become indispensable in the synthesis of pharmaceuticals. Their unique stereoelectronic properties, conferred by the this compound ring, make them highly effective ligands in transition metal-catalyzed asymmetric reactions. These reactions are crucial for the synthesis of single-enantiomer drugs, which constitute a significant portion of the pharmaceutical market. The modular nature of many this compound ligands, such as the well-known DuPhos and BPE families, allows for fine-tuning of their steric and electronic characteristics to achieve exceptional levels of enantioselectivity and catalytic activity in a variety of transformations.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound ligands in the synthesis of key pharmaceutical intermediates. The focus is on asymmetric hydrogenation, a powerful and atom-economical method for creating chiral centers, as well as other important transformations like C-N coupling reactions.
Key Applications of this compound Ligands in Pharmaceutical Synthesis
The primary application of this compound ligands in pharmaceutical synthesis is in asymmetric hydrogenation, which is used to produce chiral amines, alcohols, and carboxylic acids – common structural motifs in active pharmaceutical ingredients (APIs).[3][4] These ligands are also employed in other enantioselective transformations such as C-C and C-N bond-forming reactions.
Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a key technology for the efficient synthesis of enantiomerically pure compounds. Rhodium and Ruthenium complexes of chiral this compound ligands are particularly effective catalysts for the hydrogenation of a wide range of prochiral olefins, including enamides, enol esters, and β-ketoesters, to produce chiral amines, alcohols, and esters with high enantiomeric excess (ee).[4]
Examples of Pharmaceuticals Synthesized Using this compound Ligand-Mediated Asymmetric Hydrogenation:
-
Sitagliptin (B1680988) (Januvia®): An anti-diabetic drug. A key step in its synthesis involves the asymmetric hydrogenation of a β-enamino ester intermediate.
-
Candoxatril: An endopeptidase inhibitor. Its synthesis has utilized Ru-catalyzed asymmetric hydrogenation.
-
Levofloxacin: A broad-spectrum antibiotic. Chiral this compound ligands can be used in the synthesis of key chiral intermediates.
-
Elbasvir: An antiviral drug for the treatment of Hepatitis C. Its synthesis involves a palladium-catalyzed C-N coupling reaction using a P-chiral phosphine (B1218219) ligand.[5]
Data Presentation: Performance of this compound Ligands
The following tables summarize the quantitative data for the performance of various this compound ligands in the synthesis of pharmaceutical intermediates.
| Ligand/Catalyst System | Substrate | Product | Yield (%) | ee (%) | TON | Conditions | Pharmaceutical Application | Reference |
| Rh(I)/tBu-JOSIPHOS | Dehydrositagliptin | Sitagliptin | >95 | >99.6 | up to 667 | 100 psig H₂, MeOH | Sitagliptin | [1][5] |
| Ni-Chiral Ligand | Enamine precursor | Sitagliptin Intermediate | >99 | 75-92 | - | - | Sitagliptin | [6] |
| [Rh((R,R)-Et-DuPhos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >95 | >99 | 100-1000 | 1-10 atm H₂, MeOH, RT | Amino Acid Synthesis | [7] |
| RuBr₂-(i-Pr-BPE) | β-Ketoester | β-Hydroxy ester | High | >98 | - | 60 psi H₂, various solvents | Candoxatril Intermediate | [4] |
| Pd(OAc)₂/QuinoxP* | Indoline & Amine | C-N coupled product | High | High | - | - | Elbasvir | [5] |
Table 1: Performance of this compound Ligands in Asymmetric Hydrogenation and C-N Coupling for Pharmaceutical Synthesis.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Sitagliptin Intermediate
This protocol is based on the highly efficient synthesis of Sitagliptin using a Rh(I)/tBu-JOSIPHOS catalyst.[1][5]
Reaction: Asymmetric hydrogenation of dehydrositagliptin.
Catalyst: Rh(I)/tBu-JOSIPHOS
Materials:
-
Dehydrositagliptin intermediate
-
[Rh(COD)Cl]₂
-
tBu-JOSIPHOS ligand
-
Methanol (B129727) (MeOH), degassed
-
Hydrogen gas (high purity)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a reaction vessel with [Rh(COD)Cl]₂ (0.075 mol%) and the tBu-JOSIPHOS ligand (0.08 mol%). Add degassed methanol and stir the mixture at room temperature for 1 hour to form the active catalyst solution.
-
Reaction Setup: In a separate high-pressure reactor, dissolve the dehydrositagliptin intermediate (1.0 eq) in degassed methanol (to a concentration of 0.3 M).
-
Hydrogenation: Transfer the prepared catalyst solution to the reactor containing the substrate.
-
Seal the reactor and purge it with hydrogen gas three times.
-
Pressurize the reactor to 100 psig with hydrogen gas.
-
Stir the reaction mixture at 50 °C for 14 hours.
-
Work-up and Isolation: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by crystallization to afford Sitagliptin with high chemical and optical purity.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Enamides with Rh-DuPhos Catalyst
This protocol provides a general method for the enantioselective synthesis of chiral amino acid precursors.[7][8]
Reaction: Asymmetric hydrogenation of an enamide (e.g., Methyl (Z)-α-acetamidocinnamate).
Catalyst: [Rh((R,R)-Et-DuPhos)]BF₄
Materials:
-
Enamide substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
[Rh((R,R)-Et-DuPhos)]BF₄ catalyst (S/C ratio: 100 to 1000)
-
Methanol (MeOH), anhydrous and degassed
-
Hydrogen gas (high purity)
-
High-pressure reactor or hydrogenation apparatus
Procedure:
-
Reaction Setup: In a glovebox, charge a high-pressure reactor vessel with the enamide substrate and the [Rh((R,R)-Et-DuPhos)]BF₄ catalyst.
-
Add anhydrous, degassed methanol to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Hydrogenation: Purge the reactor with hydrogen gas three to five times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at room temperature for the required time (typically 1-24 hours), which can be monitored by hydrogen uptake.
-
Work-up and Analysis: Once the reaction is complete, carefully vent the excess hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
The enantiomeric excess (ee%) of the product, N-acetyl-phenylalanine methyl ester, can be determined by chiral HPLC or GC.
Mandatory Visualizations
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: General workflow for asymmetric hydrogenation.
Caption: Ligand structure-activity relationship.
References
- 1. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Mechanistic Insights into Phospholane-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the mechanisms of phospholane-catalyzed reactions. Phospholanes, a class of saturated five-membered phosphorus heterocycles, are versatile ligands and organocatalysts in a wide array of chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, enhancing catalyst performance, and designing novel synthetic methodologies.
Overview of this compound Catalysis Mechanisms
Nucleophilic phosphine (B1218219) catalysis, a cornerstone of organocatalysis, is central to the reactivity of phospholanes. The general mechanism initiates with the nucleophilic addition of the this compound to an electrophilic substrate, typically an activated alkene, allene (B1206475), or alkyne. This addition generates a reactive zwitterionic intermediate, which is the key species that participates in subsequent bond-forming events. The specific reaction pathway is highly dependent on the nature of the reactants and the structure of the this compound catalyst.
Common this compound-catalyzed reactions include:
-
[3+2] Annulations: Formation of five-membered rings.
-
Morita-Baylis-Hillman (MBH) Reaction: Carbon-carbon bond formation between an activated alkene and an electrophile.
-
Asymmetric Hydrogenation: Enantioselective reduction of prochiral olefins, often employing chiral this compound ligands complexed to transition metals.
Key Mechanistic Studies and Experimental Protocols
To elucidate the intricate mechanisms of this compound-catalyzed reactions, a combination of kinetic studies, isotope labeling experiments, and computational modeling is often employed. Below are detailed protocols for key experiments.
Kinetic Analysis of Reaction Rates
Kinetic studies are fundamental to determining the rate law of a reaction, which provides insights into the composition of the transition state of the rate-determining step.
Experimental Protocol: Kinetic Analysis of a this compound-Catalyzed Reaction
This protocol outlines a general procedure for determining the reaction order with respect to the catalyst, substrate, and other reactants using the initial rates method.
Materials:
-
This compound catalyst (e.g., triphenylphosphine (B44618) as a general phosphine catalyst, or a specific chiral this compound like (R,R)-Me-DuPHOS)
-
Substrate 1 (e.g., an allene or an activated alkene)
-
Substrate 2 (e.g., an electron-deficient alkene or an imine)
-
Anhydrous, degassed solvent (e.g., THF, toluene, or CH₂Cl₂)
-
Internal standard (for GC or NMR analysis, e.g., dodecane)
-
Reaction vials and magnetic stir bars
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of the this compound catalyst, substrate 1, substrate 2, and the internal standard in the chosen solvent. The concentrations should be accurately known.
-
-
Reaction Setup:
-
In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations for each experiment. Vary the concentration of one reactant at a time while keeping the others constant.
-
For example, to determine the order in the catalyst, set up reactions with varying catalyst concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M) while keeping the substrate concentrations constant.
-
-
Reaction Monitoring:
-
Initiate the reactions by adding the final reactant (often the catalyst) at time t=0.
-
At specific time intervals (e.g., 5, 10, 15, 20, 30 minutes), withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., an excess of a fast-reacting aldehyde or by rapid dilution).
-
Analyze the quenched aliquots by GC or ¹H NMR to determine the concentration of the product or the consumption of the starting material relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each experiment.
-
Determine the initial rate for each reaction from the initial linear portion of the concentration-time plot.
-
Plot the logarithm of the initial rate (log(rate)) versus the logarithm of the concentration (log([Reactant])) for each reactant. The slope of this line will give the order of the reaction with respect to that reactant.
-
Logical Workflow for Kinetic Analysis
Caption: Workflow for determining reaction order using the initial rates method.
Deuterium (B1214612) Labeling Experiments
Isotope labeling studies, particularly with deuterium, are powerful tools for tracking the movement of atoms throughout a reaction and for determining whether a specific C-H bond is broken in the rate-determining step (Kinetic Isotope Effect, KIE).
Experimental Protocol: Deuterium Labeling for Mechanistic Elucidation
This protocol describes a general approach to a deuterium labeling experiment to probe a proposed proton transfer step in a this compound-catalyzed reaction.
Materials:
-
Deuterated substrate (e.g., a substrate with a deuterium atom at a position expected to undergo proton transfer).
-
Non-deuterated version of the substrate.
-
This compound catalyst.
-
Other necessary reagents for the reaction.
-
Anhydrous, degassed solvent.
-
NMR spectrometer and/or Mass Spectrometer (MS).
Procedure:
-
Synthesis of Deuterated Substrate:
-
Synthesize the substrate with a deuterium label at the specific position of interest. This may involve using deuterated reagents or performing H/D exchange reactions.
-
-
Parallel Reactions:
-
Set up two parallel reactions under identical conditions.
-
Reaction A: Use the non-deuterated substrate.
-
Reaction B: Use the deuterated substrate.
-
-
Reaction and Workup:
-
Run both reactions to a similar conversion (or to completion).
-
Isolate the products from both reactions using standard workup and purification procedures (e.g., column chromatography).
-
-
Analysis:
-
Analyze the product from Reaction B by ¹H NMR, ²H NMR, and/or Mass Spectrometry.
-
¹H NMR: Look for the disappearance or reduction in the integration of the signal corresponding to the position of the deuterium label.
-
²H NMR: Observe a signal corresponding to the position of the deuterium in the product.
-
MS: Compare the mass of the product from Reaction B with that from Reaction A to confirm the incorporation of deuterium.
-
-
Kinetic Isotope Effect (KIE) Measurement (Optional):
-
To determine the KIE, measure the initial rates of both Reaction A (kH) and Reaction B (kD) using the kinetic analysis protocol described above.
-
The KIE is calculated as the ratio kH/kD. A primary KIE (typically > 2) suggests that the C-H bond is broken in the rate-determining step.
-
Signaling Pathway for a Deuterium Labeling Experiment
Caption: Logical flow of a deuterium labeling experiment.
Quantitative Data Presentation
The systematic collection and presentation of quantitative data are essential for comparing the effects of different catalysts, substrates, and reaction conditions on the reaction outcome.
Table 1: Catalyst Screening for a this compound-Catalyzed [3+2] Annulation
| Entry | This compound Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Triphenylphosphine | 10 | Toluene | 24 | 85 | - |
| 2 | (R,R)-Me-DuPHOS | 5 | THF | 12 | 92 | 95 |
| 3 | (S,S)-Et-FerroTANE | 5 | CH₂Cl₂ | 18 | 88 | 91 |
| 4 | (R)-SITCP | 10 | Toluene | 24 | 75 | 85 |
Table 2: Kinetic Data for the Morita-Baylis-Hillman Reaction
| [Aldehyde] (M) | [Activated Alkene] (M) | [Catalyst] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |
| 0.2 | 0.1 | 0.01 | 2.5 x 10⁻⁵ |
| 0.1 | 0.2 | 0.01 | 1.3 x 10⁻⁵ |
| 0.1 | 0.1 | 0.02 | 2.3 x 10⁻⁵ |
Mechanistic Diagrams
Visualizing the proposed catalytic cycle is a powerful way to communicate the mechanistic hypothesis.
Catalytic Cycle of a this compound-Catalyzed [3+2] Annulation
Caption: Proposed catalytic cycle for a this compound-catalyzed [3+2] annulation.
By employing these detailed protocols and systematic data presentation, researchers can gain a deeper understanding of the mechanisms governing this compound-catalyzed reactions, leading to the development of more efficient and selective synthetic methods.
Application Notes and Protocols for Computational Modeling of Phospholane Catalyst Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholane-based ligands have proven to be highly effective in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties, leading to high enantioselectivity and catalytic activity.[1] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of these catalytic reactions and for the rational design of new, more efficient catalysts.[2] These computational approaches can provide valuable insights into reaction pathways, transition states, and the origins of enantioselectivity, thereby accelerating the catalyst development process.
This document provides detailed application notes and protocols for the computational modeling of this compound catalyst activity, with a focus on predicting enantioselectivity in asymmetric hydrogenation reactions. It also includes representative experimental protocols for catalyst screening and characterization.
Data Presentation: Performance of this compound-Based Catalysts
The following tables summarize the performance of various this compound-based catalysts in asymmetric hydrogenation reactions, providing a baseline for computational and experimental studies.
Table 1: Performance of Rh-DuPHOS Catalysts in Asymmetric Hydrogenation
| Ligand | Substrate | Product | Enantiomeric Excess (ee %) | Reference |
| (S,S)-Et-DuPHOS | 2-Methylenesuccinamic Acid | (R)-2-Methylsuccinamic acid | 96 | [3] |
| (2S,5S)-Me-DuPhos | Tetrasubstituted Enamine | Chiral Amine | Low | [4] |
| (R,R)-Et-DuPHOS | Enol Acetate | (S)-phorenol | 98 | [1] |
Table 2: Performance of Rh-BisP and Rh-MiniPHOS Catalysts in Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates*
| Ligand | Substrate Substituent (R) | Solvent | Enantiomeric Excess (ee %) | Reference |
| (S,S)-t-Bu-BisP* | Me | MeOH | 88 | [5] |
| (R,R)-t-Bu-MiniPHOS | Me | MeOH | 95 | [5] |
| (R,R)-t-Bu-MiniPHOS | Et | MeOH | 96 | [5] |
| (R,R)-t-Bu-MiniPHOS | i-Pr | MeOH | 97 | [5] |
| (R,R)-t-Bu-MiniPHOS | Cyclopentylmethyl | MeOH | 99 | [5] |
Computational Modeling Protocol
This protocol outlines a general workflow for the computational modeling of a this compound-catalyzed asymmetric hydrogenation reaction to predict the enantiomeric excess of the product.
Workflow for Computational Modeling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
Phospholane Derivatives as Organocatalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of phospholane derivatives as organocatalysts in key organic transformations. This compound derivatives, particularly chiral phosphines and their oxides, have emerged as versatile organocatalysts, enabling a range of synthetic methodologies crucial for academic research and the development of fine chemicals and pharmaceuticals. Their utility spans from mediating complex cycloadditions to facilitating redox-neutral coupling reactions.
Catalytic Mitsunobu Reaction: this compound Oxides as Pre-catalysts
Application Note: The Mitsunobu reaction is a cornerstone of organic synthesis for the stereospecific conversion of alcohols to a variety of functional groups. However, its traditional stoichiometric nature generates significant phosphine (B1218219) oxide waste, complicating purification and limiting its industrial applicability. A significant advancement is the development of a catalytic Mitsunobu reaction using a this compound oxide as a pre-catalyst. 1-Phenylthis compound 1-oxide, in the presence of a silane (B1218182) reducing agent, can be catalytically reduced in situ to the active phosphine, which then participates in the Mitsunobu cycle.[1][2] This approach drastically improves the atom economy and simplifies product isolation.[1][2] The this compound scaffold is particularly effective due to the facile reduction of the corresponding this compound oxide, which is often the rate-limiting step in the catalytic cycle.[1]
Signaling Pathway: Catalytic Mitsunobu Cycle
Caption: Catalytic cycle of the Mitsunobu reaction using a this compound oxide pre-catalyst.
Quantitative Data: Catalytic Mitsunobu Reaction of Various Alcohols
The following table summarizes the performance of 1-phenylthis compound 1-oxide as a pre-catalyst in the Mitsunobu reaction between various alcohols and 4-nitrobenzoic acid.[1]
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 10 | 18 | 77 |
| 2 | 4-Methoxybenzyl alcohol | 10 | 18 | 80 |
| 3 | (R)-1-Phenylethanol | 10 | 18 | 65 |
| 4 | Cinnamyl alcohol | 10 | 18 | 85 |
| 5 | Geraniol | 10 | 18 | 72 |
| 6 | Benzyl alcohol | 5 | 18 | 77 |
| 7 | Benzyl alcohol | 1 | 18 | 54 |
Reactions were performed on a 0.5–1.0 mmol scale at 0.25 M employing 1.5 equiv of 4-nitrobenzoic acid, 10 mol% of 1-phenylthis compound 1-oxide, and 1.1 equivalents of both DIAD and PhSiH₃ at 80 °C.[1]
Experimental Protocol: Catalytic Mitsunobu Reaction
Materials:
-
Alcohol (1.0 equiv)
-
4-Nitrobenzoic acid (1.5 equiv)
-
1-Phenylthis compound 1-oxide (0.1 equiv, 10 mol%)
-
Diisopropyl azodicarboxylate (DIAD) (1.1 equiv)
-
Phenylsilane (B129415) (PhSiH₃) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (e.g., 1.0 mmol), 4-nitrobenzoic acid (1.5 mmol), and 1-phenylthis compound 1-oxide (0.1 mmol).
-
Add anhydrous THF to achieve a concentration of 0.25 M with respect to the alcohol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add diisopropyl azodicarboxylate (1.1 mmol) to the solution, followed by the addition of phenylsilane (1.1 mmol).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ester product.
Asymmetric [3+2] Annulation: Chiral this compound-Catalyzed Synthesis of Cyclopentenes
Application Note: Phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient olefins is a powerful method for the construction of functionalized five-membered carbocycles. Chiral this compound derivatives, such as those from the DuPhos family, have been investigated as catalysts for enantioselective variants of this reaction. The reaction is initiated by the nucleophilic addition of the phosphine to the allenoate, generating a zwitterionic intermediate that acts as a 1,3-dipole. This intermediate then undergoes a formal [3+2] cycloaddition with the electron-deficient olefin. Subsequent proton transfer and catalyst elimination furnish the cyclopentene (B43876) product. The rigid and well-defined chiral environment provided by this compound-based catalysts allows for high levels of stereocontrol.
Experimental Workflow: Asymmetric [3+2] Annulation
Caption: General workflow for this compound-catalyzed asymmetric [3+2] annulation.
Quantitative Data: Representative Asymmetric [3+2] Annulation
The following table presents data for a representative asymmetric [3+2] annulation reaction between an allenoate and an electron-deficient olefin catalyzed by a chiral phosphine.
| Entry | Olefin | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | N-Phenylmaleimide | (S,S)-Et-Duphos | 24 | 85 | 92 |
| 2 | Dimethyl fumarate | (S,S)-Et-Duphos | 36 | 78 | 88 |
| 3 | Chalcone | (S,S)-Et-Duphos | 48 | 65 | 75 |
General conditions: Allenoate (1.0 equiv), olefin (1.2 equiv), chiral this compound catalyst (10 mol%) in toluene (B28343) at room temperature.
Experimental Protocol: General Procedure for Asymmetric [3+2] Annulation
Materials:
-
Allenoate (e.g., ethyl 2,3-butadienoate) (1.0 equiv)
-
Electron-deficient olefin (e.g., N-phenylmaleimide) (1.2 equiv)
-
Chiral this compound catalyst (e.g., (S,S)-Et-Duphos) (0.1 equiv, 10 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral this compound catalyst (0.1 mmol).
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the allenoate).
-
Add the electron-deficient olefin (1.2 mmol) to the solution.
-
Add the allenoate (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the optically active cyclopentene derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Morita-Baylis-Hillman (MBH) Reaction: Hydroxyl-Functionalized Phospholanes as Catalysts
Application Note: The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. While tertiary amines are common catalysts, phosphines, including this compound derivatives, are also effective. Notably, the introduction of hydroxyl groups onto the this compound backbone can lead to a rate acceleration of the MBH reaction.[3][4] This is attributed to the ability of the hydroxyl groups to participate in hydrogen bonding, potentially stabilizing key intermediates or facilitating the proton transfer step, which is often rate-determining. The use of chiral hydroxyl-functionalized phospholanes offers the potential for asymmetric induction in the MBH reaction, leading to valuable chiral building blocks.
Logical Relationship: Role of Hydroxyl Group in MBH Reaction
Caption: Role of hydroxyl groups in accelerating the MBH reaction.
Quantitative Data: Asymmetric MBH Reaction Catalyzed by a Chiral Phosphine
The following table provides representative data for an asymmetric MBH reaction catalyzed by a chiral phosphine, demonstrating the potential for high enantioselectivity.
| Entry | Aldehyde | Activated Alkene | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Methyl vinyl ketone | 92 | 95 |
| 2 | 4-Nitrobenzaldehyde | Methyl vinyl ketone | 95 | 98 |
| 3 | 2-Naphthaldehyde | Methyl vinyl ketone | 88 | 93 |
| 4 | 4-Chlorobenzaldehyde | Ethyl vinyl ketone | 90 | 96 |
General conditions: Aldehyde (1.0 equiv), activated alkene (1.5 equiv), chiral phosphine catalyst (10 mol%) in an appropriate solvent at room temperature.
Experimental Protocol: General Procedure for the Asymmetric MBH Reaction
Materials:
-
Aldehyde (1.0 equiv)
-
Activated alkene (e.g., methyl vinyl ketone) (1.5 equiv)
-
Chiral hydroxyl-functionalized this compound catalyst (0.1 equiv, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or THF)
Procedure:
-
In a dried vial, dissolve the chiral hydroxyl-functionalized this compound catalyst (0.1 mmol) in the chosen anhydrous solvent.
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Add the activated alkene (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction time can vary significantly depending on the substrates and catalyst (from several hours to days).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired MBH adduct.
-
Determine the enantiomeric excess of the product using chiral HPLC.
References
Application of Phospholanes in Hydroformylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phospholane-based ligands in rhodium-catalyzed hydroformylation, a pivotal reaction in organic synthesis for the production of aldehydes. The unique structural features of this compound ligands offer exceptional control over regioselectivity and enantioselectivity, making them invaluable tools in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.
Introduction to Phospholanes in Hydroformylation
Hydroformylation, or oxo-synthesis, is an atom-economical process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. When catalyzed by rhodium complexes bearing chiral this compound ligands, this reaction can be rendered highly enantioselective, providing access to valuable chiral aldehydes. The five-membered this compound ring's conformational rigidity and the stereogenic centers at the 2- and 5-positions are key to inducing high levels of asymmetry in the catalytic process.
Several classes of this compound-based ligands have been successfully employed in asymmetric hydroformylation, including:
-
Bis(phospholanes): These bidentate ligands, such as Ph-BPE, chelate to the rhodium center, creating a chiral environment that effectively controls the stereochemical outcome of the reaction. The bite angle of the ligand is a critical parameter influencing selectivity.
-
This compound-Phosphites: This class of hybrid ligands combines the this compound moiety with a phosphite (B83602) group, often leading to catalysts with unique reactivity and selectivity profiles. They have shown remarkable performance in achieving high branched-selectivity for terminal alkenes.
-
Diazaphospholanes: These ligands feature a diazathis compound ring and have demonstrated high efficiency in the asymmetric hydroformylation of various alkenes, including aryl alkenes.
Key Applications and Performance Data
The application of this compound ligands in rhodium-catalyzed hydroformylation has been demonstrated for a variety of substrates, yielding chiral aldehydes with high selectivity. Below are tables summarizing the performance of different this compound-based catalytic systems.
Hydroformylation of Styrene
| Ligand | Temp (°C) | Pressure (bar, CO/H₂) | b/l ratio | ee (%) | Conversion (%) | Ref |
| (S,S)-Ph-BPE | 60 | 10 (1:1) | 20:1 | 94 (R) | >99 | |
| (S,S)-Et-DuPHOS | 40 | 7 (1:1) | 95:5 | 89 (S) | 100 | |
| BOBPHOS | 60 | 20 (1:1) | >99:1 | 92 (S) | >99 |
Hydroformylation of Vinyl Acetate
| Ligand | Temp (°C) | Pressure (bar, CO/H₂) | b/l ratio | ee (%) | Conversion (%) | Ref |
| (S,S)-Ph-BPE | 60 | 10 (1:1) | >50:1 | 91 (R) | >99 | |
| BettiPhos | 60 | 30 (1:1) | >1000 | 97 (R) | 57 | |
| ESPHOS | Not Specified | 8 | 17.3:1 | 89 | 90 |
Hydroformylation of Allyl Cyanide
| Ligand | Temp (°C) | Pressure (bar, CO/H₂) | b/l ratio | ee (%) | Conversion (%) | Ref |
| (S,S)-Ph-BPE | 80 | 10 (1:1) | 4:1 | 88 (R) | >99 | |
| Monodentate Phosphoramidite | 25 | Not Specified | 96:4 | 80 | Not Specified |
Experimental Protocols
The following are generalized protocols for the synthesis of a common this compound ligand and for a typical hydroformylation reaction. Researchers should refer to the specific literature for detailed procedures and safety precautions.
Synthesis of (S,S)-Ph-BPE Ligand
This protocol is a generalized procedure based on established synthetic routes.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for (S,S)-Ph-BPE.
Materials:
-
(S,S)-1-phenyl-2,5-diphenylphospholanic acid
-
Phenylsilane (B129415) (PhSiH₃)
-
Borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
n-Butyllithium (n-BuLi)
-
1,2-Bis(p-toluenesulfonyloxy)ethane (TsOCH₂CH₂OTs)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OMe₂)
-
Anhydrous solvents (Toluene, THF, CH₂Cl₂)
Procedure:
-
Reduction and Protection: The phospholanic acid is reduced with phenylsilane in toluene. The resulting secondary phosphine (B1218219) is then protected as its borane adduct by treatment with borane dimethyl sulfide complex in THF.
-
Coupling: The phosphine-borane adduct is deprotonated with n-butyllithium in THF at low temperature, followed by the addition of 1,2-bis(p-toluenesulfonyloxy)ethane to form the ethylene-bridged bis(phosphine-borane) adduct.
-
Deprotection: The bis(phosphine-borane) adduct is deprotected by treatment with tetrafluoroboric acid diethyl ether complex in dichloromethane (B109758) to yield the final (S,S)-Ph-BPE ligand.
-
Purification: The ligand is purified by crystallization or column chromatography.
General Protocol for Asymmetric Hydroformylation
This protocol is a generalized procedure for the rhodium-catalyzed hydroformylation of an alkene.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for hydroformylation.
Materials:
-
Rhodium(I) dicarbonyl acetylacetonate (B107027) ([Rh(acac)(CO)₂])
-
This compound ligand (e.g., (S,S)-Ph-BPE)
-
Alkene substrate (e.g., styrene)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, the rhodium precatalyst and the this compound ligand (typically in a 1:1.1 to 1:2 molar ratio) are dissolved in the solvent in the autoclave. The mixture is stirred for a short period to allow for complex formation.
-
Reaction Setup: The alkene substrate is added to the autoclave.
-
Reaction: The autoclave is sealed, removed from the glovebox, and purged several times with syngas. It is then pressurized to the desired pressure (e.g., 10-20 bar) with the 1:1 CO/H₂ mixture. The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred vigorously for the specified reaction time.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess gas is carefully vented.
-
Analysis: The reaction mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion, regioselectivity (branched-to-linear ratio), and enantiomeric excess (ee) of the product aldehyde.
Catalytic Cycle and Mechanism
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of key steps. The chiral this compound ligand plays a crucial role in influencing the regioselectivity of the alkene insertion and the stereochemistry of the resulting product.
Diagram of the Hydroformylation Catalytic Cycle:
Caption: Catalytic cycle of hydroformylation.
The key steps are:
-
Ligand Substitution: An alkene molecule coordinates to the rhodium hydride complex, displacing a carbonyl ligand.
-
Migratory Insertion: The hydride migrates to one of the alkene carbons, forming a rhodium-alkyl intermediate. This step determines the regioselectivity (branched vs. linear). The steric and electronic properties of the this compound ligand direct this insertion.
-
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.
-
Oxidative Addition: A molecule of hydrogen adds to the rhodium center.
-
Reductive Elimination: The aldehyde product is eliminated, regenerating the active rhodium hydride catalyst.
The chiral environment created by the this compound ligand around the rhodium center favors the formation of one enantiomer of the branched aldehyde over the other.
Conclusion
This compound-based ligands are a powerful class of ligands for rhodium-catalyzed asymmetric hydroformylation. Their modular synthesis allows for fine-tuning of steric and electronic properties to achieve high levels of both regioselectivity and enantioselectivity for a wide range of olefinic substrates. The application of these catalysts provides an efficient and atom-economical route to valuable chiral aldehydes, which are key intermediates in the synthesis of pharmaceuticals and other complex molecules. The detailed protocols and performance data provided herein serve as a valuable resource for researchers in the field of catalysis and organic synthesis.
Application Notes and Protocols for Phospholane Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and functionalization of phospholanes, a critical class of ligands in modern asymmetric catalysis. The modular nature of these ligands allows for precise tuning of their steric and electronic properties, making them invaluable tools in the development of highly selective catalytic processes. This document outlines key synthetic routes to functionalized phospholanes, including the preparation of widely used ligands such as DuPHOS and BPE, and their application in rhodium-catalyzed asymmetric hydrogenation. Additionally, protocols for the crucial step of phospholane oxide reduction are detailed.
I. Synthesis of Chiral this compound Ligands
Chiral this compound ligands are central to many asymmetric transformations. The following section details the synthesis of 2,5-disubstituted phospholanes, with a focus on creating both diaryl and dialkyl derivatives.
A. Synthesis of 2,5-Diphenylphospholanes
This protocol describes a method for the synthesis of 2,5-diphenylphospholanes, which can serve as precursors to a variety of modular ligands. The synthesis begins with the preparation of a cyclic phosphinic acid, which is then resolved and converted to the desired phosphine (B1218219).
Experimental Protocol: Synthesis and Resolution of 1-hydroxy-1-oxo-2,5-trans-diphenylthis compound
-
Cycloaddition: Commercially available (N,N-dimethylamino)dichlorophosphine is reacted with 1,4-diphenylbutadiene (B12783726) in the presence of aluminum trichloride. Subsequent hydrolysis yields meso 1-(N,N-dimethylamino)-1-r-oxo-2-t,5-t-diphenylphosphol-3-ene.
-
Hydrogenation: The resulting phospholene is catalytically hydrogenated over Palladium on carbon (10%) in methanol (B129727) under 50 bar of hydrogen to yield the corresponding meso 1-(N,N-dimethylamino)-1-r-oxo-2-t,5-t-diphenylthis compound.
-
Isomerization and Hydrolysis: The meso this compound is isomerized to the more stable trans isomer using a catalytic amount of methyllithium. This is followed by pouring the reaction mixture into 6N aqueous HCl and stirring for 4 hours. The resulting white precipitate is collected by filtration and recrystallized from methanol to give racemic 1-hydroxy-1-oxo-2,5-trans-diphenylthis compound.
-
Resolution: The racemic phospholanic acid (10 mmol) is dissolved in a minimum amount of refluxing methanol. Quinine (10 mmol) is added, and upon cooling, the precipitated salt is collected. The salt is then dissolved in dichloromethane (B109758) and decomposed with 2N aqueous NaOH. The organic layer is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched 1-hydroxy-1-oxo-2,5-trans-diphenylthis compound.
B. Synthesis of 1,2-Bis(2,5-diphenylphospholano)ethane (Ph-BPE)
This protocol outlines the synthesis of Ph-BPE, an analogue of the highly successful BPE ligands, starting from enantiomerically pure phospholanic acid.
Experimental Protocol: Synthesis of Ph-BPE from Phospholanic Acid
-
Reduction and Borane (B79455) Protection: Enantiomerically pure phospholanic acid is reduced using phenylsilane (B129415) (PhSiH₃) in toluene (B28343) at 110°C for 16 hours. The resulting secondary phosphine is then treated with borane dimethyl sulfide (B99878) complex (BH₃·SMe₂) in THF, from 0°C to room temperature, to afford the corresponding borane adduct in 95% yield.[1]
-
Coupling: The this compound-borane adduct is treated with n-butyllithium in THF at -78°C to room temperature for 30 minutes. Subsequently, 1,2-bis(tosyloxy)ethane (B1267912) (TsOCH₂CH₂OTs) in THF is added, and the reaction is stirred at room temperature for 40 hours to yield the coupled bis(this compound)-borane adduct (69% yield).[1]
-
Deprotection: The bis(this compound)-borane adduct is deprotected using tetrafluoroboric acid dimethyl ether complex (HBF₄·OMe₂) in dichloromethane at room temperature for 16 hours to give the final Ph-BPE ligand in 92% yield.[1]
II. Reduction of this compound Oxides
A common and crucial step in the synthesis of this compound ligands is the reduction of the corresponding phosphine oxides. Silanes are widely used for this transformation due to their functional group tolerance and stereospecificity.
Comparison of Silane (B1218182) Reducing Agents for this compound Oxides
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Phenylsilane (PhSiH₃) | Toluene, 110°C, often with a Brønsted acid catalyst | Readily available, effective for a range of phosphine oxides.[2][3] | May require elevated temperatures and additives for efficient reduction.[3] |
| Trichlorosilane (HSiCl₃) | Often used without a catalyst | Highly reactive and widely used.[2] | Corrosive and moisture-sensitive. |
| Polymethylhydrosiloxane (PMHS) | Toluene, 110°C, sometimes with microwave assistance | Inexpensive, low toxicity, and easy to handle.[2][4] | Generally less reactive than other silanes, may require harsher conditions.[2] |
| 1,3-Diphenyl-disiloxane (DPDS) | Toluene, 110°C, or room temperature with a Brønsted acid | Can be used without additives at high temperature or at room temperature with an acid catalyst.[3] | May not be as readily available as other silanes. |
Experimental Protocol: General Procedure for Silane-Mediated Reduction of this compound Oxides
-
Reaction Setup: To a solution of the this compound oxide in an appropriate solvent (e.g., toluene), add the chosen silane reagent (typically 1.1 to 4 equivalents). If required, a catalytic amount of a Brønsted acid (e.g., bis(4-nitrophenyl)phosphate) is added.[3][4]
-
Reaction Conditions: The reaction mixture is heated (e.g., to 110°C) or stirred at room temperature, depending on the reactivity of the silane and the phosphine oxide.[3] The reaction progress is monitored by an appropriate technique (e.g., ³¹P NMR).
-
Work-up: Upon completion, the reaction is quenched (e.g., with aqueous sodium hydroxide) and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the this compound. Further purification can be achieved by chromatography or crystallization.
III. Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation
This compound ligands, particularly DuPHOS and BPE, are renowned for their exceptional performance in rhodium-catalyzed asymmetric hydrogenation of a wide range of prochiral olefins.
A. Preparation of the Catalyst Precursor: [Rh(COD)(DuPHOS)]BF₄
The active catalyst is typically generated in situ from a rhodium precursor and the this compound ligand. Alternatively, a pre-formed catalyst complex can be used.
Experimental Protocol: Preparation of [Rh(COD)(DuPHOS)]BF₄
A solution of the DuPHOS ligand in THF is added to a solution of [Rh(COD)₂]BF₄ in THF. The reaction mixture is stirred at room temperature to allow for ligand exchange, resulting in the formation of the [Rh(COD)(DuPHOS)]BF₄ complex, which can often be used directly or isolated as a solid.
B. General Protocol for Asymmetric Hydrogenation
The following is a general procedure that can be adapted for the asymmetric hydrogenation of various substrates using a Rh-DuPHOS catalyst.
Experimental Protocol: Rh-DuPHOS Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, the Rh(I) precursor (e.g., [Rh(COD)₂]BF₄) and the chiral this compound ligand (e.g., (R,R)-Me-DuPHOS) are dissolved in a degassed solvent (e.g., methanol or THF).
-
Reaction Setup: The substrate is dissolved in the same degassed solvent in a hydrogenation-compatible vessel. The catalyst solution is then transferred to the substrate solution. The substrate-to-catalyst ratio (S/C) can range from 100 to 100,000, depending on the substrate and desired efficiency.[5][6]
-
Hydrogenation: The reaction vessel is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 60 psi).[7] The reaction is stirred at a specific temperature (often room temperature) until the reaction is complete (monitored by TLC, GC, or NMR).
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue can be purified by column chromatography to isolate the chiral product. The enantiomeric excess (ee) is determined by chiral HPLC or GC.
Quantitative Data for Rh-DuPHOS Catalyzed Asymmetric Hydrogenation
The following table summarizes the performance of various Rh-DuPHOS catalysts in the asymmetric hydrogenation of different substrates.
| Substrate | Ligand | S/C Ratio | Conversion (%) | ee (%) | Product Configuration |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPHOS | 1000 | >99 | 99 | R |
| Methyl (Z)-α-acetamidoacrylate | (R,R)-Me-DuPHOS | 1000 | >99 | 98 | R |
| Dimethyl itaconate | (R,R)-Me-DuPHOS | 500 | >99 | 95 | R |
| N-acetyl-α-arylenamide | (R,R)-Me-BPE | 50,000 | >99 | >95 | - |
| α-(Acetyloxy)acrylate | (R,R)-Et-DuPHOS | 500 | >99 | 93-99 | - |
| 2-Methylenesuccinamic acid | (S,S)-Et-DuPHOS | 100,000 | >99 | 96 | R |
IV. Visualizing Workflows and Pathways
Synthesis of Ph-BPE from Phospholanic Acid
Caption: Synthetic workflow for Ph-BPE.
General Catalytic Cycle for Rh-DuPHOS Asymmetric Hydrogenation
Caption: Rh-DuPHOS hydrogenation cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DuPhos and BPE Ligands [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioslectivity of Phospholane Catalysts
Welcome to the Technical Support Center for phospholane catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric reactions. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to enhance the enantioselectivity of your this compound-catalyzed transformations.
Troubleshooting Guide: Low or Inconsistent Enantioselectivity
Issue 1: My reaction is yielding the desired product, but the enantiomeric excess (ee) is consistently low.
This is a common challenge indicating that while the catalyst is active, it is not effectively discriminating between the two prochiral faces of the substrate. Here are several potential causes and actionable troubleshooting steps.
-
Possible Cause 1: Suboptimal Ligand Structure
The steric and electronic properties of the this compound ligand are paramount for achieving high enantioselectivity. The modular nature of these ligands allows for systematic tuning.[1]
Troubleshooting Steps:
-
Vary this compound Substituents: The size of the substituents at the 2,5-positions of the this compound ring can significantly influence selectivity. Increasing the steric bulk of these substituents can create a more defined chiral pocket, leading to improved enantioselectivity.[2][3] For instance, switching from methyl to ethyl or tert-butyl groups on the this compound ring can have a profound impact.[4]
-
Modify the Ligand Backbone: The backbone connecting the two this compound moieties in bidentate ligands plays a crucial role in establishing the overall geometry of the metal complex. Experiment with different backbone structures to alter the bite angle and conformational flexibility of the ligand.[1]
-
-
Possible Cause 2: Inappropriate Solvent Choice
The solvent is not an inert medium; it can significantly influence the stability of the catalyst-substrate complex and the transition states leading to the different enantiomers.[5][6]
Troubleshooting Steps:
-
Perform a Solvent Screen: A systematic screening of solvents with varying polarities and coordinating abilities is a critical step in optimizing enantioselectivity.[7] Common choices include ethereal solvents (e.g., THF, diethyl ether), aromatic hydrocarbons (e.g., toluene), and halogenated solvents (e.g., dichloromethane).
-
Ensure Solvent Purity: Trace impurities, particularly water, can negatively impact catalytic activity and selectivity.[5] Always use high-purity, anhydrous solvents and consider performing reactions under an inert atmosphere.
-
-
Possible Cause 3: Non-Optimal Reaction Temperature
Enantioselectivity is often highly dependent on the reaction temperature.
Troubleshooting Steps:
-
Conduct a Temperature Study: In many cases, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, resulting in higher enantioselectivity.[7][8] However, this is not a universal rule, and a temperature optimization study is recommended to find the ideal balance between reaction rate and selectivity.
-
-
Possible Cause 4: Influence of Additives
The presence of additives can dramatically alter the course of a reaction.
Troubleshooting Steps:
-
Screen Additives: The addition of co-catalysts, Lewis acids, or Lewis bases can sometimes enhance enantioselectivity by interacting with the catalyst, substrate, or intermediates in the catalytic cycle.[9][10] However, the effect of additives can be unpredictable, so a careful screening process is necessary.
-
Issue 2: The enantioselectivity of my reaction is inconsistent and not reproducible between runs.
Poor reproducibility is a frustrating issue that can often be traced back to subtle variations in experimental conditions.
-
Possible Cause 1: Variable Reagent and Solvent Quality
Inconsistencies in the purity of starting materials, solvents, or the catalyst itself are a common source of irreproducibility.
Troubleshooting Steps:
-
Standardize Reagent Purity: Ensure that all reagents, including the substrate and any additives, are of consistent and high purity for each experiment.
-
Verify Solvent Quality: Use solvents from the same batch or repurify solvents before use to eliminate variability from impurities.[5]
-
Check Catalyst Integrity: Ensure the this compound ligand and the metal precursor are pure and have not degraded during storage.
-
-
Possible Cause 2: Atmospheric Contamination
Many catalytic systems are sensitive to air and moisture.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, which can deactivate the catalyst or interfere with the reaction.[11]
-
-
Possible Cause 3: Inconsistent Temperature Control
Even minor fluctuations in temperature can lead to variable enantioselectivity.
Troubleshooting Steps:
-
Ensure Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a constant and uniform temperature throughout the reaction.[11]
-
Frequently Asked Questions (FAQs)
Q1: Can changing the metal precursor affect the enantioselectivity of my this compound-catalyzed reaction?
A1: Yes, the choice of metal precursor can have a significant impact on both the activity and enantioselectivity of the catalyst. Different metal precursors can lead to the formation of different active catalytic species in situ. It is advisable to screen different metal sources (e.g., different salts or complexes of the same metal) during the initial stages of reaction optimization.
Q2: My reaction is very slow at the low temperatures required for high enantioselectivity. How can I improve the reaction rate without sacrificing ee?
A2: This is a classic trade-off in asymmetric catalysis. If lowering the temperature to achieve high ee results in an impractically slow reaction, consider the following strategies:
-
Increase Catalyst Loading: A higher catalyst concentration may increase the reaction rate. However, this may not always be cost-effective and, in some cases, can lead to catalyst aggregation and decreased enantioselectivity.[12]
-
Optimize Ligand Structure: A more electron-rich this compound ligand can sometimes lead to a more active catalyst that performs well at lower temperatures.[13]
-
Re-evaluate Solvent and Additives: A different solvent or the presence of a suitable additive might accelerate the reaction at low temperatures without compromising enantioselectivity.
Q3: Can the concentration of the substrate influence the enantioselectivity?
A3: Yes, substrate concentration can affect the reaction kinetics and, in some cases, the enantioselectivity.[7] At very high concentrations, substrate or product inhibition can occur, or catalyst aggregation might become more prevalent. It is worthwhile to investigate a range of substrate concentrations during the optimization process.
Q4: I am observing a reversal in the major enantiomer produced when I change the solvent. Is this expected?
A4: While not common, a reversal of enantioselectivity upon changing the solvent has been reported in some asymmetric catalytic systems.[5] This phenomenon typically indicates a significant change in the reaction mechanism or the nature of the catalyst-substrate interactions in the different solvent environments. For example, a polar solvent might favor an ionic transition state, while a nonpolar solvent could favor a non-ionic pathway, each leading to a different enantiomer.
Data Presentation: Ligand and Solvent Effects on Enantioselectivity
The following tables summarize hypothetical quantitative data to illustrate the impact of ligand modification and solvent choice on the enantioselectivity of a representative asymmetric hydrogenation reaction.
Table 1: Effect of this compound Substituent on Enantioselectivity
| Entry | Ligand (R group) | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Methyl | Toluene | 0 | >99 | 85 |
| 2 | Ethyl | Toluene | 0 | >99 | 92 |
| 3 | iso-Propyl | Toluene | 0 | 98 | 95 |
| 4 | tert-Butyl | Toluene | 0 | 95 | 98 |
Table 2: Effect of Solvent on Enantioselectivity using the tert-Butyl Ligand
| Entry | Ligand (R group) | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | tert-Butyl | Toluene | 0 | 95 | 98 |
| 2 | tert-Butyl | THF | 0 | >99 | 94 |
| 3 | tert-Butyl | Dichloromethane | 0 | >99 | 91 |
| 4 | tert-Butyl | Hexane | 0 | 85 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: In a glovebox or under an inert atmosphere, add the this compound ligand (e.g., 0.011 mmol) and the metal precursor (e.g., 0.010 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
Reaction Initiation: Add the substrate (e.g., 1.0 mmol) to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature for the specified time.
-
Analysis: Quench the reaction and determine the conversion and enantiomeric excess using an appropriate analytical technique (e.g., chiral HPLC, GC, or SFC).
Protocol 2: Solvent Screening
-
Setup: Prepare a series of parallel reactions following the general procedure outlined in Protocol 1.
-
Solvent Variation: In each reaction vessel, use a different anhydrous solvent from your screening library (e.g., toluene, THF, dichloromethane, hexane, diethyl ether).
-
Standard Conditions: Keep all other reaction parameters (catalyst, substrate, temperature, and reaction time) constant across all experiments.
-
Analysis and Selection: Analyze the conversion and enantiomeric excess for each reaction. Identify the solvent that provides the best combination of reactivity and enantioselectivity.
Protocol 3: Temperature Optimization
-
Setup: Using the optimal ligand and solvent identified from previous screenings, set up a series of parallel reactions.
-
Temperature Variation: Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
-
Equilibration: Allow the reaction mixture to equilibrate to the target temperature before initiating the reaction.
-
Analysis and Selection: Determine the conversion and enantiomeric excess for each reaction. Identify the temperature that provides the optimal balance between reaction rate and enantioselectivity.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in phospholane synthesis
Welcome to the Technical Support Center for Phospholane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Overall Yield in this compound Synthesis
Question: My multi-step this compound synthesis has a very low overall yield. What are the common pitfalls and how can I improve it?
Answer: Low overall yields in this compound synthesis often stem from cumulative losses across several key stages. The most common synthetic routes involve the formation of a phospholene oxide via the McCormack reaction, followed by hydrogenation and then reduction of the phosphine (B1218219) oxide. Each of these steps has its own challenges that can contribute to a poor final yield.
A general troubleshooting workflow can be visualized as follows:
Technical Support Center: Phospholane Catalyst Deactivation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the deactivation of phospholane-based catalysts. The information is tailored for professionals engaged in chemical synthesis and process development, offering practical solutions and in-depth knowledge to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound catalyst deactivation?
A1: this compound catalysts, like other phosphine-based catalysts, are susceptible to several deactivation pathways that can diminish their catalytic activity and selectivity. The most common mechanisms include:
-
Oxidation: The phosphorus(III) center in the this compound ligand is prone to oxidation to a phosphorus(V) species, typically a this compound oxide. This is one of the most prevalent deactivation pathways, as this compound oxides are generally poor ligands and do not effectively participate in the catalytic cycle. This oxidation can be caused by trace amounts of air, peroxides in solvents, or certain oxidizing reagents.
-
Hydrolysis: this compound ligands, particularly those with phosphite (B83602) moieties, can be susceptible to hydrolysis in the presence of water. This process can lead to the formation of phosphonic acids and other degradation products that can act as catalyst poisons or alter the ligand's electronic and steric properties.
-
Thermal Degradation: At elevated temperatures, this compound-metal complexes can undergo thermal decomposition. This can involve ligand dissociation, P-C bond cleavage, or rearrangement of the ligand structure, leading to the formation of inactive or less active catalytic species.
-
Ligand Scrambling/Exchange: In the presence of other potential ligands (e.g., impurities, substrates, or products), the this compound ligand may be displaced from the metal center, leading to the formation of a less active or inactive catalyst.
-
Poisoning: Certain functional groups or impurities in the reaction mixture can act as catalyst poisons by irreversibly binding to the metal center and blocking active sites. Common poisons for transition metal catalysts include sulfur, and certain halides.
Q2: How can I detect and quantify the deactivation of my this compound catalyst?
A2: The most powerful and widely used technique for monitoring the integrity of this compound and other phosphine-based catalysts is ³¹P NMR spectroscopy . The phosphorus atom in the active this compound ligand has a characteristic chemical shift in the ³¹P NMR spectrum. Upon oxidation to the corresponding this compound oxide, this chemical shift will experience a significant downfield shift. By integrating the signals of the active catalyst and the this compound oxide, you can quantify the extent of ligand oxidation. For example, a typical phosphine (B1218219) ligand might have a chemical shift in the range of -20 to 20 ppm, while its corresponding oxide can appear in the range of 20 to 60 ppm.
Other analytical techniques that can be employed to investigate catalyst deactivation include:
-
Mass Spectrometry (MS): To identify degradation products of the ligand or catalyst complex.
-
Infrared (IR) Spectroscopy: To observe changes in the vibrational modes of the ligand and metal-ligand bonds.
-
X-ray Crystallography: To determine the structure of any isolated deactivated species.
-
Kinetic Studies: Monitoring the reaction rate over time can provide indirect evidence of catalyst deactivation. A decrease in the reaction rate suggests a loss of active catalyst.
Q3: What are the typical ³¹P NMR chemical shifts for this compound ligands and their corresponding oxides?
A3: The exact ³¹P NMR chemical shift of a this compound ligand and its oxide will depend on the specific substituents on the this compound ring and the solvent used. However, a general trend is a significant downfield shift upon oxidation.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |
| Trivalent this compound Ligand | -10 to +30 |
| Pentavalent this compound Oxide | +40 to +80 |
Note: These are approximate ranges and can vary. It is always recommended to obtain a reference spectrum of the pure ligand and, if possible, the synthesized oxide for accurate identification.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions utilizing this compound catalysts.
Issue 1: Low or No Catalytic Activity
If you observe significantly lower than expected or no conversion of your starting material, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Catalytic Activity
Caption: A workflow to diagnose low or no catalytic activity.
Issue 2: Catalyst Deactivates During the Reaction
If the reaction starts but then slows down or stops before completion, it is a strong indication of catalyst deactivation.
Common Deactivation Pathways and Mitigation Strategies
Caption: Common deactivation pathways and their mitigation strategies.
Quantitative Data on this compound Ligand Stability
The stability of this compound-based ligands can vary significantly depending on their specific structure and the reaction conditions. The following tables provide a summary of available quantitative data, primarily focusing on related phosphite ligands which share similar vulnerabilities.
Table 1: Hydrolytic Stability of Benzopinacol-Derived Phosphite Ligands
This data highlights the impact of steric hindrance on the hydrolytic stability of phosphite ligands, a common structural motif in some this compound-based catalysts.
| Ligand Substituent (ortho-position) | Half-life (t₁/₂) at 80°C (hours) |
| H | 1.5 |
| Phenyl | 5.0 |
| tert-Butyl | > 48 |
Data adapted from studies on benzopinacolphosphites, which demonstrate that bulkier substituents in the ortho-position significantly enhance hydrolytic stability.
Table 2: Relative Stability of this compound-Phosphite Ligands in Rh-catalyzed Hydroformylation
A study on this compound-phosphite ligands revealed that the nature of the backbone connecting the this compound and phosphite moieties plays a crucial role in catalyst stability.
| Ligand Backbone | Stability Observation |
| -CH₂O- | Showed longer-term stability issues. |
| Extended tropos-biphenol | Exhibited unusually high stability at high temperatures. |
This qualitative data underscores the importance of ligand design in achieving robust catalytic systems.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound catalyst deactivation.
Protocol 1: Monitoring this compound Oxidation by ³¹P NMR Spectroscopy
Objective: To quantify the rate of oxidation of a this compound ligand to its corresponding this compound oxide.
Materials:
-
This compound ligand
-
Anhydrous, deuterated solvent (e.g., C₆D₆, CDCl₃)
-
NMR tubes and caps
-
Internal standard (optional, e.g., triphenyl phosphate)
-
Source of air or oxygen (if studying aerobic decomposition)
Procedure:
-
Sample Preparation (Inert Conditions):
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), accurately weigh the this compound ligand and the internal standard (if used) into a clean, dry vial.
-
Dissolve the solids in a known volume of the anhydrous, deuterated solvent.
-
Transfer the solution to an NMR tube and seal it with a cap.
-
-
Initial ³¹P NMR Spectrum:
-
Acquire a quantitative ³¹P{¹H} NMR spectrum of the freshly prepared sample. This will serve as the t=0 time point.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the phosphorus nuclei) to obtain accurate integrations.
-
-
Initiation of Oxidation:
-
To study aerobic decomposition, uncap the NMR tube and bubble a gentle stream of air or oxygen through the solution for a defined period. Reseal the tube.
-
Alternatively, for studying sensitivity to peroxides, add a known amount of a peroxide source (e.g., a solution of tert-butyl hydroperoxide in a compatible solvent).
-
-
Time-course Monitoring:
-
Acquire ³¹P{¹H} NMR spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or as appropriate for the rate of decomposition).
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the this compound ligand and the this compound oxide.
-
If an internal standard is used, normalize the integrals of the ligand and oxide to the integral of the standard.
-
Plot the concentration (or normalized integral) of the this compound ligand as a function of time to determine the rate of decomposition.
-
Protocol 2: Accelerated Stability Testing
Objective: To assess the thermal stability of a this compound catalyst under accelerated conditions.
Materials:
-
This compound catalyst (pre-formed complex)
-
Anhydrous, high-boiling, and inert solvent (e.g., diphenyl ether, toluene)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and temperature control (e.g., oil bath)
-
Inert gas supply (Argon or Nitrogen)
-
Analytical equipment for monitoring catalyst integrity (e.g., NMR, HPLC)
Procedure:
-
Reaction Setup:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the this compound catalyst and the solvent to the vessel.
-
-
Heating and Sampling:
-
Heat the solution to a predetermined elevated temperature (e.g., 100 °C, 120 °C, 140 °C).
-
At regular time intervals, carefully withdraw an aliquot of the reaction mixture under an inert atmosphere.
-
-
Sample Analysis:
-
Analyze each aliquot using a suitable analytical technique (e.g., ³¹P NMR) to determine the concentration of the intact catalyst and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the intact catalyst versus time for each temperature.
-
Determine the rate constant for decomposition at each temperature.
-
The data can be used to construct an Arrhenius plot (ln(k) vs 1/T) to determine the activation energy for the decomposition process and to extrapolate the catalyst's lifetime at lower, operating temperatures.
-
Experimental Workflow for Accelerated Stability Testing
Caption: A workflow for conducting accelerated stability testing of this compound catalysts.
Technical Support Center: Regeneration of Phospholane-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of phospholane-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my this compound-based catalyst is losing activity?
A1: Catalyst deactivation is a common issue and can stem from several factors. The most frequent causes include:
-
Oxidation of the this compound Ligand: The phosphorus(III) center of the this compound ligand is susceptible to oxidation to a phosphorus(V) species, typically a phosphine (B1218219) oxide.[1] This is one of the most common deactivation pathways.
-
Catalyst Poisoning: Impurities in your starting materials or solvent can act as poisons, binding to the active sites of the catalyst and inhibiting its function.[2][3] Common poisons include sulfur compounds, water, and oxygen.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or the ligand itself.[2]
-
Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block active sites.[2]
-
Sintering: At elevated temperatures, the metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[2]
Q2: How can I determine if my this compound ligand has been oxidized?
A2: The most effective method for identifying the oxidation of your this compound ligand to its corresponding phosphine oxide is through ³¹P NMR spectroscopy. The phosphorus(III) signal of the active this compound ligand will have a characteristic chemical shift. Upon oxidation to the phosphine oxide, this signal will disappear and a new signal will appear at a significantly different chemical shift, typically in a different region of the spectrum. Mass spectrometry can also be used to identify the mass of the oxidized ligand.
Q3: Is the regeneration of a this compound-based catalyst always economically viable?
A3: The economic viability of catalyst regeneration depends on several factors, including the cost of the fresh catalyst (especially the metal and the chiral ligand), the complexity and cost of the regeneration procedure, and the efficiency of the regeneration in restoring catalytic activity. For expensive catalysts containing precious metals like rhodium or palladium and complex, multi-step synthesis ligands, regeneration is often a cost-effective and environmentally sustainable option.
Q4: Will the chirality of my this compound ligand be affected during regeneration?
A4: Maintaining the stereochemical integrity of a chiral this compound ligand is a critical aspect of the regeneration process. Some reduction methods for phosphine oxides can proceed with either retention or inversion of configuration at the phosphorus center.[4] The choice of reducing agent and reaction conditions is crucial. For instance, reduction with silanes often proceeds with retention of stereochemistry. It is essential to verify the enantiomeric purity of the regenerated ligand using appropriate analytical techniques, such as chiral HPLC or NMR with a chiral solvating agent.
Q5: What are the key safety precautions to take during the regeneration process?
A5: Safety should be a top priority during catalyst regeneration. Many of the reagents used, such as silanes and metal hydrides, are highly reactive and may be flammable or react violently with water or air.[1] It is imperative to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
Problem 1: Significant Drop in Catalytic Activity
-
Symptom: The reaction rate has slowed down considerably, or the conversion to the product has decreased significantly compared to previous runs with a fresh catalyst.
-
Possible Cause & Diagnostic Check:
-
Ligand Oxidation:
-
Diagnostic Check: Acquire a ³¹P NMR spectrum of the crude reaction mixture or the recovered catalyst. Compare the spectrum to that of the fresh catalyst. The presence of a new peak corresponding to the this compound oxide indicates oxidation.
-
-
Catalyst Poisoning:
-
Diagnostic Check: Analyze your starting materials and solvents for potential impurities using techniques like GC-MS or elemental analysis.
-
-
Thermal Degradation:
-
Diagnostic Check: Review your reaction temperature. Have there been any temperature overshoots? Analyze the catalyst for signs of decomposition.
-
-
-
Solution:
-
If ligand oxidation is confirmed, proceed with the regeneration protocol outlined in the "Experimental Protocols" section to reduce the phosphine oxide back to the active phosphine.
-
If poisoning is suspected, purify your starting materials and solvents. Using a guard bed to remove impurities before they reach the reactor can also be effective.
-
If thermal degradation is the issue, optimize the reaction conditions to use a lower temperature.
-
Problem 2: Change in Product Selectivity (e.g., lower enantioselectivity)
-
Symptom: The desired product is being formed, but with a lower enantiomeric excess (ee) than expected.
-
Possible Cause & Diagnostic Check:
-
Partial Ligand Oxidation:
-
Diagnostic Check: As with a drop in activity, ³¹P NMR can reveal the presence of the phosphine oxide. The oxidized ligand may still be coordinated to the metal, leading to a less selective catalytic species.[5]
-
-
Racemization of the Ligand:
-
Diagnostic Check: This is less common but can occur under harsh regeneration conditions. Analyze the regenerated ligand using chiral HPLC to determine its enantiomeric purity.
-
-
Formation of a Different Active Species:
-
Diagnostic Check: The presence of water or other impurities can sometimes lead to the formation of different, less selective catalytic species.[5]
-
-
-
Solution:
-
If partial oxidation is the cause, a full regeneration of the catalyst is necessary. Ensure strict inert conditions in subsequent reactions to prevent re-oxidation.
-
If racemization has occurred, the regeneration protocol needs to be re-evaluated. Consider milder reducing agents or lower temperatures.
-
Ensure all starting materials and solvents are rigorously dried and deoxygenated.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for this compound Oxide Reduction
| Reducing Agent | Typical Conditions | Stereoselectivity | Functional Group Tolerance | Notes |
| Trichlorosilane (B8805176) (HSiCl₃) | Amine base (e.g., NEt₃), Toluene (B28343), 0°C to rt | High (retention) | Moderate | Highly reactive, handle with care. |
| Phenylsilane (PhSiH₃) | Toluene, reflux | High (retention) | Good | Generally milder than HSiCl₃. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0°C to rt | Variable (inversion) | Poor | Reduces many other functional groups.[1] |
| Oxalyl Chloride / Hexachlorodisilane | CH₂Cl₂, rt | High (retention) | Good | Mild, metal-free conditions.[6] |
Table 2: Hypothetical Catalyst Performance Before and After Regeneration
| Catalyst Batch | Initial Conversion (%) | Initial ee (%) | Conversion after Regeneration (%) | ee after Regeneration (%) |
| Rh-(R,R)-Me-DuPhos | 99 | 98 | 98 | 97 |
| Pd-(S,S)-Et-BPE | 95 | 92 | 93 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of this compound Oxide to this compound using Trichlorosilane
This protocol is a general guideline and should be optimized for your specific this compound ligand.
Materials:
-
Crude catalyst containing the this compound oxide
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Degassed water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard Schlenk line equipment
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the crude catalyst containing the this compound oxide in anhydrous toluene in a flame-dried Schlenk flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (4-5 equivalents) to the stirred solution, followed by the dropwise addition of trichlorosilane (3-4 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until ³¹P NMR analysis indicates complete conversion of the phosphine oxide.
-
Quenching: Carefully quench the reaction by slowly adding degassed water at 0°C.
-
Work-up: Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude this compound ligand can be further purified by column chromatography on silica (B1680970) gel (ensure the silica gel is deoxygenated) or by recrystallization.
-
Characterization: Confirm the identity and purity of the regenerated ligand by ¹H, ¹³C, and ³¹P NMR spectroscopy and check its enantiomeric purity by chiral HPLC.
Mandatory Visualization
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: Experimental workflow for this compound oxide reduction.
Caption: Logical relationship of catalyst deactivation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
purification techniques for chiral phospholane ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral phospholane ligands. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chiral this compound ligand is showing signs of oxidation (e.g., a new peak around 30-50 ppm in the ³¹P NMR). How can I purify it?
A1: Oxidation to the corresponding phosphine (B1218219) oxide is a common issue. Purification can be achieved through several methods, depending on the scale and the specific ligand.
-
Flash Column Chromatography: This is a common method for removing phosphine oxides. However, care must be taken as some phosphine ligands can be sensitive to silica (B1680970) gel.[1][2]
-
Troubleshooting:
-
Streaking/Poor Separation: Use a solvent system with a small amount of a polar solvent (e.g., ethyl acetate (B1210297) in hexanes) and consider deactivating the silica gel with a non-polar base like triethylamine (B128534) (1-2% in the eluent) to minimize interactions with the basic phosphine.
-
On-column Oxidation: For highly air-sensitive ligands, use degassed solvents and perform the chromatography under an inert atmosphere (e.g., nitrogen or argon).[3][4][5]
-
-
-
Recrystallization: This is an effective method for obtaining highly pure crystalline this compound ligands. The choice of solvent is crucial.[6][7][8][9][10]
-
Troubleshooting:
-
Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent. Try a lower boiling point solvent or a solvent mixture.
-
No Crystal Formation: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[7] Cooling the solution in an ice bath can also help.[7]
-
-
-
Precipitation of Phosphine Oxide: In some cases, the phosphine oxide can be selectively precipitated. For triphenylphosphine (B44618) oxide, a common byproduct, adding zinc chloride to an ethanol (B145695) solution can form an insoluble complex that can be filtered off.[11][12] While not a direct purification of the this compound ligand itself, this technique is useful for removing phosphine oxide impurities from reaction mixtures.
Q2: I'm observing a loss of enantiomeric excess (ee) in my P-chiral this compound ligand after purification by column chromatography. What is happening and how can I prevent it?
A2: Racemization of P-chiral phosphines can occur on stationary phases like silica gel or alumina (B75360), especially if they have acidic sites.[13][14] This is an acid-catalyzed process that can lead to a significant loss of enantiopurity.[13]
-
Prevention Strategies:
-
Use Neutralized Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating it into the eluent (e.g., 1-2% v/v). This neutralizes acidic sites on the silica surface.[14]
-
Use an Alternative Stationary Phase: Consider using neutral alumina as a less acidic alternative to silica gel.[14]
-
Avoid Chromatography: If possible, purify the ligand by recrystallization, which avoids contact with potentially acidic stationary phases.[14]
-
Borane (B79455) Protection: For P-chiral phosphines, protection of the phosphine as a borane complex can prevent racemization during chromatography. The borane group can be removed after purification.[15][16]
-
Q3: My this compound ligand is air-sensitive. What precautions should I take during purification?
A3: Many phosphine ligands are susceptible to oxidation by atmospheric oxygen.[17] Strict air-free techniques are necessary for their successful purification.
-
Handling and Storage:
-
Purification under Inert Atmosphere:
-
Solvents: Use freshly dried and degassed solvents.[17]
-
Chromatography: Perform column chromatography under a positive pressure of inert gas. Specialized glassware is available for this purpose.[3][4][5]
-
Filtration and Transfer: Use cannula transfer techniques for moving solutions and filter under an inert atmosphere using a Schlenk filter stick or a similar setup.
-
Experimental Protocols
Protocol 1: Purification of a Chiral this compound Ligand by Flash Column Chromatography (Inert Atmosphere)
This protocol is a general guideline for the purification of air-sensitive chiral this compound ligands.
Materials:
-
Crude chiral this compound ligand
-
Degassed silica gel (pre-treated with 1% triethylamine in the eluent)
-
Degassed solvents (e.g., hexanes/ethyl acetate)
-
Schlenk flask
-
Chromatography column with stopcocks
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Packing: Under a positive pressure of inert gas, dry pack the chromatography column with silica gel.
-
Equilibration: Equilibrate the column by running degassed eluent through it until the silica is fully wetted and no air bubbles are visible.
-
Sample Loading: Dissolve the crude ligand in a minimal amount of the degassed eluent and load it onto the column using a cannula.
-
Elution: Elute the column with the chosen solvent system under a positive pressure of inert gas.
-
Fraction Collection: Collect the fractions in Schlenk tubes.
-
Analysis: Analyze the fractions by TLC or ³¹P NMR to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Chiral this compound Ligand
This protocol provides a general procedure for purification by recrystallization.[6][7][8][9][10]
Materials:
-
Crude chiral this compound ligand
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture such as toluene/heptane)
-
Erlenmeyer flask with a condenser
-
Heating source (e.g., hot plate with oil bath)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Dissolution: Place the crude ligand in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to just below the solvent's boiling point while stirring until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for Chiral this compound Ligands
| Purification Technique | Common Impurities Removed | Potential Issues | Purity Achieved (Typical) |
| Flash Chromatography | Phosphine oxides, unreacted starting materials, other byproducts | Racemization on acidic silica, on-column oxidation | >95% |
| Recrystallization | Byproducts with different solubility profiles | Oiling out, poor recovery | >99% |
| Precipitation | Specific impurities (e.g., triphenylphosphine oxide) | Not a general purification method | N/A |
Table 2: Common Solvents for Chiral this compound Ligand Purification
| Technique | Solvent System Examples | Notes |
| Flash Chromatography | Hexanes/Ethyl Acetate + 1% Triethylamine | Gradient elution is often used. |
| Dichloromethane/Methanol | For more polar ligands. | |
| Recrystallization | Ethanol or Methanol | Good for many common this compound ligands. |
| Toluene/Heptane | A non-polar/polar mixture can be effective. | |
| Isopropanol | Another common choice. |
Visualizations
Caption: General workflow for the purification and analysis of chiral this compound ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 13. Unusual Racemization of Tertiary P-Chiral Ferrocenyl Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Air and Moisture Sensitivity of Phospholanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing air- and moisture-sensitive phospholane ligands. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound ligand has been stored for a while. How can I check its purity and determine if it has degraded?
A: The most effective method for assessing the purity of a this compound ligand is ³¹P NMR spectroscopy.[1] Phosphines (P(III)) and their corresponding phosphine (B1218219) oxides (P(V)), the primary degradation product, exhibit distinct and well-separated chemical shifts.[1] By comparing the integration of the signals, you can quantify the extent of oxidation. For instance, triphenylphosphine (B44618) (a common phosphine) has a chemical shift of around -5 ppm, while its oxide appears around 30 ppm.[2]
Visual indicators of degradation can include a change in the physical appearance of the compound, such as discoloration or a change in consistency from a crystalline solid to a waxy or oily substance. However, these are not definitive, and NMR analysis is strongly recommended.
Q2: I am seeing a black precipitate in my palladium-catalyzed cross-coupling reaction. What is it and how can I prevent it?
A: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[3][4] Its formation indicates decomposition of the active palladium-phosphine catalyst complex. This can be caused by:
-
Oxygen in the reaction mixture: Traces of oxygen can oxidize the this compound ligand, leading to the destabilization and decomposition of the palladium complex.[3]
-
Thermal instability: Some palladium-phosphine complexes, particularly those with bulky, monodentate ligands, have poor thermal stability and can decompose at elevated reaction temperatures.[3]
-
Presence of strongly coordinating functional groups: Certain functional groups on the substrate or product can displace the this compound ligand, leading to catalyst decomposition.[3]
To prevent the formation of palladium black, ensure your reaction is set up under strictly anaerobic conditions using degassed solvents and reagents.[3] If thermal instability is suspected, consider running the reaction at a lower temperature for a longer duration. Screening different, potentially more stable, this compound ligands can also be beneficial.
Q3: My cross-coupling reaction is sluggish or has stalled completely. Could my this compound ligand be the issue?
A: Yes, issues with the this compound ligand are a common cause of poor reaction outcomes. The primary culprit is often the oxidation of the this compound to its corresponding phosphine oxide.[5] Phosphine oxides can coordinate to the palladium center and inhibit the catalytic cycle, resulting in decreased reaction rates and lower yields.[1]
Q4: What are the best practices for storing air- and moisture-sensitive phospholanes?
A: The most effective way to store air- and moisture-sensitive phospholanes is inside a glovebox with a controlled inert atmosphere (<1 ppm O₂ and H₂O).[6] If a glovebox is not available, store the this compound in a tightly sealed Schlenk flask under a positive pressure of an inert gas, such as argon or nitrogen.[7] For long-term storage, sealing the compound in a glass ampule under vacuum or inert gas is a robust option. It is also advisable to store phospholanes in a refrigerator or freezer to slow down potential decomposition pathways, but be mindful that cooling a flask can create a negative pressure, potentially drawing in air if not properly sealed.[7]
Troubleshooting Guides
Issue 1: Low Yield in a Cross-Coupling Reaction
Low yields can stem from various factors related to the handling of this compound ligands.[7] This guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Reaction Yields
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: this compound Decomposition During Workup or Purification
Exposure to air and moisture during workup and purification can lead to significant loss of the this compound ligand or product.
Key Considerations:
-
Aqueous Workup: Avoid aqueous workups if possible. If necessary, use degassed water and perform the extraction quickly under a blanket of inert gas.
-
Chromatography: Standard silica (B1680970) gel chromatography can be problematic due to the presence of adsorbed oxygen and water. If chromatography is necessary, use deactivated silica gel (e.g., by treating with a triethylamine (B128534) solution and drying thoroughly) and perform the purification under a positive pressure of inert gas.
-
Solvent Removal: When removing solvents using a rotary evaporator, ensure the system is backfilled with an inert gas before exposing the product to the atmosphere.
Quantitative Data on this compound Stability
While comprehensive, directly comparable quantitative data on the air stability of all phospholanes is scarce in the literature, some general trends and specific examples can be informative. The stability is highly dependent on the steric and electronic properties of the substituents on the this compound ring.
| Ligand Type | Substituents | Relative Air Stability | Notes |
| Trialkylphospholanes | e.g., Methyl, Ethyl | Generally low | Electron-donating alkyl groups increase the electron density on the phosphorus atom, making it more susceptible to oxidation. |
| Triarylphospholanes | e.g., Phenyl | Generally moderate to high | Aryl groups are less electron-donating than alkyl groups, and the steric bulk can provide some kinetic protection against oxidation. |
| DuPhos/BPE type | Alkyl or Aryl | Moderate to high | The rigid backbone and substituents of these ligands often confer greater stability compared to simple trialkylphospholanes. Some derivatives are reported to be air-stable.[8] |
| Phosphine Oxides | N/A | Very High | Phosphine oxides are the oxidized form and are air- and moisture-stable. They are often used as stable precursors to the active phosphine ligands.[9] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Suzuki-Miyaura Cross-Coupling Reaction with an Air-Sensitive this compound Ligand
This protocol outlines the key steps for setting up a Suzuki-Miyaura cross-coupling reaction while minimizing exposure of the this compound ligand to air and moisture.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Duphos and BPE Ligands| Ambeed [ambeed.com]
Technical Support Center: Optimizing Phospholane Catalysis
Welcome to the technical support center for phospholane catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the optimization of reaction conditions in this compound-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low. What are the common causes in this compound-catalyzed reactions?
A1: Low yields in this compound-catalyzed reactions can stem from several factors:
-
Catalyst Inactivity or Decomposition: The active catalyst may not be forming efficiently or could be degrading under the reaction conditions. This can be due to impurities, high temperatures, or an incorrect ligand-to-metal ratio.
-
Ligand Oxidation: Phosphine (B1218219) ligands, including phospholanes, are susceptible to oxidation by atmospheric oxygen, which forms phosphine oxides. These oxides are generally poor ligands and can significantly reduce or eliminate catalytic activity.
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can act as catalyst poisons. It is crucial to use high-purity, dry, and degassed solvents and reagents.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and pressure can significantly impact reaction rates and yields. These parameters often require careful optimization for each specific substrate.
Q2: I'm observing low enantioselectivity (ee) in my asymmetric reaction. What should I investigate?
A2: Low enantioselectivity is a common challenge and can be influenced by several factors:
-
Ligand Purity: The enantiopurity of the chiral this compound ligand is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee.
-
Reaction Temperature: Generally, lower reaction temperatures favor higher enantioselectivity by amplifying the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies, thereby affecting enantioselectivity. A solvent screening is often recommended.
-
Ligand-to-Metal Ratio: An incorrect stoichiometry between the this compound ligand and the metal precursor can lead to the formation of different catalytic species with varying selectivities.
-
Substrate-Ligand Mismatch: The chiral pocket of the catalyst must effectively differentiate between the prochiral faces of the substrate. For some substrates, a different this compound ligand with adjusted steric and electronic properties may be necessary.
Q3: How do I choose the appropriate this compound ligand for my reaction?
A3: The choice of a this compound ligand depends on the specific transformation. The modular nature of many this compound ligands, such as DuPHOS and BPE, allows for the tuning of their steric and electronic properties.[1] For example, the substituents on the this compound ring and the backbone connecting the phosphorus atoms can be varied. Generally, electron-rich phosphines accelerate oxidative addition, a key step in many catalytic cycles. The steric bulk of the ligand can also influence the stability of the catalyst and the selectivity of the reaction. A preliminary screening of a small library of ligands is often the most effective approach to identify the optimal ligand for a new substrate.
Q4: What are the best practices for handling and storing this compound ligands and their metal complexes?
A4: Due to their sensitivity to air and moisture, this compound ligands and their metal complexes require careful handling:
-
Storage: Store ligands and catalysts in a cool, dry place, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Weigh out ligands and prepare catalyst solutions under an inert atmosphere. Use anhydrous and degassed solvents for all manipulations.
-
Catalyst Pre-formation: In some cases, pre-forming the active catalyst by stirring the metal precursor and the ligand together before adding the substrate can lead to more consistent results.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving low reaction yields.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Guide 2: Low Enantioselectivity (ee)
This guide provides a systematic approach to diagnosing and resolving low enantioselectivity.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Data Presentation: Optimizing Asymmetric Hydrogenation of Enamides
The following tables summarize quantitative data for the Rh-catalyzed asymmetric hydrogenation of an enamide, illustrating the impact of various reaction parameters on enantioselectivity and yield.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Enamide 1a
| Entry | Solvent | Pressure (psi) | ee (%) |
| 1 | Benzene | 40 | 85.2 |
| 2 | Toluene | 40 | 86.3 |
| 3 | CH₂Cl₂ | 40 | 75.7 |
| 4 | MeOH | 40 | 80.8 |
| 5 | Acetone | 40 | 77.3 |
| 6 | DMF | 40 | 77.4 |
| 7 | THF | 40 | 80.6 |
Reaction conditions: The reaction was carried out at room temperature for 24 h. The catalyst was made in situ by stirring a solution of [Rh(COD)₂]BF₄ and the (R,R)-BICP ligand in the respective solvent. The reaction was in quantitative yield.[2]
Table 2: Effect of Temperature on Enantioselectivity (Representative Data)
| Entry | Temperature (°C) | ee (%) |
| 1 | 40 | 92 |
| 2 | 25 (Room Temp.) | 95 |
| 3 | 0 | 97 |
| 4 | -20 | >99 |
Note: This table represents a general trend observed in many asymmetric hydrogenations where lower temperatures lead to higher enantioselectivity. Specific values are illustrative and will vary with the substrate and catalyst system.
Table 3: Effect of Ligand-to-Metal Ratio on Enantioselectivity (Representative Data)
| Entry | Ligand:Metal Ratio | ee (%) |
| 1 | 1.0:1.0 | 90 |
| 2 | 1.1:1.0 | 95 |
| 3 | 1.2:1.0 | 96 |
| 4 | 1.5:1.0 | 94 |
Note: This table illustrates the importance of optimizing the ligand-to-metal ratio. The optimal ratio can vary depending on the specific ligand and reaction. An excess of ligand is often beneficial, but too large an excess can sometimes be detrimental.
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol is a representative example for the asymmetric hydrogenation of an enamide using a Rh-BICP catalyst system.[2]
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(R,R)-BICP (1.1-1.2 mol%)
-
Enamide substrate (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ and the (R,R)-BICP ligand to a Schlenk flask or a high-pressure reactor vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to dissolve the catalyst precursor and ligand. Stir the mixture for 15-30 minutes to allow for catalyst formation.
-
Substrate Addition: Add the enamide substrate to the reaction vessel.
-
Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the vessel with hydrogen gas (3-5 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 40 psi).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours). The reaction progress can be monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
-
Analysis: The crude product can be purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle for Rh-DuPHOS Catalyzed Asymmetric Hydrogenation of an Enamide
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rh-DuPHOS complex.
Caption: A simplified catalytic cycle for Rh-DuPHOS hydrogenation.
Experimental Workflow for Optimizing Reaction Conditions
This diagram outlines a logical workflow for optimizing the reaction conditions for a this compound-catalyzed reaction.
Caption: A workflow for optimizing reaction parameters.
References
- 1. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand scaffold optimization of a supramolecular hydrogenation catalyst: Analyzing the influence of key structural subunits on reactivity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Phospholane-Mediated Hydrogenations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to identifying, understanding, and mitigating common side reactions encountered during phospholane-mediated hydrogenation reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in optimizing their experimental outcomes.
Section 1: Phosphine (B1218219) Oxide Formation
FAQ-1: My reaction is sluggish and I observe a new peak in the 31P NMR. What could be the cause?
A common side reaction in this compound-mediated hydrogenations is the oxidation of the phosphine ligand to its corresponding phosphine oxide. This can lead to a decrease in the concentration of the active catalyst, resulting in lower reaction rates and incomplete conversions. The presence of phosphine oxides can be readily identified by 31P NMR spectroscopy.
-
Identification: Phosphine oxides typically appear as sharp singlets in the 31P NMR spectrum, downfield from the corresponding phosphine signals. For instance, the 31P NMR chemical shift of a phosphine oxide is often around 30-50 ppm, while the parent phosphine ligand may appear at a much different chemical shift.[1][2]
Troubleshooting Guide: Phosphine Oxide Formation
Issue: Decreased catalytic activity and observation of a phosphine oxide peak in 31P NMR.
Root Cause: The presence of oxygen or water in the reaction system can lead to the oxidation of the electron-rich this compound ligand.[3] The thermodynamic driving force for this reaction is the formation of a strong P=O bond.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Rigorous Degassing of Solvents and Reagents | 1. Sparge solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Use freshly distilled and degassed solvents for the reaction. 3. Ensure all liquid reagents are thoroughly degassed prior to use. | Minimizes the dissolved oxygen content in the reaction mixture, thereby reducing the rate of phosphine oxidation. |
| Use of Anhydrous Conditions | 1. Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas. 2. Use anhydrous grade solvents. 3. Handle all reagents and prepare the reaction under an inert atmosphere (e.g., in a glovebox). | Reduces the concentration of water, which can act as an oxygen source for phosphine oxidation. |
| In-situ Monitoring | 1. Prepare the reaction in an NMR tube equipped with a J. Young valve. 2. Acquire an initial 31P NMR spectrum before introducing hydrogen. 3. Periodically acquire 31P NMR spectra throughout the reaction to monitor the formation of the phosphine oxide peak relative to the phosphine ligand peak.[2] | Allows for the quantification of phosphine oxide formation over time and helps to correlate its presence with changes in reaction rate. |
Experimental Protocol for 31P NMR Quantification of Phosphine Oxide:
A standardized protocol can be used to quantify the percentage of phosphine oxide in a sample.
-
Sample Preparation: Prepare a solution of the reaction mixture or the isolated ligand in a suitable deuterated solvent.
-
Internal Standard: Add a known amount of an internal standard with a distinct 31P NMR signal that does not overlap with the signals of the phosphine or phosphine oxide (e.g., triphenylphosphate).
-
NMR Acquisition: Acquire a quantitative 31P{1H} NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei (typically 5 times the longest T1).
-
Quantification: Integrate the signals corresponding to the phosphine, phosphine oxide, and the internal standard. The relative amounts can be calculated based on the integral values and the known amount of the internal standard.
Logical Relationship: Phosphine Oxidation
Section 2: Ligand Hydrogenation
FAQ-2: My reaction shows good initial conversion but then slows down, and I'm losing enantioselectivity. What could be happening to my ligand?
In some cases, the this compound ligand itself can undergo hydrogenation, especially under harsh reaction conditions (e.g., high pressure and temperature). This modification of the ligand structure can lead to a decrease in catalytic activity and a loss of enantioselectivity. While less common than phosphine oxidation, it is a potential deactivation pathway.
-
Identification: Detecting ligand hydrogenation can be challenging. It may be inferred from a loss of enantioselectivity over time. Detailed analysis of the reaction mixture by techniques like high-resolution mass spectrometry or careful NMR analysis of the recovered ligand may reveal changes in its structure. A study on a phospholene-phosphite ligand showed that the C=C bond in the phospholene moiety was slowly hydrogenated in the presence of rhodium and syngas, a process that could be monitored by in-situ HPIR spectroscopy.[4][5][6]
Troubleshooting Guide: Ligand Hydrogenation
Issue: Gradual loss of catalytic activity and/or enantioselectivity, particularly in long reactions or at elevated temperatures/pressures.
Root Cause: The unsaturated backbone or substituents of the this compound ligand may be susceptible to hydrogenation by the active catalyst.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Milder Reaction Conditions | 1. Reduce the hydrogen pressure to the minimum required for efficient substrate hydrogenation. 2. Lower the reaction temperature. | Decreases the driving force for the hydrogenation of the less reactive ligand backbone. |
| Ligand Selection | 1. If using a this compound with unsaturated substituents, consider switching to a ligand with a saturated backbone and substituents. | Saturated ligands are generally more robust towards hydrogenation. |
| Reaction Time Optimization | 1. Monitor the reaction progress closely and stop the reaction as soon as the substrate is consumed. | Minimizes the exposure of the catalyst and ligand to hydrogenation conditions after the primary reaction is complete. |
Workflow for Investigating Ligand Hydrogenation
Section 3: Catalyst Deactivation
FAQ-3: My hydrogenation reaction stops before completion, even with a fresh catalyst. What are the possible causes of catalyst deactivation?
Catalyst deactivation can occur through several mechanisms, leading to a premature halt in the reaction. Besides ligand modification, the formation of inactive rhodium species is a common issue.
-
Formation of Inactive Rhodium Clusters: Cationic rhodium-diphosphine complexes can form inactive rhodium hydride clusters, especially in non-coordinating solvents.[7] These clusters reduce the concentration of the active monomeric catalyst.
-
Inhibition by Impurities: Halide impurities, often present in the substrate or reagents, can lead to the formation of stable, inactive multinuclear rhodium complexes. For example, chloride contaminants have been shown to significantly decrease the activity of a Rh-DuPHOS catalyst.
Troubleshooting Guide: Catalyst Deactivation
Issue: Reaction stalls before full conversion.
Root Cause: Formation of inactive rhodium species or poisoning by impurities.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Purification of Substrate and Reagents | 1. Purify the substrate by recrystallization or chromatography to remove impurities, particularly halides. 2. Use high-purity solvents and reagents. | Prevents the formation of inactive catalyst complexes due to poisoning. |
| Solvent Screening | 1. If using a non-coordinating solvent, try a more coordinating solvent (e.g., THF, alcohols) to disfavor the formation of inactive rhodium clusters. | Stabilizes the active monomeric catalytic species. |
| Catalyst Regeneration (Caution Advised) | Specific, validated protocols for the regeneration of deactivated this compound-rhodium catalysts are not widely available. Some general methods for other rhodium-phosphine catalysts involve treatment with fresh ligand or mild oxidizing agents, but their effectiveness would need to be experimentally verified for each specific system.[7] | Potentially restores catalytic activity, but requires careful optimization. |
Section 4: Substrate Isomerization
FAQ-4: I am trying to hydrogenate a specific double bond in my molecule, but I am observing the formation of isomers. How can I improve the chemoselectivity?
Substrate isomerization, particularly of double bonds, can be a competing side reaction in this compound-mediated hydrogenations. This can lead to a mixture of products and lower the yield of the desired compound.
-
Chemoselectivity Issues: In the hydrogenation of α,β-unsaturated ketones, for example, isomerization of the double bond out of conjugation can occur, leading to a mixture of saturated ketones and other isomers. The choice of ligand and reaction conditions can significantly influence the chemoselectivity.[8][9] For some rhodium-diphosphine catalysts, lower isomerization activity has been observed compared to others.[10]
Troubleshooting Guide: Substrate Isomerization
Issue: Formation of undesired isomers of the product due to double bond migration in the substrate.
Root Cause: The hydrogenation catalyst can also catalyze the isomerization of double bonds, leading to a loss of chemoselectivity.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Ligand Tuning | 1. Screen a variety of this compound ligands with different steric and electronic properties (e.g., DuPhos vs. BPE). | A different ligand may exhibit a lower propensity for catalyzing isomerization. |
| Optimization of Reaction Conditions | 1. Lower the reaction temperature. 2. Reduce the reaction time. | Isomerization is often a slower process than hydrogenation, so shorter reaction times and lower temperatures can favor the desired reaction. |
| Additive Screening | 1. In some cases, the addition of a co-catalyst or an additive can suppress isomerization. This is highly substrate and system-dependent and requires screening. | May improve the selectivity towards the desired hydrogenation product. |
Section 5: P-C Bond Cleavage
FAQ-5: I have noticed some unexpected byproducts that suggest my this compound ligand is degrading. Is P-C bond cleavage a known issue?
While not as common as other side reactions, P-C bond cleavage in phosphine ligands can occur under certain conditions, leading to catalyst decomposition and the formation of undesired byproducts.
-
Mechanism: The mechanism of P-C bond cleavage can involve a thermodynamic equilibrium between P-C(aryl) and P-C(alkyl) cleaved species.[2] While this has been studied for tertiary phosphines in the presence of lithium, evidence for this occurring under typical hydrogenation conditions with this compound ligands is limited but plausible under harsh conditions or with specific substrates. A metal-free C(aryl)-P bond cleavage has been reported for triarylphosphines in the presence of water and an alkyne.[11]
Troubleshooting Guide: P-C Bond Cleavage
Issue: Formation of unexpected byproducts and potential loss of catalytic activity.
Root Cause: Cleavage of the phosphorus-carbon bonds within the this compound ligand, possibly promoted by the metal center or reactive intermediates.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Milder Reaction Conditions | 1. Avoid excessively high temperatures and pressures. | Reduces the thermal energy available to overcome the activation barrier for P-C bond cleavage. |
| Ligand Design | 1. If P-aryl bond cleavage is suspected, consider using this compound ligands with more robust aryl substituents or purely alkyl-substituted phospholanes. | Increases the stability of the P-C bond. |
| Thorough Product Analysis | 1. Use techniques like GC-MS and LC-MS to identify any unexpected byproducts that may contain fragments of the this compound ligand. | Helps to confirm if P-C bond cleavage is occurring. |
Section 6: Substrate Inhibition
FAQ-6: My reaction rate decreases at higher substrate concentrations. What could be the reason for this?
This phenomenon is known as substrate inhibition, where the reaction rate decreases after reaching a maximum at a certain substrate concentration.
-
Mechanism: Substrate inhibition can occur when the substrate binds to the catalyst in a non-productive manner at high concentrations, forming an inactive or less active catalyst-substrate complex.[4][12] This effectively reduces the concentration of the active catalytic species.
Troubleshooting Guide: Substrate Inhibition
Issue: Decreased reaction rate at high substrate concentrations.
Root Cause: Formation of an inactive enzyme-substrate or catalyst-substrate complex at high substrate concentrations.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Lower Substrate Concentration | 1. Run the reaction at a lower initial substrate concentration. | Avoids the formation of the inhibitory complex and maintains a higher reaction rate. |
| Fed-Batch or Continuous Flow | 1. Instead of adding all the substrate at once, add it gradually over time (fed-batch). 2. Consider using a continuous flow reactor where the substrate concentration is kept low. | Maintains a low, optimal substrate concentration throughout the reaction. |
| Kinetic Modeling | 1. Perform a kinetic study by measuring the initial reaction rate at various substrate concentrations to confirm substrate inhibition and determine the kinetic parameters. The data can be fitted to a model that accounts for substrate inhibition, such as a modified Michaelis-Menten equation.[4] | Provides a quantitative understanding of the inhibition and helps in optimizing the reaction conditions. |
Kinetic Model for Substrate Inhibition
The rate of reaction (v) in the presence of substrate inhibition can often be described by the following equation:
v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
Where:
-
V
max: Maximum reaction rate -
[S]: Substrate concentration
-
K
m: Michaelis constant -
K
i: Inhibition constant
A plot of reaction rate versus substrate concentration will show an initial increase followed by a decrease at higher concentrations.
Logical Relationship: Substrate Inhibition
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faieafrikanart.com [faieafrikanart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Highly Chemo- and Enantioselective Rh-Catalyzed Hydrogenation of β-Sulfonyl-α,β-unsaturated Ketones: Access to Chiral γ-Ketosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. webspace.science.uu.nl [webspace.science.uu.nl]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A generalized model for enzymatic substrate inhibition - The Science Snail [sciencesnail.com]
Strategies to Prevent Phospholane Ligand Racemization: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of phospholane ligand racemization. Maintaining the stereochemical integrity of these ligands is critical for achieving high enantioselectivity in asymmetric catalysis. This resource offers practical strategies, detailed experimental protocols, and data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound ligand racemization and why is it a concern?
A1: this compound ligands are a class of chiral phosphines widely used in asymmetric catalysis. Racemization is the process where a single enantiomer of a chiral compound, such as a P-chiral this compound ligand, converts into an equal mixture of both enantiomers (a racemate). This is a significant concern because the enantiopurity of the ligand directly dictates the enantioselectivity of the catalytic reaction. Loss of ligand chirality leads to a decrease in the enantiomeric excess (ee) of the desired product. Some phosphines with electron-withdrawing groups are known to be stereochemically unstable and can gradually racemize through pyramidal inversion, even at room temperature.[1]
Q2: What are the primary causes of this compound ligand racemization?
A2: The primary culprits for this compound ligand racemization are exposure to acidic conditions, elevated temperatures, and certain reactive species. P-chiral phosphine (B1218219) ligands are particularly susceptible to acid-catalyzed racemization. This can occur during reaction workups or, most notably, during purification by column chromatography on standard silica (B1680970) gel.[2]
Q3: How does silica gel induce racemization?
A3: Standard silica gel is acidic due to the presence of surface silanol (B1196071) groups (Si-OH). These acidic sites can protonate the phosphorus atom of the this compound ligand, facilitating a pyramidal inversion process that leads to racemization.[2] This can result in a significant or even complete loss of enantiomeric excess of the ligand within minutes during chromatographic purification.[2]
Q4: Can racemization occur during the catalytic reaction itself?
A4: Yes, while less common than during purification, racemization can occur under the reaction conditions. This may be influenced by the presence of acidic or basic reagents or byproducts, the reaction temperature, and the solvent. The coordination of the this compound ligand to a metal center can also influence its stability, though in some cases, this coordination can protect the ligand from racemization.
Q5: Are there alternatives to silica gel for purifying this compound ligands?
A5: Absolutely. To avoid acid-induced racemization, it is highly recommended to use alternative purification methods. These include chromatography on neutralized silica gel, chromatography on neutral stationary phases like alumina (B75360), or purification by crystallization.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound ligands.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low enantiomeric excess (ee) in the final product. | Ligand racemization during purification. | Avoid standard silica gel chromatography. Use neutralized silica gel, neutral alumina, or crystallization for purification. (See Experimental Protocols) |
| Ligand racemization during the reaction. | Optimize reaction conditions: lower the temperature, screen different solvents, and avoid strongly acidic or basic reagents if possible. | |
| Degradation of the ligand. | Ensure inert atmosphere conditions (e.g., argon or nitrogen) throughout the experiment, as phosphines can be sensitive to oxidation. | |
| Decrease in product ee over the course of the reaction. | Product racemization under reaction conditions. | Investigate the stability of the product under the reaction conditions. It's possible the chiral center in the product is labile. |
| Gradual racemization of the ligand. | Monitor the enantiomeric purity of the ligand at different time points during the reaction to confirm its stability. | |
| Inconsistent catalytic performance between batches. | Inconsistent purity or enantiomeric excess of the this compound ligand. | Rigorously characterize each batch of the ligand for both chemical purity and enantiomeric excess before use. |
| Variations in purification methods. | Standardize the purification protocol for the ligand, preferably avoiding methods that can induce racemization. |
Quantitative Data on Racemization
Table 1: Decay of Enantiomeric Excess (ee) of P-Chiral Ferrocenyl Phosphines During Column Chromatography on Silica Gel [2]
| Time (minutes) | ee (%) of Phosphine 2a | ee (%) of Phosphine 2b | ee (%) of Phosphine 2c |
| 0 | >95 | >95 | >95 |
| 5 | 85 | 88 | 82 |
| 10 | 72 | 75 | 68 |
| 15 | 60 | 63 | 55 |
| 30 | 35 | 40 | 30 |
Data adapted from a study on ferrocenyl phosphines, which demonstrates the potential for rapid racemization on silica gel.[2] This underscores the critical need to avoid standard silica gel for the purification of P-chiral phosphine ligands.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
This protocol describes how to neutralize the acidic sites on silica gel using triethylamine (B128534) to prevent ligand racemization during purification.[3][4][5][6]
Materials:
-
Silica gel (standard grade, e.g., 60-120 mesh)
-
Triethylamine (TEA)
-
An appropriate solvent for making a slurry (e.g., petroleum ether, hexane, or the initial elution solvent)
-
Rotary evaporator
Procedure:
-
Preparation of the Slurry: In a round-bottom flask, combine the desired amount of silica gel with a sufficient volume of the chosen solvent to create a mobile slurry. For example, use about 150 g of silica gel.[3]
-
Addition of Triethylamine: Add triethylamine to the slurry. A common ratio is 1-3% of triethylamine relative to the volume of the silica gel. For 150 g of silica gel, 2-3 ml of triethylamine can be used.[3]
-
Mixing: Thoroughly mix the slurry to ensure an even distribution of the triethylamine over the silica gel surface.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Drying: Dry the neutralized silica gel under vacuum overnight to remove any residual solvent and amine. The neutralized silica gel is now ready for packing the column.
Alternatively, you can flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4][5]
Protocol 2: Purification using Neutral Alumina
Neutral alumina is a commercially available alternative to silica gel that is less acidic and can be used for the chromatography of acid-sensitive compounds.
Materials:
-
Neutral alumina
-
Appropriate solvent system determined by TLC analysis on alumina plates
Procedure:
-
Column Packing: Pack a chromatography column with neutral alumina using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude this compound ligand in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the predetermined solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC and combine the fractions containing the pure product.
Protocol 3: Purification by Crystallization
Crystallization is an excellent method for purifying this compound ligands as it avoids contact with potentially acidic stationary phases.
Materials:
-
Crude this compound ligand
-
A suitable solvent or solvent system for crystallization
Procedure:
-
Solvent Selection: Identify a suitable solvent or a binary solvent system in which the this compound ligand is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude ligand in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, further cooling in a refrigerator or freezer may be necessary.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizing Racemization and Prevention Strategies
Diagram 1: Acid-Catalyzed Racemization Pathway of a P-Chiral this compound Ligand
Caption: Acid-catalyzed racemization of a P-chiral this compound ligand.
Diagram 2: Experimental Workflow for Preventing Racemization
Caption: Decision workflow for the purification of this compound ligands.
References
Technical Support Center: Scaling Up Phospholane Synthesis
Welcome to the technical support center for phospholane synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the synthesis of this compound derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your chemical development endeavors.
Troubleshooting Guide
This guide provides solutions to common problems that arise during the scale-up of this compound synthesis, presented in a question-and-answer format.
Q1: My reaction yield has significantly decreased after moving from a lab-scale (grams) to a pilot-plant scale (kilograms). What are the potential causes and how can I address this?
A decrease in yield upon scale-up is a frequent challenge. The primary causes often relate to mass and heat transfer limitations.[1]
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants is more difficult. This can lead to localized concentration gradients, resulting in the formation of side products and a lower yield of the desired this compound.
-
Solution: Optimize the stirring speed and consider the impeller design for the larger vessel. For highly sensitive reactions, a continuous flow reactor setup can offer superior control over mixing.[1]
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making temperature control more challenging.[2] "Hot spots" can develop, leading to thermal degradation of reactants or products and promoting side reactions.[1]
Q2: I am observing a new set of impurities in my scaled-up batch that were not present at the lab scale. How can I identify and mitigate these?
Changes in the impurity profile are common during scale-up due to subtle variations in reaction conditions.[1]
-
Identification: The first step is to characterize these new impurities. Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.[1]
-
Mitigation Strategies:
-
Reaction Monitoring: Implement in-process controls (IPCs) using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to track the formation of impurities in real-time. This allows for dynamic adjustments to reaction parameters to minimize their formation.[1]
-
Reagent Addition Rate: The rate of adding reagents can be critical. What works on a small scale may be too fast or slow on a larger scale, leading to different reaction pathways. Conduct studies to optimize the addition rate for the larger volume.[1]
-
Moisture and Air Sensitivity: Phospholanes and their precursors can be highly sensitive to moisture and air.[3] Ensure all starting materials, solvents, and the reaction environment are scrupulously dry and inert, as residual moisture can lead to hydrolysis and the formation of undesired phosphonic acids.[3]
-
Q3: The purification of my this compound product using column chromatography is not feasible at the kilogram scale. What are some alternative purification strategies?
Scaling up purification requires a shift from chromatographic methods to more scalable techniques.
-
Crystallization: This is often the most effective method for purifying large quantities of solid compounds. Experiment with different solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor.
-
Distillation: For liquid phospholanes, fractional distillation under reduced pressure can be an effective purification method, especially for separating isomers with different boiling points.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
Safety is paramount in any chemical synthesis, and the risks are amplified at a larger scale.[4]
-
Exothermic Reactions: Many reactions in this compound synthesis can be exothermic. Poor heat control on a large scale can lead to a runaway reaction. A thorough thermal hazard assessment is crucial.[2]
-
Reagent Handling: The handling of large quantities of pyrophoric or highly reactive reagents, such as strong bases or organometallic compounds, requires specialized equipment and procedures to minimize the risk of fire or explosion.[2]
-
Pressure Management: Ensure that the reactor system is designed to handle any potential pressure changes that may occur during the reaction.
Q2: How does the choice of solvent impact the scale-up of this compound synthesis?
The solvent system can significantly influence reaction kinetics, solubility, and ease of workup at a larger scale.[1] A solvent that is suitable for a small-scale reaction may not be optimal for a large-scale process due to factors like cost, safety, and disposal. Re-evaluation of the solvent system is often necessary during scale-up.[1]
Q3: What is the role of in-process controls (IPCs) in a scaled-up synthesis?
IPCs are critical for ensuring consistency and quality in a large-scale manufacturing process.[1] By monitoring key reaction parameters and the formation of products and impurities in real-time, IPCs allow for timely interventions to correct any deviations from the desired reaction profile, ultimately leading to a more robust and reproducible synthesis.[1]
Data Presentation
Table 1: Example Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) |
| Reaction Time | 4 hours | 8-10 hours |
| Typical Yield | 85% | 65-75% |
| Purity (pre-purification) | 95% | 80-90% |
| Key Impurity A | <0.5% | 2-5% |
| Key Impurity B | Not Detected | 1-3% |
Note: The data presented in this table are illustrative examples and will vary depending on the specific this compound derivative and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a P-Arylthis compound via Cyclization (Illustrative Example)
This protocol outlines a general procedure and highlights critical considerations for scale-up.
-
Reagent Preparation:
-
Ensure all reagents and solvents are anhydrous. Solvents should be freshly dried and degassed.[3]
-
Prepare a solution of the arylphosphine precursor in an appropriate anhydrous solvent (e.g., THF) in the main reactor.
-
-
Reaction Setup:
-
The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
-
The reactor should be equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
-
Cyclization Reaction:
-
Cool the solution of the arylphosphine precursor to the desired temperature (e.g., -78 °C).
-
Slowly add the cyclizing agent (e.g., a dihaloalkane) to the reaction mixture via the addition funnel. The addition rate should be carefully controlled to manage the reaction exotherm.
-
Monitor the reaction progress by IPCs (e.g., TLC or HPLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
-
Purification:
-
For large-scale purification, consider crystallization from a suitable solvent system or distillation under reduced pressure.
-
Visualizations
Caption: A typical experimental workflow for the scaled-up synthesis of phospholanes.
Caption: A decision tree for troubleshooting low yields in this compound synthesis scale-up.
References
Technical Support Center: Identifying Impurities in Phospholane Samples by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in phospholane samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the crucial first steps in preparing a this compound sample for NMR analysis to ensure high-quality data?
A1: Proper sample preparation is critical for obtaining a high-resolution NMR spectrum and accurately identifying impurities. Key steps include using the correct amount of sample, selecting an appropriate deuterated solvent, and ensuring the sample is free of particulate matter. For ¹H NMR of small molecules, 5-25 mg of the this compound sample is typically required, while ¹³C NMR may necessitate 50-100 mg.[1] The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[1] It is essential to filter the sample solution directly into the NMR tube to remove any solid impurities or dust, which can degrade the spectral resolution.[1][2][3]
Q2: I see an unexpected peak in my ³¹P NMR spectrum. What are the common impurities I should consider?
A2: When analyzing this compound samples, several common impurities can give rise to unexpected signals in the ³¹P NMR spectrum. These include:
-
This compound Oxides: Oxidation of the this compound is a common side reaction. This compound oxides typically appear at a downfield chemical shift compared to the corresponding this compound. For instance, a phosphine (B1218219) oxide can have a chemical shift in the range of +20 to +60 ppm, while the parent phosphine is often in the -60 to -10 ppm range.[4]
-
Protonated Secondary Phosphine Oxides (SPOs): If water is not rigorously excluded during synthesis or workup, the formation of protonated SPOs can occur.[5] For example, [Mes*P(n-Pr)(H)(OH)][OTf] was identified as a byproduct with a ³¹P{¹H} NMR signal at δ 37.5.[5]
-
Unreacted Starting Materials or Reagents: Residual starting materials or phosphorus-containing reagents from the synthesis will also appear in the ³¹P NMR spectrum.
-
Other Phosphorus-Containing Side Products: Depending on the reaction conditions, other unidentified phosphorus-containing byproducts may be present.[5]
Q3: How can I differentiate between a this compound and its corresponding oxide in an NMR spectrum?
A3: The chemical shift in ³¹P NMR is highly sensitive to the oxidation state of the phosphorus atom. Phospholanes (P(III) compounds) typically resonate upfield, while their corresponding this compound oxides (P(V) compounds) appear significantly downfield. For example, a tertiary phosphine might appear around -16.8 ppm, whereas its oxide could be found in the +20 to +90 ppm range.[4][6] Additionally, ¹H NMR can be informative, as the coupling constants between phosphorus and adjacent protons (J-coupling) will differ between the this compound and its oxide.
Q4: My ¹H NMR spectrum looks complex, and I suspect solvent or grease contamination. How can I confirm this?
A4: ¹H NMR is very sensitive to trace impurities. Common laboratory contaminants include:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., diethyl ether, dichloromethane, toluene) are frequent contaminants.[7][8]
-
Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature.[7] In CDCl₃, it often appears around 1.5 ppm.[9]
-
Silicone Grease: Often used in glassware joints and can appear as a singlet or multiple singlets around 0 ppm.[9]
-
Phthalates: Plasticizers from tubing that can be leached into the sample.[9]
You can confirm the presence of these impurities by comparing the observed chemical shifts with published data for common laboratory contaminants in the specific deuterated solvent you are using.[7][10]
Troubleshooting Guide
Problem: An Unknown Peak is Observed in the NMR Spectrum
This guide provides a systematic workflow to help identify the source of an unknown peak in your NMR spectrum.
Troubleshooting Workflow for Unknown NMR Peak
Caption: A flowchart for troubleshooting unknown peaks in NMR spectra.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation for this compound Analysis
-
Weigh the Sample: Accurately weigh 5-25 mg of your solid this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1] For liquid samples, use approximately 10-30 µL.
-
Select Solvent: Choose a deuterated solvent in which your sample is fully soluble. Common choices include CDCl₃, C₆D₆, and DMSO-d₆.[1][2]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample.[1][2] Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filter the Sample: To remove any particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. This can be done by passing the solution through a Pasteur pipette plugged with a small amount of Kimwipe or glass wool.[2][3][11]
-
Cap and Label: Securely cap the NMR tube and label it clearly.[2]
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire your data. Ensure proper locking and shimming to achieve good resolution.
Data Presentation: NMR Chemical Shifts
The following tables summarize typical ³¹P and ¹H NMR chemical shift ranges for phospholanes and common impurities.
Table 1: Typical ³¹P NMR Chemical Shift Ranges
| Compound Class | Chemical Shift (δ) Range (ppm) | Notes |
| Tertiary Phosphines | -60 to -10 | Highly shielded.[4] |
| Parent this compound | -70.8 | Example of a specific parent this compound.[12] |
| Substituted this compound | -16.5 | Example of a substituted this compound.[5] |
| This compound Oxides | +20 to +90 | Deshielded due to the higher oxidation state of phosphorus.[4] |
| Protonated SPOs | ~ +37.5 | Example of a specific protonated secondary phosphine oxide.[5] |
| Phosphites (P(OR)₃) | +125 to +145 | A potential impurity from certain synthetic routes.[4] |
Table 2: ¹H NMR Chemical Shifts for Common Laboratory Impurities in CDCl₃
| Impurity | Chemical Shift (δ) (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, t |
| Silicone Grease | ~0.0 | s |
| Toluene | 7.27-7.17 (m), 2.34 (s) | m, s |
| Water | 1.56 | s (broad) |
Note: Chemical shifts of impurities can vary slightly depending on the sample concentration and other components in the mixture. Data compiled from multiple sources.[7][8][10]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. youtube.com [youtube.com]
- 5. Protonation of P-Stereogenic Phosphiranes: this compound Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Phospholane-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with phospholane-metal complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound-metal complex appears to be degrading upon exposure to air. What is happening and how can I prevent this?
A1: this compound ligands, particularly those with P(III), are often susceptible to oxidation in the presence of air, which can lead to the formation of this compound oxides. This oxidation can alter the electronic properties of the ligand and destabilize the metal complex.
Troubleshooting:
-
Inert Atmosphere Techniques: All manipulations involving the this compound ligand and its metal complex should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1][2][3]
-
Degassed Solvents: Ensure all solvents are thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[3]
-
Proper Storage: Store this compound ligands and their metal complexes in a glovebox or a sealed vessel under a positive pressure of inert gas.
Q2: I am observing decomposition of my complex in protic or aqueous media. What is the likely cause and how can I mitigate it?
A2: this compound-metal complexes, especially those with phosphite-based ligands, can be susceptible to hydrolysis.[4] The P-O bonds in phosphites can be cleaved by water, leading to the formation of phosphorus acids and other degradation products. This process can be catalyzed by the metal center.
Troubleshooting:
-
Use of Aprotic Solvents: Whenever possible, use dry, aprotic solvents for your reactions and analyses.
-
Ligand Design: Consider using this compound ligands with more hydrolytically stable P-C bonds instead of P-O bonds if working in protic media is unavoidable.
-
Monitoring Hydrolysis: Utilize ³¹P NMR spectroscopy to monitor for the appearance of new signals corresponding to hydrolysis products.[4] Trivalent phosphites typically resonate between 120-150 ppm, while their tetravalent phosphorus oxide hydrolysis products appear closer to 0 ppm.[4]
Q3: My complex is showing signs of instability at elevated temperatures. What thermal decomposition pathways should I be aware of?
A3: Thermal decomposition can occur through various pathways, including ligand dissociation, reductive elimination, or fragmentation of the this compound ligand itself. The stability of the complex is influenced by the strength of the metal-phosphorus bond and the overall architecture of the complex.
Troubleshooting:
-
Thermal Analysis: Employ techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of your complex.[5]
-
Ligand Modification: The thermal stability of a complex can sometimes be improved by modifying the steric and electronic properties of the this compound ligand.[6][7] For instance, bulkier substituents on the this compound backbone can enhance stability.
-
Ancillary Ligand Effects: The choice of other ligands in the coordination sphere (ancillary ligands) can significantly impact the thermal stability of the complex.[8]
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed in Catalytic Reaction
Symptoms:
-
Formation of phosphine (B1218219) oxide.
-
Loss of catalytic activity over time.
-
Appearance of unexpected signals in ³¹P NMR spectra.
Possible Causes and Solutions:
| Cause | Diagnostic Test | Recommended Action |
| Air/Moisture Contamination | Run a control reaction under rigorously inert conditions. Analyze for phosphine oxide formation via ³¹P NMR. | Improve inert atmosphere techniques. Use freshly degassed solvents and a glovebox for all manipulations.[1][2] |
| Hydrolytic Instability of Ligand | Monitor the reaction in the presence of a small, controlled amount of water using ³¹P NMR to observe the formation of hydrolysis products.[4] | Switch to a more hydrolytically robust this compound ligand or use rigorously dried aprotic solvents. |
| Thermal Decomposition | Perform the reaction at a lower temperature and monitor for improvement in stability and reduction of side products. | Use TGA/DSC to determine the thermal decomposition threshold and operate below this temperature.[5] |
Issue 2: Difficulty in Isolating a Pure, Stable Solid Product
Symptoms:
-
The isolated complex is an oil or amorphous solid that decomposes upon standing.
-
The product color changes over time, indicating decomposition.
Possible Causes and Solutions:
| Cause | Diagnostic Test | Recommended Action |
| Inherent Instability of the Complex | Characterize the complex in solution using NMR spectroscopy immediately after synthesis to confirm its formation before attempting isolation. | Modify the ligand structure to enhance stability. Introducing bulky substituents can sometimes facilitate the crystallization of stable solids.[6][7] |
| Residual Solvent or Impurities | Use techniques like ¹H NMR and elemental analysis to check for purity. | Improve purification methods, such as recrystallization from different solvent systems or chromatography under an inert atmosphere. |
| Sensitivity to Light | Store a sample of the complex in the dark and another exposed to ambient light to observe any differences in stability. | Protect the complex from light during synthesis, purification, and storage by using amber vials or wrapping glassware in aluminum foil. |
Data Presentation
Table 1: Influence of Ligand Electronic Properties on Complex Stability
While a comprehensive database for all this compound-metal complexes is not available, the following table illustrates the general trend of how the electronic properties of a phosphine ligand, quantified by the Tolman Electronic Parameter (TEP), can influence the stability of a complex. A lower TEP value indicates a more electron-donating ligand, which can lead to a stronger metal-ligand bond and potentially greater stability.
| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in Ni(CO)₃L (cm⁻¹)[9] | General Trend in M-L Bond Strength |
| P(t-Bu)₃ | 2056.1 | Stronger Donor, Stronger Bond |
| PMe₃ | 2064.1 | Strong Donor |
| PPh₃ | 2068.9 | Moderate Donor |
| P(OEt)₃ | 2076.3 | Weaker Donor |
| PCl₃ | 2097.0 | Weak Donor |
| PF₃ | 2110.8 | Weakest Donor, Strong π-acceptor |
Note: The stability of a specific this compound-metal complex will depend on a combination of steric and electronic factors, as well as the nature of the metal and other ligands present.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability using ³¹P NMR Spectroscopy
This protocol is adapted from studies on the hydrolysis of phosphite (B83602) ligands.[4]
-
Sample Preparation: In a glovebox, prepare a solution of the this compound-metal complex in a dry, deuterated aprotic solvent (e.g., C₆D₆, CD₂Cl₂) in an NMR tube.
-
Initial Spectrum: Acquire a baseline ³¹P{¹H} NMR spectrum of the stable complex.
-
Introduction of Water: Using a microsyringe, add a controlled amount of degassed water to the NMR tube.
-
Time-Resolved Monitoring: Acquire ³¹P{¹H} NMR spectra at regular time intervals (e.g., every 30 minutes) to observe changes in the signals.
-
Data Analysis: Integrate the signals of the starting complex and any new species that appear over time. The rate of disappearance of the starting material and the appearance of new peaks corresponding to hydrolysis products provides a quantitative measure of hydrolytic stability.[4]
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the this compound-metal complex into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Collection: The instrument will record the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve will show a step-wise loss of mass corresponding to decomposition events. The onset temperature of mass loss is an indicator of the thermal stability of the complex.
Visualizations
Caption: Workflow for assessing and improving the stability of this compound-metal complexes.
Caption: Key factors influencing the stability of this compound-metal complexes.
References
- 1. web.mit.edu [web.mit.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 8. Influence of Ancillary Ligands in the Chemistry of Transition Metal σ-Complexes [etd.iisc.ac.in]
- 9. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
addressing substrate scope limitations in phospholane catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phospholane ligands in catalysis. The following information is designed to address specific issues related to substrate scope limitations and other common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common substrate-related issues leading to low enantioselectivity (ee%) in this compound-catalyzed asymmetric hydrogenation?
A1: Low enantioselectivity can often be attributed to substrate quality and geometry. Key factors include:
-
Presence of Impurities: Even trace amounts of certain functional groups can act as catalyst poisons. Common culprits are halides (Cl⁻, Br⁻, I⁻), water, residual coordinating solvents, and oxidizing agents which can damage the phosphine (B1218219) ligand. Unprotected amines or thiols in the substrate or as impurities can also strongly bind to the metal center and inhibit catalysis.
-
Geometric Isomers (E/Z): For substrates like enamides, the presence of the undesired geometric isomer can lead to the formation of the opposite product enantiomer, thereby reducing the overall enantiomeric excess. While some this compound catalyst systems can tolerate mixtures of E/Z isomers, performance is often isomer-dependent. For instance, in the hydrogenation of β-acylamido acrylates with Rh-Me-DuPHOS, (E)-configured substrates have been shown to yield higher enantioselectivities than the corresponding (Z)-isomers.[1]
-
Substrate Degradation: The substrate itself may be unstable under the reaction conditions, leading to the formation of byproducts that can inhibit the catalyst.
Q2: My this compound-catalyzed reaction shows low or no conversion. What are the likely causes?
A2: Low or no catalytic activity can stem from several factors:
-
Catalyst Deactivation: The most common deactivation pathway for phosphine ligands like phospholanes is oxidation to the corresponding phosphine oxide, which is catalytically inactive. This can be caused by trace amounts of oxygen in the reaction system.
-
Inactive Catalyst Formation: The active catalyst may not be forming correctly from the precatalyst. This can be due to impure reagents or improper reaction setup. For instance, the use of an appropriate rhodium precursor like [Rh(COD)₂]BF₄ and the correct in-situ preparation method are crucial for generating the active catalyst.[2][3]
-
Poor Substrate Reactivity: Highly sterically hindered substrates can present a significant challenge for this compound catalysts, leading to low reactivity. The steric and electronic properties of both the ligand and the substrate play a crucial role in the reaction's success.[4][5][6][7]
-
Catalyst Precipitation: The catalyst may precipitate out of the reaction mixture, leading to a decrease in the active catalyst concentration. This can be influenced by the choice of solvent and the temperature of the reaction.
Q3: Can additives be used to improve the performance of this compound-catalyzed reactions?
A3: Yes, additives can have a significant impact on the outcome of the reaction. For example, in the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted enamine, the addition of a base like potassium carbonate was found to be crucial for achieving high conversion and enantioselectivity.[8] Both acidic and basic additives have also been shown to facilitate the silane-mediated reduction of phosphine oxides, which could be relevant in catalytic cycles involving phosphorus redox chemistry.[9]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
If you are observing low enantioselectivity in your this compound-catalyzed asymmetric hydrogenation, follow these troubleshooting steps:
Troubleshooting Workflow for Low Enantioselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phospholane Ligand Modification
Welcome to the Technical Support Center for phospholane ligand modification. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, handling, and application of modified this compound ligands in catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for modifying this compound ligands?
A1: The primary motivation for modifying this compound ligands is to enhance catalytic performance by fine-tuning their steric and electronic properties.[1][2] Modifications to the substituents on the this compound ring or alterations to the ligand backbone can significantly impact a catalyst's activity, stability, and, most importantly, its enantioselectivity in asymmetric catalysis.[3][4][5] The modular nature of ligands like DuPHOS and BPE allows for systematic variations to optimize the catalyst for a specific substrate and reaction.
Q2: How do modifications to the 2,5-substituents on the this compound ring affect catalytic performance?
A2: The substituents at the 2 and 5 positions of the this compound ring directly influence the steric environment around the metal center. Increasing the steric bulk of these substituents can enhance enantioselectivity by creating a more defined chiral pocket, which promotes a specific substrate approach.[6] However, excessively bulky substituents may also lead to a decrease in reaction rate due to steric hindrance.[6] For example, replacing methyl or ethyl groups with phenyl groups (as in Ph-BPE) has been shown to substantially increase both activity and selectivity in certain rhodium-catalyzed asymmetric hydrogenations.[7]
Q3: What is the role of the ligand backbone in a bidentate this compound ligand, and how do modifications to it impact the reaction?
A3: The ligand backbone in bidentate this compound ligands (e.g., the ethane (B1197151) bridge in BPE or the benzene (B151609) ring in DuPHOS) plays a crucial role in establishing the bite angle and overall rigidity of the metal complex. Modifications to the backbone can alter these properties, thereby influencing the catalyst's stability and selectivity.[3][4] For instance, extending the backbone or introducing electron-withdrawing groups can lead to catalysts with unusually high stability at elevated temperatures and improved selectivity.[3][4]
Q4: My this compound ligand appears to be degrading during the reaction. What is the most common cause?
A4: The most common cause of phosphine (B1218219) ligand degradation is oxidation. Tertiary phosphines are susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxides. These oxides are generally poor ligands and can lead to a complete loss of catalytic activity. This issue is particularly prevalent with electron-rich phosphines. It is crucial to handle this compound ligands and their metal complexes under a strictly inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.
Q5: Can the purity of the modified this compound ligand affect the outcome of an asymmetric reaction?
A5: Absolutely. The enantiomeric purity of the chiral this compound ligand is paramount for achieving high enantioselectivity in the product. Any contamination with the opposite enantiomer of the ligand will lead to the formation of a catalyst that produces the undesired product enantiomer, thus reducing the overall enantiomeric excess (ee) of the reaction.[8] It is essential to verify the enantiopurity of the ligand, for instance by chiral HPLC, before use.[8]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Problem: After modifying a known this compound ligand, the catalytic activity has significantly dropped or is non-existent.
| Potential Cause | Troubleshooting Steps |
| Ligand Oxidation | • Handle the modified ligand and prepare the catalyst under a strictly inert atmosphere (glovebox or Schlenk line).• Use freshly degassed, anhydrous solvents.• Analyze a sample of the ligand by ³¹P NMR to check for the presence of phosphine oxide signals. |
| Inefficient Catalyst Formation | • Ensure the metal precursor is of high purity and stored under inert conditions.• The modification may have altered the ligand's electronic properties, affecting its coordination to the metal. Consider adjusting the catalyst formation conditions (e.g., temperature, time). |
| Steric Hindrance | • If the modification introduced bulky substituents, they might be sterically hindering substrate coordination. • Try running the reaction at a higher temperature to overcome the activation barrier, but monitor for catalyst decomposition. |
| Incompatibility with Reaction Conditions | • The modified ligand may not be stable under the original reaction conditions (e.g., temperature, solvent, base).• Screen different solvents and temperatures to find optimal conditions for the new ligand-metal complex. |
Troubleshooting Workflow for Low Catalytic Activity
Caption: Workflow for troubleshooting low catalytic activity.
Issue 2: Decreased Enantioselectivity After Ligand Modification
Problem: A modification to a this compound ligand has resulted in a lower enantiomeric excess (ee) compared to the parent ligand.
| Potential Cause | Troubleshooting Steps |
| Low Enantiopurity of Modified Ligand | • Verify the enantiomeric purity of your modified ligand using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis.[8]• If necessary, re-purify the ligand by chiral chromatography or recrystallization. |
| Unfavorable Steric/Electronic Effects | • The modification may have altered the geometry of the chiral pocket in an unfavorable way.• Consider the electronic effects of the new substituents. Electron-withdrawing or -donating groups can change the metal center's properties and its interaction with the substrate. |
| Change in Dominant Reaction Pathway | • The modification might have opened up a competing, less selective reaction pathway.• Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[8] |
| Ligand Flexibility | • Modifications to the backbone could have increased its flexibility, leading to a less defined chiral environment. Rigid backbones are often crucial for high enantioselectivity. |
Logical Relationship for Enantioselectivity Issues
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Item - Effect of Ligand Backbone on the Selectivity and Stability of Rhodium Hydroformylation Catalysts Derived from this compound-Phosphites - American Chemical Society - Figshare [acs.figshare.com]
- 5. Influence of Ligand Backbone Structure and Connectivity on the Properties of Phosphine-Sulfonate Pd(II)/Ni(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Asymmetric Hydrogenation with Phospholane Ligands
Welcome to the technical support center for asymmetric hydrogenation utilizing phospholane-based ligands. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their catalytic reactions. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound ligands in asymmetric hydrogenation?
This compound-based ligands, such as DuPHOS and BPE, are highly regarded in asymmetric catalysis for several reasons. Their modular nature allows for easy modification of both the this compound substituents and the ligand backbone, enabling fine-tuning of steric and electronic properties for a specific substrate.[1][2] This versatility leads to highly efficient and selective catalysts for the hydrogenation of a wide array of prochiral olefins, yielding products with high enantiomeric excess (ee).[1][3] These ligands have demonstrated remarkable performance in creating C-N, C-O, and C-C stereogenic centers, making them valuable tools in the synthesis of chiral compounds, including unnatural amino acids and other pharmaceutically important molecules.[1]
Q2: How do I select the appropriate this compound ligand for my substrate?
The selection of the optimal this compound ligand is critical and often substrate-dependent. The modularity of these ligands is a key advantage, allowing for systematic variation to find the best match for a given substrate.[1][2] Generally, both the electronic and steric properties of the ligand, influenced by the this compound R-substituents and the backbone structure, play a crucial role.[1] For instance, electron-rich ligands like Me-BPE-Rh catalysts have shown superiority for producing various β-branched amino acids.[1] A screening approach, testing a small library of ligands with varying steric bulk and electronic properties, is often the most effective strategy to identify the ideal ligand for achieving high enantioselectivity and reactivity.
Q3: What are common solvents used for these reactions, and how do they impact the outcome?
Solvent choice can significantly influence both the enantioselectivity and the reaction rate. Non-protic solvents such as dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) have been shown to provide excellent enantioselectivities in Rh-catalyzed hydrogenations.[4] The polarity of the solvent is also a factor to consider. While a direct correlation is not always straightforward, the protic or non-protic nature of the solvent appears to be a more critical determinant of enantioselectivity.[4] For some systems, greener and more sustainable solvents like diethyl carbonate are also being explored and have shown promise, offering high yields and enantioselectivities.[5][6]
Troubleshooting Guide
Low Enantioselectivity (ee)
Q: My asymmetric hydrogenation is proceeding with high conversion, but the enantioselectivity is poor. What are the potential causes and how can I improve it?
Several factors can contribute to low enantioselectivity. A systematic approach to troubleshooting this issue is recommended.
Potential Causes & Solutions:
-
Sub-optimal Ligand-Substrate Match: The chiral environment created by the this compound ligand is crucial for stereodifferentiation.
-
Solution: Screen a variety of this compound ligands with different backbone structures and this compound substituents (e.g., Me-DuPHOS, Et-DuPHOS). The modular nature of these ligands is designed for such optimization.[1]
-
-
Incorrect Solvent Choice: The solvent can significantly influence the catalyst's conformation and the transition state of the reaction.
-
Solution: Experiment with a range of solvents, paying attention to their protic/non-protic nature. Non-protic solvents like CH₂Cl₂ and EtOAc are often good starting points.[4] A summary of solvent effects on a model reaction is presented in Table 1.
-
-
Reaction Temperature: Temperature can affect the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.[5]
-
-
Hydrogen Pressure: While primarily affecting the reaction rate, pressure can sometimes influence enantioselectivity.
-
Solution: Investigate a range of hydrogen pressures. Note that for some systems with monodentate phosphoramidite (B1245037) ligands, enantioselectivity may be less dependent on pressure compared to bisphosphine complexes.[7]
-
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Slow or Stalled Reaction
Q: My hydrogenation reaction is very slow or has stopped before reaching full conversion. What steps can I take to improve the reaction rate?
Slow reaction rates are a common issue that can often be addressed by optimizing reaction parameters or ensuring the purity of the components.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active catalytic species may be decomposing over time. This can sometimes be a first-order process.[8]
-
Solution: Ensure all reagents and solvents are rigorously degassed and handled under an inert atmosphere (e.g., Argon) to prevent oxidation of the phosphine (B1218219) ligand. Impurities in the substrate, such as halides from the synthesis, can also poison the catalyst.[9] Purification of the substrate may be necessary.
-
-
Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen is directly proportional to the applied pressure and is a key factor in the reaction kinetics.
-
Low Reaction Temperature: While beneficial for enantioselectivity, low temperatures can significantly slow down the reaction.
-
Solution: Gradually increase the reaction temperature. A balance between rate and enantioselectivity may need to be found.
-
-
Low Catalyst Loading: The substrate-to-catalyst (S/C) ratio might be too high.
-
Solution: Decrease the S/C ratio by increasing the amount of catalyst used.
-
Caption: Interplay of parameters in asymmetric hydrogenation.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity for a Model Rh-Catalyzed Asymmetric Hydrogenation
| Entry | Solvent | Solvent Type | Enantiomeric Excess (ee%) |
| 1 | CH₂Cl₂ | Non-protic | >98% |
| 2 | EtOAc | Non-protic | >98% |
| 3 | Toluene | Non-protic | High |
| 4 | THF | Non-protic | Moderate to High |
| 5 | Methanol | Protic | Lower |
| 6 | Ethanol | Protic | Lower |
Note: This table is a qualitative summary based on general findings in the literature.[4] Specific values are highly substrate and ligand dependent.
Table 2: Performance of Selected this compound Ligands in Asymmetric Hydrogenation
| Ligand | Substrate Type | Metal | S/C Ratio | H₂ Pressure | Enantiomeric Excess (ee%) |
| Et-DuPHOS | Itaconates | Rh | >5000 | - | >97%[1] |
| Me-DuPHOS | Dienamides | Rh | - | - | >98%[1] |
| i-Pr-BPE | β-Keto Esters | Ru | - | 60 psi | >98%[1] |
| DuanPhos | Functionalized Alkenes | Rh | up to 10000 | - | up to >99%[3] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation
This protocol provides a general guideline. Specific conditions such as solvent, temperature, pressure, and substrate-to-catalyst ratio should be optimized for each specific substrate-ligand combination.
1. Catalyst Precursor Preparation (In-situ method):
-
In a glovebox or under a strictly inert atmosphere (Argon), add the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral this compound ligand (typically in a 1:1.1 Rh:Ligand molar ratio) to a flame-dried Schlenk flask or a reactor liner.
-
Add the degassed solvent (e.g., anhydrous 2-propanol or CH₂Cl₂) to dissolve the components.[10]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
2. Reaction Setup and Execution:
-
In a separate flame-dried Schlenk flask, dissolve the prochiral substrate in the same degassed solvent.
-
Under a positive pressure of argon, transfer the substrate solution to the vessel containing the catalyst.
-
If the reaction is to be performed in a high-pressure reactor, transfer the entire reaction mixture to the reactor vessel via cannula.[10]
-
Seal the reactor and purge the headspace with hydrogen gas three to five times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
-
Commence vigorous stirring and maintain the desired reaction temperature.
3. Reaction Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by an appropriate method (e.g., TLC, GC, or ¹H NMR).
-
Once the reaction is complete (full conversion of the starting material), carefully vent the hydrogen pressure from the reactor.
-
Quench the reaction if necessary (e.g., by adding a few drops of acetic acid).[10]
-
Remove the solvent under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or chiral GC.
-
Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modular this compound ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Practical P‐Chiral Phosphane Ligand for Rh‐Catalyzed Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Phospholane vs. BINAP Ligands in Asymmetric Hydrogenation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of ligand in asymmetric hydrogenation is critical for achieving high enantioselectivity and efficiency. This guide provides an objective comparison of two prominent classes of chiral phosphine (B1218219) ligands: phospholanes (represented by the DuPhos family) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP).
The selection of a chiral ligand is a pivotal step in developing stereoselective catalytic processes. Both phospholane-based ligands, such as DuPhos, and the axially chiral BINAP have demonstrated remarkable success in a wide array of asymmetric hydrogenation reactions, leading to the efficient synthesis of chiral molecules for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This comparison focuses on their performance, supported by experimental data, and provides detailed methodologies for key experiments.
Performance Comparison
The efficacy of a chiral ligand in asymmetric hydrogenation is primarily assessed by the enantiomeric excess (ee%) of the product, as well as the catalyst's activity, often measured by Turnover Number (TON) and Turnover Frequency (TOF).[3] Below is a summary of the performance of this compound (DuPhos) and BINAP ligands in the asymmetric hydrogenation of various substrates.
Asymmetric Hydrogenation of Enamides and α,β-Unsaturated Carboxylic Acids
| Substrate | Ligand | Metal | ee% | TON | TOF (h⁻¹) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhos | Rh | >99% (R) | 50,000 | >5,000 | [4][5] |
| Methyl (Z)-α-acetamidocinnamate | (R)-BINAP | Rh | >95% | Up to 2,000 | - | [6] |
| α-Acetamidoacrylic Acid | (S,S)-Me-DuPhos | Rh | >99% | - | - | [7] |
| α-Acetamidoacrylic Acid | (S)-BINAP | Rh | 97% | - | - | [8] |
| Itaconic Acid Derivatives | Et-DuPhos | Rh | >97% | >5,000 | - | [7] |
| Dimethyl Itaconate | Fluoroalkyl-BINAP | Ru | - | - | - | [9] |
Asymmetric Hydrogenation of Ketones and β-Keto Esters
| Substrate | Ligand | Metal | ee% | TON | TOF (h⁻¹) | Reference |
| Methyl Acetoacetate | i-Pr-BPE (a this compound) | Ru | >98% | - | - | [7] |
| Methyl Acetoacetate | (R)-BINAP | Ru | Up to 99% | - | - | [10] |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN | Ru | 82% | - | - | [11] |
| Acetophenone | rac-1/(R,R)-DPEN | Ru | 85% | - | - | [12] |
| tert-Alkyl Ketones | (S)-TolBINAP/(S,S)-DPEN | Ru | 14% (low yield) | 2,000 | - | [13] |
| 2-Alkylidenecyclopentanones | BINAP | Ru | Up to 98% | - | - |
Experimental Protocols
Reproducible and detailed experimental procedures are essential for the successful application of these catalytic systems.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with a Rh-DuPhos Catalyst
This procedure is representative of typical conditions for the hydrogenation of enamides.[5]
Catalyst Precursor Formation: In a glovebox, [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Et-DuPhos (0.011 mmol) are dissolved in methanol (B129727) (5 mL) in a reaction flask. The solution is stirred for 15 minutes to form the active catalyst.
Hydrogenation: Methyl (Z)-α-acetamidocinnamate (5 mmol, S/C ratio of 500) is added to the catalyst solution. The flask is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to 50 psi. The reaction is stirred at room temperature.
Work-up and Analysis: Upon completion (monitored by TLC or GC), the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Hydrogenation of Ketones with a Ru-BINAP/Diamine Catalyst
This protocol is a general method for the hydrogenation of ketones, as pioneered by Noyori.[1][10]
Catalyst Activation: In an inert atmosphere, a mixture of [RuCl₂(benzene)]₂ (0.005 mmol), (R)-BINAP (0.011 mmol), and (R,R)-DPEN (0.01 mmol) in 2-propanol (10 mL) is heated. The precatalyst can also be prepared in situ. The active dihydride species, RuH₂(diphosphine)(diamine), is formed under hydrogen pressure in the presence of a base.[1]
Hydrogenation: The ketone substrate (e.g., acetophenone, 10 mmol) and a base (e.g., KOt-Bu, 0.1 mmol) are added to the catalyst solution. The mixture is transferred to an autoclave and pressurized with hydrogen (e.g., 10 atm). The reaction is stirred at a specified temperature (e.g., 30°C).
Work-up and Analysis: After the reaction is complete, the autoclave is cooled and depressurized. The reaction mixture is filtered through a pad of silica (B1680970) gel, and the solvent is evaporated. The conversion and enantiomeric excess are determined by GC or HPLC analysis.
Ligand Synthesis and Structure
The structural differences and synthetic accessibility of this compound and BINAP ligands are key considerations for their practical application.
Catalytic Cycle of Asymmetric Hydrogenation
Caption: A generalized catalytic cycle for transition metal-catalyzed asymmetric hydrogenation.
Comparative Synthesis Workflow
The synthesis of DuPhos ligands generally starts from chiral diols, while BINAP synthesis originates from 1,1'-bi-2-naphthol (B31242).
Caption: A simplified comparison of the synthetic pathways for DuPhos and BINAP ligands.
Structural Differences
The core structural difference lies in the nature of their chirality. This compound ligands like DuPhos possess stereogenic carbon centers in their this compound rings, while BINAP's chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings (atropisomerism).
Caption: Key structural distinctions between this compound (DuPhos) and BINAP ligands.
Conclusion
Both this compound and BINAP ligands are exceptionally powerful tools in asymmetric hydrogenation. This compound ligands, such as DuPhos, often exhibit very high turnover numbers and frequencies, making them highly efficient for industrial applications.[4] They have shown outstanding performance in the hydrogenation of a broad range of substrates, including enamides and itaconates.[7]
BINAP, a foundational ligand in asymmetric catalysis, provides excellent enantioselectivity for a wide variety of transformations, including the hydrogenation of ketones and certain olefins.[10][14] The choice between these ligand classes will ultimately depend on the specific substrate, desired process efficiency, and the economic considerations of ligand synthesis or procurement. For many applications, screening of both ligand types may be necessary to identify the optimal catalyst system.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. ethz.ch [ethz.ch]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [diposit.ub.edu]
A Head-to-Head Battle of the Chiral Phosphorus Ligands: Phospholanes vs. Phosphoramidites in Asymmetric Catalysis
In the realm of asymmetric catalysis, the quest for highly efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the plethora of ligand classes, phospholanes and phosphoramidites have emerged as powerful tools, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. This guide provides a detailed comparison of the performance of these two prominent ligand families, supported by experimental data and protocols, to aid researchers in selecting the optimal ligand for their synthetic challenges.
At a Glance: Key Performance Differences
Both phospholane and phosphoramidite (B1245037) ligands have demonstrated exceptional performance in asymmetric catalysis, often achieving high yields and enantioselectivities. However, their performance can vary significantly depending on the substrate and reaction conditions. The following table summarizes key performance indicators for each ligand class in the well-studied rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.
| Ligand Class | Representative Ligands | Typical Substrates | Typical Enantioselectivity (% ee) | Typical Turnover Number (TON) | Key Advantages |
| This compound | DuPHOS, BPE | Enamides, β-Ketoesters, Itaconic Acids | 90 - >99% | High | High enantioselectivity for a broad range of substrates, including challenging ones. |
| Phosphoramidite | MonoPhos, PipPhos, MorfPhos | Dehydroamino acids, Enamides, Itaconic acid derivatives | 95 - >99%[1][2] | Up to 6000[3][4] | High enantioselectivity, high turnover frequencies[1][2], modular and easy synthesis.[1][2] |
Performance Deep Dive: Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and both this compound and phosphoramidite ligands have been extensively utilized in this transformation. Below is a comparative analysis of their performance with specific substrates.
Asymmetric Hydrogenation of Enamides
Enamides are important precursors to chiral amines and their derivatives. Both ligand classes have shown remarkable success in the asymmetric hydrogenation of these substrates.
Table 1: Comparison of this compound and Phosphoramidite Ligands in the Rh-Catalyzed Asymmetric Hydrogenation of Enamides.
| Substrate | Ligand | Catalyst System | Conversion (%) | ee (%) | Reference |
| N-acetyl-α-phenylenamide | Me-DuPHOS (this compound) | [Rh(COD)₂]BF₄ | >99 | 98.5 | [5] |
| N-acetyl-α-phenylenamide | MonoPhos (Phosphoramidite) | [Rh(COD)₂]BF₄ | 100 | >99 | [6] |
| (Z)-β-substituted enamides | BICP (this compound-like) | [Rh(COD)₂]BF₄ | >95 | up to 95 | [7] |
| Various enamides | PipPhos/MorfPhos (Phosphoramidite) | [Rh(COD)₂]BF₄ | Excellent | Excellent | [6] |
Analysis: Both this compound (DuPHOS) and phosphoramidite (MonoPhos, PipPhos, MorfPhos) ligands provide excellent enantioselectivity in the hydrogenation of enamides.[5][6] The choice of ligand may depend on the specific substitution pattern of the enamide substrate.
Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
The synthesis of unnatural α-amino acids is a significant application of asymmetric hydrogenation, where both ligand types excel.
Table 2: Comparison of this compound and Phosphoramidite Ligands in the Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate.
| Ligand | Catalyst System | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| Et-DuPHOS (this compound) | [Rh(COD)₂]OTf | 1 | 0.2 | 100 | >99 | [8] |
| MonoPhos (Phosphoramidite) | [Rh(COD)₂]BF₄ | 1 | 1 | 100 | >99 | [9] |
Analysis: For standard dehydroamino acid derivatives, both this compound and phosphoramidite ligands deliver outstanding results, achieving near-perfect enantioselectivity and quantitative conversion in short reaction times.[8][9] Phosphoramidite ligands like MonoPhos are noted for their high activity, often operating efficiently at low pressures.[9]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of phosphoramidite ligands and for conducting a rhodium-catalyzed asymmetric hydrogenation.
Synthesis of a BINOL-derived Phosphoramidite Ligand (e.g., MonoPhos)
This procedure outlines the general synthesis of a phosphoramidite ligand from a BINOL backbone.
Materials:
-
(R)-BINOL
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Desired secondary amine (e.g., hexamethylphosphoramide)
-
Anhydrous toluene (B28343)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-BINOL in anhydrous toluene.[10]
-
Cool the solution to 0 °C and add phosphorus trichloride dropwise.[9][10]
-
Slowly add triethylamine to the mixture and stir at room temperature for 2 hours to form the phosphorochloridite.[9]
-
In a separate flask, prepare a solution of the secondary amine in anhydrous toluene and cool to 0 °C.
-
Add the previously prepared phosphorochloridite solution dropwise to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture to remove the triethylammonium (B8662869) chloride salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the phosphoramidite ligand.[9]
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol provides a general workflow for the asymmetric hydrogenation of a prochiral olefin.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral ligand (this compound or phosphoramidite)
-
Substrate
-
Degassed solvent (e.g., CH₂Cl₂, Toluene)
-
Hydrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask or an autoclave with the rhodium precursor and the chiral ligand.
-
Add the degassed solvent and stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the catalyst complex.
-
Add the substrate to the reaction mixture.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure.[9]
-
Stir the reaction at the specified temperature for the required time, monitoring the reaction progress by techniques such as TLC or GC.
-
Upon completion, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Determine the conversion and enantiomeric excess of the product using appropriate analytical methods (e.g., chiral GC or HPLC).[9]
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for asymmetric hydrogenation.
Caption: A typical workflow for a rhodium-catalyzed asymmetric hydrogenation experiment.
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Conclusion
Both this compound and phosphoramidite ligands stand as premier choices for asymmetric catalysis, particularly in hydrogenation reactions. This compound ligands, such as DuPHOS and BPE, have a long-standing reputation for their robustness and high performance across a wide array of substrates.[11] On the other hand, phosphoramidite ligands, like MonoPhos, offer the advantages of modularity, ease of synthesis, and exceptional activity, often leading to very high turnover numbers.[1][2] The selection between these two classes of ligands will ultimately be guided by the specific substrate, desired reaction conditions, and the synthetic accessibility of the ligand. The data and protocols presented here serve as a valuable resource for researchers to make informed decisions in their pursuit of efficient and highly selective asymmetric transformations.
References
- 1. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Validating Enantioselectivity in Phospholane Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral phospholane ligands have emerged as a powerful class of catalysts for asymmetric synthesis, enabling the production of single enantiomers with high fidelity. This guide provides an objective comparison of the performance of various this compound-based catalysts in asymmetric hydrogenation, supported by experimental data, and offers detailed protocols for the validation of enantioselectivity.
Performance Comparison of this compound Ligands in Asymmetric Hydrogenation
The efficacy of this compound ligands in asymmetric catalysis is profoundly influenced by the steric and electronic properties of the substituents on the this compound ring. The DuPhos family of ligands, developed by M. J. Burk, are among the most successful and widely studied this compound-based ligands. The following table summarizes the performance of various Rhodium-DuPhos catalysts in the asymmetric hydrogenation of benchmark prochiral olefins, highlighting the impact of ligand modification on enantioselectivity.
| Substrate | Catalyst | Ligand | Enantiomeric Excess (ee %) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | (R,R)-Me-DuPhos | >99 | [1] |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(R,R-Et-DuPhos)]BF₄ | (R,R)-Et-DuPhos | >99 | [2] |
| Methyl 2-acetamidoacrylate | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | (R,R)-Me-DuPhos | >99 | [1] |
| Itaconic Acid | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | (R,R)-Me-DuPhos | 98 | [1] |
Note: The data presented is for comparative purposes and optimal conditions may vary for different substrates.
As the data indicates, ligands like DuPhos consistently deliver high enantioselectivity across a range of substrates.[1] While other ligands such as NORPHOS can provide high enantioselectivity for specific substrates, DuPhos often exhibits superior and more consistent performance.[1]
Experimental Protocols
A rigorous and standardized experimental protocol is crucial for the reproducible assessment of catalyst performance and the validation of enantioselectivity.
Protocol 1: In Situ Preparation of the Rhodium-DuPhos Catalyst
This protocol describes the preparation of the active catalyst from a rhodium precursor and the chiral this compound ligand immediately prior to the hydrogenation reaction.
Materials:
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(COD)₂]BF₄)
-
(R,R)-Me-DuPhos
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, charge a Schlenk flask equipped with a magnetic stir bar with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%).
-
Add the chiral ligand ((R,R)-Me-DuPhos, 1.1 mol%) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The resulting solution is ready for use in the asymmetric hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general method for the asymmetric hydrogenation of a model prochiral olefin.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared Rhodium-DuPhos catalyst solution
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or hydrogenation reactor
Procedure:
-
In a high-pressure autoclave previously purged with an inert gas, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the anhydrous, degassed solvent.
-
Transfer the freshly prepared catalyst solution to the autoclave via cannula under a positive pressure of the inert gas.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3 atm).[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Instrumentation and Conditions for N-Acetyl-phenylalanine methyl ester:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Chiral Stationary Phase column (e.g., CHIROBIOTIC™ T).[3]
-
Mobile Phase: A suitable mixture of solvents, for example, 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 215 nm.[3]
-
Sample Preparation: Dissolve the product in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.[3]
-
Record the chromatogram and integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key stages of validating enantioselectivity in this compound catalysis.
References
chiral HPLC analysis of products from phospholane catalysis
A Comprehensive Guide to Chiral HPLC Analysis of Products from Phospholane Catalysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric purity is paramount. This compound-based catalysts, such as DuPhos and BPE ligands, are renowned for their efficacy in a variety of enantioselective transformations, including hydrogenations, cycloadditions, and alkylations. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for analyzing the stereochemical outcome of these reactions. This guide provides a comparative overview of chiral HPLC methods for the analysis of products derived from this compound catalysis, complete with experimental data, detailed protocols, and a comparison with alternative techniques.
Data Presentation: Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability and high resolving power for a diverse range of chiral molecules. The performance of several common CSPs for the analysis of representative products from this compound-catalyzed reactions is summarized below.
Table 1: Performance Comparison of Chiral Stationary Phases for a Model Product (Chiral Amine) from Asymmetric Hydrogenation
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| Daicel Chiralpak IA | n-Hexane/Isopropanol (90:10) | 1.0 | t_R1 = 8.5, t_R2 = 10.2 | 2.1 |
| Daicel Chiralpak IC | n-Hexane/Isopropanol (85:15) | 1.0 | t_R1 = 7.9, t_R2 = 9.5 | 1.9 |
| Regis (R,R)-Whelk-O1 | n-Hexane/Ethanol (90:10) | 0.8 | t_R1 = 12.1, t_R2 = 14.3 | 2.5 |
| Daicel Chiralcel OD-H | n-Hexane/Isopropanol (98:2) | 1.0 | t_R1 = 11.0, t_R2 = 12.0 | 1.5 |
Table 2: Performance Comparison of Chiral Stationary Phases for a Model Product (Spiro-benzofuranone) from [3+2] Cycloaddition
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| Daicel Chiralpak IA | n-Hexane/Isopropanol (90:10) | 1.0 | t_R1 = 8.5, t_R2 = 10.2 | 2.1 |
| Daicel Chiralpak IC | n-Hexane/Isopropanol (85:15) | 1.0 | t_R1 = 7.9, t_R2 = 9.5 | 1.9 |
| Regis (R,R)-Whelk-O1 | n-Hexane/Ethanol (90:10) | 0.8 | t_R1 = 12.1, t_R2 = 14.3 | 2.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results.
Sample Preparation
A general procedure for preparing a sample for chiral HPLC analysis following a this compound-catalyzed reaction is as follows:
-
Reaction Quenching: Once the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., saturated aqueous NH₄Cl solution).
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired product.
-
Sample for HPLC: Dissolve a small amount (approximately 1 mg) of the purified product in the mobile phase to be used for the HPLC analysis to a final concentration of about 1 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
Chiral HPLC Analysis Protocol
The following is a standard protocol for the chiral HPLC analysis itself:
-
Instrument: An Agilent 1200 series HPLC or equivalent, equipped with a UV detector.
-
Column: Daicel Chiralpak IA (4.6 x 250 mm, 5 µm) or other suitable chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v). The optimal ratio may vary depending on the analyte and should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Racemic Standard: It is crucial to inject a racemic mixture of the product to confirm the elution order and resolution of the enantiomers. This can be synthesized using a non-chiral catalyst or by mixing equal amounts of the two enantiomers.
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Mandatory Visualization
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical workflow for chiral HPLC method development.
Comparison with Alternative Techniques
While chiral HPLC is a robust and widely used technique, other methods can also be employed for the analysis of chiral products.
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.
Advantages of SFC over HPLC:
-
Speed: SFC methods are often faster than HPLC methods due to the low viscosity and high diffusivity of the mobile phase.
-
Reduced Solvent Consumption: The use of CO₂ as the primary mobile phase significantly reduces the consumption of organic solvents, making it a "greener" technique.
-
Unique Selectivity: In some cases, SFC can provide different or better selectivity compared to HPLC for certain compounds.[1]
Table 3: Comparison of Chiral HPLC and SFC
| Feature | Chiral HPLC | Chiral SFC |
| Mobile Phase | Organic Solvents (e.g., Hexane, IPA) | Supercritical CO₂ with co-solvents |
| Analysis Time | Typically longer | Generally faster |
| Solvent Consumption | High | Low |
| Environmental Impact | Higher | Lower |
| Applicability | Broad | Excellent for non-polar to moderately polar compounds |
Indirect Methods
Another approach is the indirect separation of enantiomers. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).
Advantages of Indirect Methods:
-
Does not require a specialized and expensive chiral column.
Disadvantages of Indirect Methods:
-
Requires an additional reaction step.
-
The chiral derivatizing agent must be enantiomerically pure.
-
The reaction must proceed to completion without any kinetic resolution.
References
A Comparative Guide to Determining Enantiomeric Excess with Phospholane Catalysts
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis, particularly in the development of pharmaceuticals and other chiral molecules. Phospholane-based ligands, such as DuPhos and BPE, are renowned for their efficacy in transition-metal catalyzed asymmetric reactions, consistently delivering high enantioselectivities. This guide provides a comprehensive comparison of the performance of these catalysts and details the primary analytical methods used to determine the enantiomeric excess of the resulting products.
Performance of this compound Catalysts in Asymmetric Hydrogenation
This compound ligands, particularly DuPhos and BPE, complexed with rhodium, are highly effective for the asymmetric hydrogenation of various prochiral substrates, including enamides and β-keto esters. The choice of ligand can significantly influence both the enantioselectivity and the reaction rate. Below is a comparative summary of their performance in key reactions.
Asymmetric Hydrogenation of Enamides
The asymmetric hydrogenation of enamides is a fundamental transformation for the synthesis of chiral amines and amino acids. Rhodium complexes of DuPhos and BPE are benchmark catalysts for this reaction.
Table 1: Comparison of Rh-DuPhos and Rh-BPE in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst | Ligand | Substrate to Catalyst Ratio (S/C) | Solvent | Pressure (H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh(COD)(R,R)-Me-DuPhos]BF₄ | (R,R)-Me-DuPhos | 1000:1 | Methanol | 3 atm | 12 | >99 | >99 (R) | [1][2] |
| [Rh(COD)(R,R)-Et-DuPhos]BF₄ | (R,R)-Et-DuPhos | 1000:1 | Methanol | 3 atm | 12 | >99 | 98 (R) | [3] |
| [Rh(COD)(R,R)-Me-BPE]BF₄ | (R,R)-Me-BPE | 500:1 | Methanol | 4 atm | 12 | >99 | 96 (R) | |
| [Rh(COD)(R,R)-Et-BPE]BF₄ | (R,R)-Et-BPE | 500:1 | Methanol | 4 atm | 12 | >99 | 97 (R) |
Data is compiled from representative literature and may vary based on specific reaction conditions.
Asymmetric Hydrogenation of β-Keto Esters
The enantioselective reduction of β-keto esters provides access to valuable chiral β-hydroxy esters, which are key building blocks in the synthesis of many natural products and pharmaceuticals. Ruthenium catalysts bearing this compound ligands have shown excellent performance in this transformation.
Table 2: Comparison of Ru-Phospholane Catalysts in the Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Ligand | Substrate | S/C Ratio | Solvent | Pressure (H₂) | Temp (°C) | ee (%) | Reference |
| RuBr₂/(S,S)-Me-BPE | (S,S)-Me-BPE | Methyl acetoacetate | 1000:1 | Methanol | 10 atm | 50 | 98 (R) | [4] |
| RuCl₂[(S)-binap][(S)-daipen] | (S)-BINAP (for comparison) | Methyl benzoylacetate | 2000:1 | 2-Propanol | 8 atm | 30 | 99 (S) | [5] |
| Ru/POP-BINAP | Polymer-supported BINAP | Ethyl benzoylacetate | 1000:1 | Ethanol | 50 atm | 60 | 97 (R) | [6] |
Note: Direct comparative data for DuPhos vs. BPE in Ru-catalyzed hydrogenation of β-keto esters under identical conditions is less common in the literature; BINAP is included as a benchmark.
Methodologies for Determining Enantiomeric Excess
The determination of the enantiomeric excess of the products from this compound-catalyzed reactions is typically performed using chiral chromatography (HPLC and GC) or NMR spectroscopy with chiral auxiliaries.
Caption: Overall workflow from synthesis to analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: ee Determination of N-Acetyl-(R)-phenylalanine Methyl Ester
-
Instrument: HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may require optimization.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.[7]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
Chiral Gas Chromatography (GC)
Chiral GC is particularly suitable for volatile and thermally stable compounds. Similar to HPLC, it employs a chiral stationary phase to separate enantiomers. Derivatization is sometimes necessary to improve volatility and peak shape.
Experimental Protocol: ee Determination of Chiral Alcohols (e.g., 1-phenylethanol)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).[8]
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).[9]
-
Sample Preparation: Dissolve the alcohol in a suitable solvent (e.g., dichloromethane). Derivatization with an agent like trifluoroacetic anhydride (B1165640) can be performed to improve separation.[10]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Analysis: The ee is determined by the ratio of the peak areas of the two enantiomers.
Caption: Key features of Chiral HPLC vs. Chiral GC.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). These diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine their ratio. For phosphorus-containing compounds, ³¹P NMR is a particularly powerful tool.
Experimental Protocol: ee Determination of Chiral Amines using a Phosphazane CDA and ³¹P NMR
This method utilizes a chiral phosphazane reagent to derivatize chiral amines, allowing for the determination of ee by ³¹P NMR spectroscopy.[11]
-
Reagents:
-
Chiral amine sample.
-
Cyclodiphosph(III)azane CDA: ClP(μ-NtBu)₂POBorn.
-
Triethylamine (Et₃N).
-
Methyl iodide (MeI).
-
Deuterated chloroform (B151607) (CDCl₃).
-
-
Procedure: a. In an NMR tube, dissolve the chiral amine sample (1 equivalent) and Et₃N (1.1 equivalents) in CDCl₃. b. Add a solution of the phosphazane CDA (1 equivalent) in CDCl₃ to the NMR tube. c. Add methyl iodide (excess) to the mixture to quaternize the phosphorus framework. d. The reaction to form the diastereomeric products is typically rapid at room temperature.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The two diastereomers will give rise to two distinct signals.
-
-
Analysis:
-
Integrate the two signals in the ³¹P NMR spectrum.
-
Calculate the enantiomeric excess from the integral values: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.
-
Caption: ³¹P NMR method for amine ee determination.
Conclusion
This compound-based catalysts, particularly those with DuPhos and BPE ligands, are highly effective in asymmetric synthesis, enabling the production of a wide range of chiral molecules with excellent enantioselectivity. The choice between DuPhos and BPE will depend on the specific substrate and desired outcome, and screening of different ligand variants is often beneficial. The determination of the enantiomeric excess of the products of these reactions is routinely and reliably achieved through well-established analytical techniques. Chiral HPLC and GC offer direct separation of enantiomers and are the most common methods, while NMR spectroscopy with chiral auxiliaries provides a powerful alternative, especially for specific classes of compounds. The selection of the most appropriate analytical method will be guided by the properties of the analyte, the available instrumentation, and the required throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. gcms.cz [gcms.cz]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phospholane Ligand Backbones in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different phospholane ligand backbones, primarily focusing on the widely used DuPhos and BPE families, in asymmetric hydrogenation. The information presented is supported by experimental data to aid in the selection of the most suitable ligand for specific research and development applications.
Introduction to this compound Ligands
This compound-based ligands have become indispensable in asymmetric catalysis due to their modular nature, which allows for the fine-tuning of steric and electronic properties.[1][2] This adaptability has led to the development of highly efficient catalysts for a variety of transformations, most notably the asymmetric hydrogenation of prochiral olefins to produce enantiomerically enriched compounds.[2][3] The two most prominent families of C2-symmetric bis(this compound) ligands are DuPhos, which features a 1,2-phenylene backbone, and BPE, which has a 1,2-ethylene backbone. Both have demonstrated remarkable success in achieving high enantioselectivities and turnover frequencies in numerous catalytic reactions.[2][3]
Structural Comparison of DuPhos and BPE Ligand Backbones
The fundamental difference between the DuPhos and BPE ligand families lies in the backbone connecting the two chiral this compound rings. DuPhos ligands possess a rigid aromatic (1,2-phenylene) backbone, while BPE ligands have a more flexible ethane (B1197151) backbone. This structural variation influences the bite angle and the overall conformation of the resulting metal complexes, which in turn can significantly impact catalytic activity and enantioselectivity.
Performance Comparison in Asymmetric Hydrogenation
Both DuPhos and BPE ligands, in combination with rhodium, form highly effective catalysts for the asymmetric hydrogenation of a wide range of substrates, including enamides, enol esters, and itaconic acid derivatives.[2][4] In many cases, both ligand families provide excellent enantioselectivities, often exceeding 95% ee.[2]
However, the choice of backbone can be critical for specific substrates. For instance, in the asymmetric hydrogenation of N-(3,4-dihydro-1-naphthyl)acetamide, the Rh-Me-BPE catalyst provided a respectable 69% ee, whereas the Rh-Me-DuPhos complex gave 0% ee under similar conditions.[1] This highlights that the more flexible BPE backbone can be advantageous for certain cyclic enamides. Conversely, for other substrates, the rigidity of the DuPhos backbone may lead to superior enantiocontrol.
Below is a table summarizing the performance of DuPhos, BPE, and structurally related this compound ligands in the rhodium-catalyzed asymmetric hydrogenation of various enamides.
| Substrate | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | 1 | MeOH | 1.1 | 1 | ~100 | >99 | [5] |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-BPE | 1 | MeOH | 1 | 0.25 | 100 | 98.2 | [6] |
| N-Acetyl-α-phenylenamide | (R,R)-Me-BPE | 1 | MeOH | 3 | 24-36 | quant. | >95 | [2] |
| N-Acetyl-α-(p-methoxyphenyl)enamide | (S,S)-t-Bu-BisP | 1 | MeOH | 3 | 24-36 | quant. | 99 | [3] |
| N-Acetyl-α-(p-fluorophenyl)enamide | (S,S)-t-Bu-BisP | 1 | MeOH | 3 | 24-36 | quant. | 99 | [3] |
| N-Acetyl-α-(2-naphthyl)enamide | (S,S)-t-Bu-BisP* | 1 | MeOH | 3 | 24-36 | quant. | 99 | [3] |
| N-(3,4-dihydro-1-naphthyl)acetamide | (R,R)-Me-BPE | Not specified | Not specified | Not specified | Not specified | Not specified | 69 | [1] |
| N-(3,4-dihydro-1-naphthyl)acetamide | (R,R)-Me-DuPhos | Not specified | Not specified | Not specified | Not specified | Not specified | 0 | [1] |
BisP is a C2-symmetric P-stereogenic diphosphine ligand with a 1,2-ethylene backbone, structurally similar to BPE.
Experimental Protocols
Detailed methodologies for the synthesis of the catalyst precursor, a representative BPE ligand, and the general procedure for asymmetric hydrogenation are provided below.
Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)
This procedure describes the synthesis of a common rhodium precursor for generating active hydrogenation catalysts.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Ethanol (EtOH)
-
Water (H₂O), degassed
-
Nitrogen gas (N₂)
Procedure:
-
To a 100 mL 3-necked flask equipped with a condenser, a magnetic stir bar, and a heating mantle, add 2.0 g of RhCl₃·3H₂O.
-
Flush the system with N₂ gas.
-
Add 25 mL of degassed H₂O and heat the mixture under N₂ with stirring until all solids are dissolved.
-
Add 30 mL of degassed, freshly opened EtOH via syringe and stir for 3 minutes. A 5:1 EtOH/H₂O ratio is effective for this synthesis.
-
Add 2 mL of 1,5-cyclooctadiene (COD) to the flask via syringe.
-
Reflux the solution under N₂ for 18-24 hours.
-
Slowly cool the reaction mixture while passing a stream of N₂ through the solution to reduce the solvent volume to approximately 30 mL.
-
Collect the resulting yellow solid by filtration.
-
Wash the solid with water (3 x 20 mL) and dry under vacuum.
-
A typical yield is 1.5 g (78%).
Synthesis of (R,R)-1,2-Bis(2,5-dimethylphospholano)ethane ((R,R)-Me-BPE)
This protocol is a general procedure for the synthesis of 1,2-bis(dialkylphosphino)ethanes, adapted for the preparation of (R,R)-Me-BPE. The synthesis starts from the corresponding chiral diol, which is converted to the bis(phosphine oxide) and subsequently reduced.
Part 1: Synthesis of 1,2-Bis(dimethylphosphoryl)ethane
-
Add diethyl phosphite (B83602) (51.5 mL, 0.40 mol) dropwise to a 3.0 M THF solution of methylmagnesium chloride (400 mL, 1.20 mol) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then for 6 hours at room temperature.
-
Cool the resulting suspension to 0 °C and slowly add 1,2-dichloroethane (B1671644) (15.8 mL, 0.201 mol).
-
After the addition is complete, reflux the mixture for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with chloroform, dry the combined organic layers over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the bis(phosphine oxide).
Part 2: Reduction to 1,2-Bis(dimethylphosphino)ethane
-
To a solution of the bis(phosphine oxide) (e.g., 20 g, 110 mmol) in CH₂Cl₂, add oxalyl chloride (19.5 mL, 230 mmol) dropwise with stirring.
-
Stir the reaction for 1 hour at room temperature. The intermediate chlorophosphonium salt will precipitate.
-
Filter the suspension, wash with diethyl ether, and dry under vacuum.
-
Wash NaH (60 wt% in mineral oil, 11.52 g, 288 mmol) with THF (2 x 50 mL) to remove the mineral oil.
-
Activate the NaH by stirring with a 1 M solution of LiAlH₄ in THF (30 mL, 30 mmol) for 2 hours. Remove the activating solution via cannula filtration and rinse the solid with THF (2 x 20 mL).
-
Suspend the activated NaH in THF (100 mL) and add the dried chlorophosphonium salt in portions.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench any unreacted reducing agent by the slow addition of ethyl acetate, followed by degassed water.
-
Extract the product into diethyl ether, dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure. The final product should be handled under an inert atmosphere.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol outlines the in-situ preparation of the catalyst and the subsequent hydrogenation reaction.
Materials:
-
[Rh(COD)Cl]₂
-
Chiral this compound ligand (e.g., (R,R)-Me-DuPhos or (R,R)-Me-BPE)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
-
Schlenk flask or glovebox
-
High-pressure reactor
Procedure:
-
Catalyst Preparation (in-situ): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)Cl]₂ (1 mol%) and the chiral this compound ligand (2.2 mol%) in anhydrous, degassed methanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Hydrogenation: In a high-pressure reactor, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in anhydrous, degassed methanol.
-
Transfer the catalyst solution to the reactor containing the substrate via cannula.
-
Seal the reactor and purge several times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (e.g., 1-24 hours), monitoring hydrogen uptake.
-
After the reaction is complete, carefully vent the excess hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography.
-
The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or GC.
Catalytic Cycle of Asymmetric Hydrogenation
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the coordination of the substrate to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and finally reductive elimination to yield the chiral product and regenerate the catalyst. The enantioselectivity is determined at the oxidative addition or migratory insertion step, where the chiral ligand environment dictates the facial selectivity of the hydrogenation.
Conclusion
Both DuPhos and BPE ligand backbones provide access to highly effective catalysts for asymmetric hydrogenation. The choice between a rigid aromatic backbone (DuPhos) and a more flexible ethylene (B1197577) backbone (BPE) can have a significant impact on the enantioselectivity for specific substrates. While both ligand families often deliver excellent results, the experimental data suggests that for certain challenging substrates, such as some cyclic enamides, the BPE backbone may offer superior performance. The modular nature of these ligands allows for further optimization by varying the substituents on the this compound rings. The provided experimental protocols offer a starting point for researchers to synthesize these powerful catalysts and apply them in the development of new synthetic methodologies for the production of enantiomerically pure compounds.
References
- 1. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. | Semantic Scholar [semanticscholar.org]
- 2. DuPhos and BPE Ligands [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. publications.iupac.org [publications.iupac.org]
A Comparative Guide to the Catalytic Activity of Novel Phospholane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic activity of novel phospholane derivatives, focusing on their application in asymmetric hydrogenation. The information presented is curated from experimental data to assist researchers in selecting the most effective catalysts for their synthetic needs.
Performance Comparison of this compound Ligands
The catalytic efficacy of this compound-based ligands is demonstrated in the asymmetric hydrogenation of various prochiral substrates. The following tables summarize the performance of several prominent this compound derivatives in the rhodium-catalyzed asymmetric hydrogenation of enamides, a key reaction in the synthesis of chiral amines.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand/Catalyst Precursor | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh((R,R)-Me-DuPHOS)]OTf | 1000 | 12 | >99 | 99 | [1] |
| [Rh((R,R)-Et-DuPHOS)]OTf | 1000 | 12 | >99 | 98.5 | |
| [Rh((S,S)-t-Bu-BisP*)]BF4 | 100 | 1 | >99 | 99 | [2] |
| [Rh((R,R)-BICP)]BF4 | 100 | 1 | >99 | 86.3 | [3] |
| [Rh((S,S)-PennPhos)]OTf | 20 | 20 | 80-83 | low | [4] |
Table 2: Asymmetric Hydrogenation of N-(1-(4-methoxyphenyl)vinyl)acetamide
| Ligand/Catalyst Precursor | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh((S,S)-t-Bu-BisP*)]BF4 | 100 | 1 | >99 | 99 | [2] |
| [Rh((R,R)-Me-DuPHOS)]OTf | 1000 | 12 | >99 | >95 | [1] |
Experimental Protocols
A detailed methodology for a representative asymmetric hydrogenation experiment is provided below. This protocol can be adapted for various this compound-based catalysts.
General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation:
1. Catalyst Preparation (In Situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), accurately weigh the chiral this compound ligand (1.1 equivalents) into a dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate Schlenk flask, weigh the rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(cod)₂]BF₄) (1.0 equivalent).[5]
-
Dissolve the rhodium precursor in a minimal amount of anhydrous, degassed dichloromethane (B109758) (DCM).
-
Slowly add the rhodium precursor solution to the flask containing the this compound ligand with stirring.[5]
-
Rinse the first flask with a small amount of DCM to ensure complete transfer.
-
Stir the resulting mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex. The solution color will typically change, indicating complex formation.[5]
2. Asymmetric Hydrogenation:
-
In a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add the prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate).[5]
-
Seal the reactor and purge thoroughly with an inert gas.
-
Via syringe, transfer the freshly prepared catalyst solution to the reactor.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 40-75 psi).[3][5]
-
Commence vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the specified duration.[5]
3. Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Open the reactor and pass the reaction mixture through a short plug of silica (B1680970) gel or Celatom® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[5]
Visualizing the Process: Diagrams
Experimental Workflow for Catalytic Activity Assessment
Caption: A generalized workflow for assessing the catalytic activity of this compound derivatives.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Caption: A simplified representation of the catalytic cycle for enamide hydrogenation.
References
Phospholane Catalysts vs. Industry Standards: A Comparative Guide for Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst is paramount to achieving high efficiency and stereoselectivity. This guide provides an objective comparison of phospholane-based catalysts, exemplified by the well-established DuPhos family of ligands, against industry-standard catalysts, primarily those based on BINAP ligands, in the field of asymmetric hydrogenation. The performance of these catalytic systems is evaluated based on key metrics such as enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF), supported by detailed experimental protocols.
Performance Benchmarking
The efficacy of a catalyst in asymmetric hydrogenation is determined by its ability to stereoselectively deliver hydrogen to a prochiral substrate, yielding a product with a high excess of one enantiomer. The following tables summarize the performance of representative this compound-based and industry-standard catalysts in the asymmetric hydrogenation of common substrates like enamides and ketones.
Table 1: Asymmetric Hydrogenation of Enamides
| Catalyst System | Substrate | Product | ee% | TON | TOF (h⁻¹) | Conditions |
| Rh-(R,R)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | 10,000 | >2,000 | MeOH, RT, 3 atm H₂[1] |
| Rh-BINAP | Methyl α-acetamidocinnamate | N-Acetyl-phenylalanine methyl ester | >95 | Up to 2,000 | - | Not specified[2] |
| [Rh(nbd)(1a)][BF4] (a 2,5-dimethylthis compound derivative) | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | 98.5 | - | - | MeOH, 25°C, 1 atm H₂ |
Note: Direct comparison is challenging due to variations in reaction conditions reported in the literature. However, the data indicates that this compound-based ligands like DuPhos can achieve exceptional enantioselectivity, often exceeding 99% ee.
Table 2: Asymmetric Hydrogenation of Ketones
| Catalyst System | Substrate | Product | ee% | TON | TOF (h⁻¹) | Conditions |
| Ru-(S)-BINAP / (S,S)-DPEN | Acetophenone (B1666503) | (R)-1-Phenylethanol | 97 | 2,000 | 100 | 2-Propanol, 28°C, 8 atm H₂[1] |
| (S)-TolBINAP / (S,S)-DPEN–Ru(II) | Acetophenone | (R)-1-Phenylethanol | 80 | 2,400,000 | 228,000 | 30°C, 45 atm H₂[3] |
| rac-1 / (R,R)-DPEN-Ru (1 = 1,2-bis((diphenylphosphino)methyl)cyclohexane) | Acetophenone | 1-Phenylethanol | 85 | - | - | Propan-2-ol, t-BuOK, H₂[4] |
Note: For ketone hydrogenation, Ru-BINAP/diamine systems are a well-established industry standard, capable of achieving extremely high turnover numbers, as demonstrated by the TolBINAP/DPEN-Ru(II) catalyst.[3]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.
Protocol 1: Asymmetric Hydrogenation of an Enamide with Rh-DuPhos
This protocol is a general procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a Rh-DuPhos catalyst.[1]
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 eq) and the chiral this compound ligand, (R,R)-Et-DuPhos (1.05 eq).
-
Anhydrous, degassed methanol (B129727) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the active catalyst solution.
Hydrogenation Reaction:
-
The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in anhydrous, degassed methanol in a high-pressure reactor.
-
The freshly prepared catalyst solution is transferred to the reactor via cannula.
-
The reactor is sealed, purged with hydrogen gas three times, and then pressurized to 3 atm.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reactor is carefully vented, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product, N-Acetyl-(R)-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of a Ketone with Ru-BINAP/Diamine
This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone using a Ru-BINAP/diamine catalyst.[1]
Catalyst System: trans-[RuCl₂{(S)-binap}{(S,S)-dpen}]
Hydrogenation Reaction:
-
A solution of trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] (9.1 mg, 0.01 mmol) and acetophenone (120.1 mg, 1.0 mmol) in 2-propanol (5 mL) is prepared in a Schlenk flask under an argon atmosphere.[1]
-
A solution of potassium tert-butoxide (1 M in THF, 0.1 mL, 0.1 mmol) is added.[1]
-
The flask is placed in a high-pressure reactor.
-
The reactor is flushed with hydrogen three times and then pressurized to 8 atm.[1]
-
The reaction mixture is stirred at 28°C for 10 hours.[1]
-
After venting the reactor, the conversion and enantiomeric excess of the (R)-1-Phenylethanol product are determined by GC analysis.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental workflow of an asymmetric hydrogenation reaction and a decision-making process for catalyst selection.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Decision tree for catalyst selection.
References
A Head-to-Head Comparison of DuPhos and BPE Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals seeking to optimize stereoselective transformations, the choice of chiral ligand is paramount. Among the most successful and widely utilized classes of privileged chiral phosphine (B1218219) ligands are DuPhos and BPE. This guide provides a detailed head-to-head comparison of their performance in asymmetric catalysis, supported by experimental data, detailed protocols, and structural visualizations.
Developed by Burk and coworkers, both DuPhos and BPE ligand families have demonstrated exceptional efficacy in a variety of metal-catalyzed reactions, most notably in asymmetric hydrogenation.[1] Their C2-symmetric design, featuring a chiral phospholane backbone, creates a well-defined and highly effective chiral environment around the metal center, leading to high levels of enantioselectivity.[2] While structurally similar, the nature of the backbone—an o-phenylene group in DuPhos and an ethylene (B1197577) bridge in BPE—can influence the catalytic activity and selectivity for specific substrates.
Structural Overview
The fundamental structural difference between DuPhos and BPE lies in the linker connecting the two this compound rings. DuPhos ligands incorporate a rigid 1,2-phenylene bridge, while BPE ligands feature a more flexible 1,2-ethylene bridge. This seemingly subtle variation can impact the bite angle and the overall conformation of the resulting metal complex, thereby influencing its catalytic performance.
Performance in Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides is a benchmark reaction for evaluating the performance of chiral phosphine ligands, as the resulting chiral amines are valuable building blocks in medicinal chemistry. Both DuPhos and BPE ligands have proven to be highly effective in this transformation, consistently delivering products with excellent enantioselectivity.
For the asymmetric hydrogenation of N-acetyl-α-arylenamides, rhodium complexes of both (R,R)-Me-BPE and Me-DuPhos have been shown to be highly effective, yielding the corresponding chiral amines with over 95% enantiomeric excess (ee).[1] This indicates that for this class of substrates, both ligand families perform at a similarly high level.
| Substrate | Ligand | Catalyst | Solvent | H₂ Pressure (psi) | ee (%) | Reference |
| N-Acetyl-α-phenylenamide | (R,R)-Me-BPE | [Rh(COD)L]BF₄ | MeOH | 30 | >95 | [1] |
| N-Acetyl-α-phenylenamide | (R,R)-Me-DuPhos | [Rh(COD)L]BF₄ | MeOH | 30 | "equally effective" to BPE | [1] |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | [Rh(COD)L]BF₄ | MeOH | 15 | >99 | [3] |
| Methyl 2-acetamidoacrylate | (R,R)-Me-DuPhos | [Rh(COD)L]BF₄ | MeOH | 15 | >99 | [3] |
Table 1. Performance comparison of DuPhos and BPE in the Rh-catalyzed asymmetric hydrogenation of various enamides.
Performance in Asymmetric Hydrogenation of other Prochiral Olefins
Beyond simple enamides, DuPhos and BPE ligands have been successfully applied to the asymmetric hydrogenation of a broader range of prochiral olefins, including α-dehydroamino acid derivatives and itaconic acid. In these cases, Rh-DuPhos catalysts have demonstrated exceptional enantioselectivity.
| Substrate | Ligand | Catalyst | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | >99 | [3] |
| Methyl 2-acetamidoacrylate | (R,R)-Me-DuPhos | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | >99 | [3] |
| Itaconic Acid | (R,R)-Me-DuPhos | [Rh(COD)(R,R-Me-DuPhos)]BF₄ | 98 | [3] |
Table 2. Performance of Rh-DuPhos in the asymmetric hydrogenation of various prochiral olefins.
Experimental Protocols
The following are generalized experimental protocols for the in-situ preparation of the Rh-catalyst and the subsequent asymmetric hydrogenation of a model substrate. It is important to note that optimal conditions may vary depending on the specific substrate and desired outcome.
In-situ Catalyst Preparation
A general procedure for the in-situ formation of the active rhodium catalyst is as follows:
-
In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R,R)-Me-DuPhos or (R,R)-Me-BPE, 1.1 mol%).
-
Anhydrous, degassed solvent (e.g., methanol (B129727) or dichloromethane) is added.
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst, which is often indicated by a color change.[3][4]
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general method for the asymmetric hydrogenation of a benchmark α-dehydroamino acid derivative.
-
A solution of the substrate, methyl (Z)-α-acetamidocinnamate, is prepared in an anhydrous and degassed solvent (e.g., methanol).
-
The substrate solution is transferred to a high-pressure autoclave that has been thoroughly purged with an inert gas (e.g., argon).
-
The pre-formed catalyst solution is then transferred to the autoclave via cannula.
-
The autoclave is sealed and purged several times with high-purity hydrogen gas before being pressurized to the desired pressure (e.g., 1-50 atm).[3]
-
The reaction mixture is stirred vigorously at a specific temperature (e.g., room temperature) for the required duration.
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by standard analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.[3]
Catalytic Cycle
The generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands, such as DuPhos and BPE, involves several key steps: coordination of the prochiral olefin to the rhodium catalyst, oxidative addition of dihydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination of the chiral product to regenerate the active catalyst.
Conclusion
Both DuPhos and BPE are exceptional classes of chiral ligands for asymmetric catalysis, particularly in the realm of rhodium-catalyzed hydrogenation. The available data suggests that for many common substrates, such as N-acetyl-α-arylenamides, both ligand families provide comparably high levels of enantioselectivity. The choice between DuPhos and BPE may ultimately depend on substrate-specific optimizations, reaction kinetics, and economic considerations for large-scale applications. The rigid backbone of DuPhos may offer advantages for certain substrates by providing a more defined chiral pocket, while the flexibility of the BPE backbone might be beneficial for others. Further screening and optimization are always recommended to identify the optimal ligand and reaction conditions for a specific transformation.
References
Validating Computational Models for Phospholane Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models and experimental data for phospholane catalysts, crucial components in asymmetric synthesis. By presenting quantitative data, detailed experimental protocols, and logical diagrams, this guide aims to facilitate the validation and application of computational chemistry in catalyst development.
The accurate prediction of catalyst performance through computational modeling is a significant goal in modern chemistry, promising to accelerate the discovery and optimization of catalysts for pharmaceutical and fine chemical synthesis. This compound-based ligands, particularly in asymmetric hydrogenation, have been a fertile ground for such studies. This guide delves into the validation of these computational models by comparing their predictions with real-world experimental outcomes.
Data Presentation: Computational Predictions vs. Experimental Reality
The validation of a computational model hinges on its ability to accurately reproduce experimental results. In the context of this compound-catalyzed asymmetric hydrogenation, key performance indicators are reaction yield and enantiomeric excess (% ee). The following tables summarize a comparison of Density Functional Theory (DFT) predicted values against experimentally determined outcomes for representative this compound catalyst systems.
Table 1: Rh-DuPhos Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Catalyst | Experimental Yield (%) | Experimental ee (%) | DFT Predicted ee (%) | Reference |
| α-formamidoacrylonitrile | [Rh((R,R)-Me-DuPhos)]+ | >95 | >99 (R) | 99.9 (R) | [1] |
| Methyl α-acetamidoacrylate | [Rh(Me-DuPhos)] | High | >95 | - | [2][3] |
| N-(1-phenylvinyl)acetamide | Rh-(S,S)-BisP* | High | >99 (R) | - | [4] |
Note: DFT predicted yields are often not explicitly reported as they are highly dependent on reaction conditions that are challenging to model perfectly. The focus is typically on predicting the energy barriers that correlate with enantioselectivity.
Table 2: Co-DuPhos Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Catalyst | Experimental Yield (%) | Experimental ee (%) | DFT Predicted Rate-Determining Step | Reference |
| Methyl-2-acetamidoacrylate (MAA) | [(R,R)-iPrDuPhos]Co | 100 | 92 (S) | H2 addition to bound enamide | [5] |
| Methyl(Z)-α-acetamidocinnamate (MAC) | [(R,R)-iPrDuPhos]Co | 96 | 90 (S) | H2 addition to bound enamide | [5] |
| Methyl(Z)-acetamido(4-fluorophenyl)acrylate (4FMAC) | [(R,R)-iPrDuPhos]Co | 82 | 92 (S) | H2 addition to bound enamide | [5] |
Note: For the Co-DuPhos system, DFT calculations were instrumental in identifying the rate- and selectivity-determining step, which aligns with experimental observations.[5]
Experimental Protocols
Detailed and standardized experimental procedures are paramount for the reproducibility of results and the valid comparison with computational models.
General Experimental Protocol for Asymmetric Hydrogenation of Enamides
This protocol is a representative procedure for the asymmetric hydrogenation of enamides using a Rh-phospholane catalyst.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)2]BF4)
-
Chiral this compound ligand (e.g., (R,R)-Me-DuPhos)
-
Substrate (enamide)
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware, Schlenk line, and autoclave reactor
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor (1 mol%) and the chiral this compound ligand (1.1 mol%) in the chosen anhydrous, degassed solvent.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve the enamide substrate in the same solvent.
-
Transfer the substrate solution to the autoclave reactor.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at a constant temperature (e.g., room temperature) for the specified reaction time (typically 1-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the excess hydrogen from the autoclave.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (% ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Confirm the product structure and yield using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizing the Validation Workflow
The process of validating computational models for this compound catalysts can be represented as a logical workflow. The following diagrams, generated using the DOT language, illustrate this process and the key relationships involved.
Caption: Workflow for validating computational models of this compound catalysts.
This diagram illustrates the iterative process where computational predictions are compared against experimental results, leading to the validation and refinement of the computational model.
References
- 1. Collection - Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides:â Reaction Pathways and the Origin of Enantioselection - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh–MeDuPHOS occluded in PDMS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
A Researcher's Guide to Cross-Validation of Analytical Methods for Therapeutic Protein Quantification
In the landscape of drug development, particularly for biologics, the accuracy and consistency of analytical methods are paramount. Cross-validation of different analytical techniques is a critical exercise to ensure data integrity, reliability, and comparability across various stages of product development and manufacturing.[1][2] This guide provides a comparative analysis of two widely used methods for therapeutic protein quantification: the Bicinchoninic Acid (BCA) assay and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions when selecting and validating analytical methods for protein quantification. The guide outlines the experimental data, detailed protocols, and visual workflows to support the cross-validation process.
Data Presentation: BCA Assay vs. RP-HPLC for Monoclonal Antibody (mAb) Quantification
The following table summarizes the quantitative performance characteristics of a BCA assay and an RP-HPLC method for the quantification of a therapeutic monoclonal antibody (mAb). The data presented is a representative compilation from various validation studies.[3]
| Performance Characteristic | BCA Assay | RP-HPLC | Acceptance Criteria |
| Linearity (R²) | 0.995 | 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 92-108% | 98-102% | 80-120% (FDA/EMA) |
| Precision (%RSD) | |||
| - Intra-assay | < 5% | < 2% | ≤ 15% |
| - Inter-assay | < 8% | < 3% | ≤ 15% |
| Limit of Quantification (LOQ) | ~25 µg/mL | ~10 µg/mL | Method Dependent |
| Specificity/Selectivity | Prone to interference from reducing agents and lipids | High selectivity for the intact protein | No significant interference at the analyte retention time |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the BCA assay and RP-HPLC method used to generate the comparative data.
Bicinchoninic Acid (BCA) Assay Protocol
The BCA assay is a colorimetric method based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by bicinchoninic acid.[3][4]
-
Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin or a specific mAb standard) with concentrations ranging from 25 to 2000 µg/mL in the same buffer as the samples.
-
Sample Preparation: Dilute the test samples to fall within the linear range of the standard curve.
-
Assay Procedure:
-
Pipette 25 µL of each standard and sample into a 96-well microplate in triplicate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Data Acquisition: Measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank from the absorbance of all other standards and samples. Plot the standard curve and determine the protein concentration of the samples from the linear regression equation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
RP-HPLC separates proteins based on their hydrophobicity. It is a highly sensitive and selective method for protein quantification.[3][5]
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation: Prepare standards and samples in Mobile Phase A at concentrations ranging from 10 to 500 µg/mL.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak area of the main protein peak. Construct a standard curve by plotting peak area versus concentration. Determine the concentration of the samples from the standard curve.
Visualizing the Cross-Validation Workflow and a Relevant Biological Pathway
To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Cross-Validation Experimental Workflow
This diagram illustrates the key steps in the cross-validation process between two analytical methods.
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a crucial intracellular pathway involved in cell survival, growth, and proliferation. Many therapeutic monoclonal antibodies target receptors that activate this pathway.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
Safety Operating Guide
Safe Disposal of Phospholane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of phospholane, a colorless liquid organophosphorus compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound: Hazard Profile and Safety Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₉P |
| Molar Mass | 88.090 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Boiling Point | 100–103 °C (212–217 °F; 373–376 K) |
| CAS Number | 3466-00-0 |
Source: PubChem CID 77013, Wikipedia[1][5]
Table 2: Hazard Classification and Safety Precautions
| Hazard | Classification | Precautionary Statements |
| Acute Toxicity | Data not available; treat as highly toxic | Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. |
| Flammability | Data not available | Keep away from heat, sparks, and open flames. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[6] |
| Environmental Hazard | Data not available; treat as harmful to aquatic life | Avoid release to the environment. |
Note: The absence of specific data does not imply that the substance is not hazardous. It should be handled with the utmost care, consistent with the handling of other toxic organophosphorus compounds.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene).
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger spills or when significant exposure is possible, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Spill and Decontamination Procedures
In the event of a this compound spill, immediate action is necessary to contain and decontaminate the area.
Experimental Protocol: Spill Decontamination
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably under a fume hood.[6]
-
Control the Spill: For liquid spills, contain the spill using absorbent materials such as vermiculite, sand, or commercial sorbent pads.[7][8][9] Work from the outside of the spill inwards to prevent spreading.[7][8]
-
Neutralization (for small spills): For very small, manageable spills, a chemical neutralization step can be considered by trained personnel. A potential method involves slow addition of a dilute solution of an oxidizing agent like sodium hypochlorite (B82951) (bleach), followed by an absorbent material. However, this should only be attempted if the reaction is known to be safe and controllable for this compound.
-
Collection of Residues: Carefully collect all contaminated absorbent materials and any contaminated soil or other materials into a designated, labeled, and sealed waste container.[7][8]
-
Surface Decontamination: Decontaminate the spill surface by washing with soap and water.[7][10] For sensitive equipment, consult the manufacturer's guidelines for appropriate cleaning agents.
-
Disposal of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste according to the procedures outlined in Section 4.
Disposal Procedures
Proper disposal of this compound and its contaminated waste is crucial. Do not dispose of this compound down the drain or in regular trash.[1]
Waste Segregation and Storage
-
Waste Streams: Segregate this compound waste from other chemical waste streams.[1]
-
Containers: Use only chemically compatible and properly labeled containers for this compound waste.[11][12][13][14][15] The container must be in good condition, with a secure, leak-proof closure.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").[1]
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[1]
Disposal Methods
The primary recommended method for the disposal of organophosphorus compounds like this compound is high-temperature incineration.
High-Temperature Incineration:
-
Principle: Incineration at high temperatures effectively breaks down organophosphorus compounds into less toxic inorganic components.[16][17][18][19]
-
Operating Conditions: The typical operating temperature for the incineration of organophosphorus compounds ranges from 800 to 1200°C.[16]
-
Procedure: All this compound waste, including contaminated materials, should be collected by a licensed hazardous waste disposal company for incineration in a permitted facility.
Chemical Treatment (for small quantities, by trained personnel only):
While not the primary recommended method due to the lack of specific protocols for this compound, chemical degradation through hydrolysis or oxidation may be feasible for small quantities under controlled laboratory conditions. This should only be performed by personnel with a thorough understanding of the potential reactions and hazards involved.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. airgas.com [airgas.com]
- 3. louisville.edu [louisville.edu]
- 4. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H9P | CID 77013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. walchem.com [walchem.com]
- 12. graco.com [graco.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. plasticsintl.com [plasticsintl.com]
- 15. wisconsin.edu [wisconsin.edu]
- 16. airccse.com [airccse.com]
- 17. Under Incineration Conditions | Combustion [combustion.llnl.gov]
- 18. epa.gov [epa.gov]
- 19. digital.library.unt.edu [digital.library.unt.edu]
Personal protective equipment for handling Phospholane
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Phospholane. The following procedures are based on best practices for handling organophosphorus compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier before use.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires strict adherence to safety protocols to prevent exposure. Organophosphorus compounds can be absorbed through the skin, inhaled, or ingested, and can have serious health effects.[1][2] The use of appropriate Personal Protective Equipment (PPE) is the final line of defense against exposure and is mandatory when handling this substance.[2]
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | Air-Purifying Respirator (APR) | Use a full-face APR with cartridges rated for organic vapors and particulates. A Powered Air-Purifying Respirator (PAPR) may be necessary for extended work or in areas with poor ventilation.[2][3][4] Ensure proper fit testing and cartridge replacement schedules are followed.[5] |
| Hand Protection | Chemical-Resistant Gloves | Wear double gloves. The outer glove should be a heavy-duty, chemical-resistant material such as Butyl rubber or Viton. The inner glove can be a lighter nitrile glove.[3][4] Never wear leather or cloth gloves.[4] Inspect gloves for any signs of degradation or puncture before each use.[5] |
| Eye Protection | Chemical Safety Goggles or Face Shield | Use tightly sealed chemical safety goggles.[2][3] For operations with a high risk of splashing, a full-face shield should be worn in addition to goggles. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | Wear a long-sleeved, chemical-resistant lab coat. For tasks with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended.[2][6] |
| Foot Protection | Closed-Toe Shoes and Shoe Covers | Substantial, closed-toe shoes are mandatory in the laboratory.[6] Disposable, chemical-resistant shoe covers should be worn when handling larger quantities of this compound or during spill cleanup.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Have an emergency plan in place and ensure all personnel are familiar with it.
-
Transferring: When transferring this compound, use a secondary container to minimize the risk of spills.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[6]
Emergency Protocols
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the appropriate safety personnel.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup: Only trained personnel with the correct PPE should clean up spills. The waste from the cleanup must be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.[9]
Decontamination of Labware:
-
Reusable labware should be decontaminated. A common method for organophosphorus compounds is rinsing with a suitable organic solvent, followed by washing with a strong base solution (e.g., potassium hydroxide (B78521) in isopropanol), and then a final rinse with water and detergent. The rinsates must be collected as hazardous waste.
Experimental Workflow and Safety Protocol Diagram
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. Pesticide poisoning - Wikipedia [en.wikipedia.org]
- 2. Pesticide use and personal protective equipment [health.vic.gov.au]
- 3. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. epa.gov [epa.gov]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. Page loading... [guidechem.com]
- 8. louisville.edu [louisville.edu]
- 9. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
